[4-(Pyridazin-3-yloxy)cyclohexyl]amine
Description
Properties
CAS No. |
412290-20-1 |
|---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
4-pyridazin-3-yloxycyclohexan-1-amine |
InChI |
InChI=1S/C10H15N3O/c11-8-3-5-9(6-4-8)14-10-2-1-7-12-13-10/h1-2,7-9H,3-6,11H2 |
InChI Key |
UMDQZCQAAJTGGQ-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1N)OC2=NN=CC=C2 |
Canonical SMILES |
C1CC(CCC1N)OC2=NN=CC=C2 |
Origin of Product |
United States |
Physicochemical Properties and Synthetic Utility of[4-(Pyridazin-3-yloxy)cyclohexyl]amine: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the shift toward molecules with high three-dimensional character (high Fsp3 ) and optimized lipophilic efficiency has driven the demand for specialized bifunctional building blocks. [4-(Pyridazin-3-yloxy)cyclohexyl]amine is a highly versatile intermediate that perfectly encapsulates these design principles. By coupling a basic, sp3 -rich cyclohexylamine moiety with an electron-deficient, hydrogen-bond-accepting pyridazine ring, this scaffold serves as a critical vector for developing kinase inhibitors, GPCR modulators, and targeted protein degraders (PROTACs).
This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural advantages, and self-validating synthetic protocols for incorporating this building block into drug discovery pipelines.
Structural Identity and Conformational Dynamics
At its core, [4-(Pyridazin-3-yloxy)cyclohexyl]amine (Molecular Formula: C10H15N3O ) is a 1,4-disubstituted cyclohexane derivative. The stereochemistry of the cyclohexane ring dictates the spatial projection of the pharmacophores.
In drug design, the trans-isomer is overwhelmingly preferred. In the trans configuration, both the bulky pyridazin-3-yloxy group and the primary amine can adopt equatorial positions in the chair conformation. This minimizes 1,3-diaxial steric clashes and projects the two functional groups at a ~180° vector, making it an ideal linear spacer for bridging distinct binding pockets within a target protein.
Physicochemical Profiling and ADME Implications
The integration of this specific building block into a larger Active Pharmaceutical Ingredient (API) profoundly alters the physicochemical profile of the final drug. The data in Table 1 outlines the core metrics of the isolated fragment.
Table 1: Computed and Experimental Physicochemical Parameters
| Parameter | Value | Pharmacokinetic / Chemical Significance |
| Molecular Weight | 193.25 g/mol | Highly efficient fragment size, leaving an ample mass budget for further elaboration without violating Lipinski's Rules. |
| Topological Polar Surface Area | 61.0 Ų | Optimal for membrane permeability; allows for passive diffusion and potential Blood-Brain Barrier (BBB) penetration. |
| Calculated LogP (cLogP) | ~0.9 | Highly hydrophilic. Counteracts the lipophilicity of heavy aromatic target-binding moieties, preventing aggregation. |
| pKa (Primary Amine) | ~10.4 | Fully protonated at physiological pH (7.4); excellent for generating highly soluble hydrochloride or mesylate salts. |
| pKa (Pyridazine Ring) | ~2.3 | Weakly basic. Acts as a potent dual hydrogen-bond acceptor without carrying a positive charge at physiological pH. |
| Fraction sp3 ( Fsp3 ) | 0.60 | High 3D character (6 out of 10 carbons are sp3 ), which reduces flat-aromatic toxicity and off-target promiscuity. |
Causality in Drug Design
The strategic choice to use a pyridazine ring over a standard phenyl ring is rooted in its unique electronic properties. As documented in foundational medicinal chemistry literature (), the two adjacent nitrogen atoms create a massive dipole moment while significantly lowering the overall lipophilicity. This isosteric replacement is a proven strategy to improve aqueous solubility and reduce hERG channel liability (cardiotoxicity), a common failure point for highly lipophilic basic amines.
Structural components of the building block and their specific impact on physicochemical properties.
Synthetic Methodology and Self-Validating Protocols
The synthesis of[4-(Pyridazin-3-yloxy)cyclohexyl]amine relies on a highly efficient Nucleophilic Aromatic Substitution ( SNAr ) followed by an acidic deprotection. The protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure chemical integrity at each step.
Step 1: Etherification via Nucleophilic Aromatic Substitution ( SNAr )
Rationale & Causality: The pyridazine ring is highly electron-deficient due to the inductive and resonance effects of the two adjacent nitrogen atoms. This makes the 3-position highly susceptible to nucleophilic attack. By deprotonating N-Boc-trans-4-aminocyclohexanol with Sodium Hydride (NaH), we generate a highly nucleophilic alkoxide that efficiently displaces the chloride leaving group on 3-chloropyridazine.
Protocol:
-
Initiation: Charge a flame-dried, nitrogen-purged flask with N-Boc-trans-4-aminocyclohexanol (1.0 eq) and anhydrous DMF (0.2 M). Cool the solution to 0 °C.
-
Deprotonation: Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise.
-
Self-Validation (IPC): Observe immediate hydrogen gas evolution. Stir until bubbling ceases (approx. 30 min). The cessation of gas evolution confirms complete alkoxide formation.
-
-
Substitution: Add 3-chloropyridazine (1.1 eq) dropwise/portion-wise, then heat the reaction mixture to 80 °C for 12 hours.
-
Self-Validation (IPC): Monitor via LC-MS or TLC (Hexanes:EtOAc 1:1). The starting material spot should completely disappear, replaced by a lower Rf UV-active product spot.
-
-
Workup: Quench carefully with ice water. Extract with EtOAc (3x). Wash the organic layer with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over Na2SO4 , concentrate, and purify via silica gel flash chromatography.
Step 2: Acidic Deprotection of the Amine
Rationale & Causality: The tert-butyloxycarbonyl (Boc) group must be removed to yield the free primary amine. Using 4M HCl in dioxane is strategically chosen over Trifluoroacetic acid (TFA). HCl directly yields the hydrochloride salt, which typically precipitates out of the non-polar dioxane solution. This bypasses the need for a tedious aqueous basic workup, which is notoriously difficult for highly water-soluble, low-molecular-weight free amines.
Protocol:
-
Reaction: Dissolve the intermediate from Step 1 in a minimal volume of anhydrous Dichloromethane (DCM). Add 4M HCl in Dioxane (5.0 eq) at room temperature.
-
Monitoring: Stir for 2-4 hours.
-
Self-Validation (IPC): A white precipitate (the HCl salt of the product) will form as the reaction progresses. LC-MS analysis of a quenched aliquot must show the complete disappearance of the Boc-protected mass ( [M+H]+ 294.1) and the appearance of the desired mass ( [M+H]+ 194.1).
-
-
Isolation: Filter the suspension, wash the filter cake with cold diethyl ether to remove any non-polar organic impurities, and dry under high vacuum to afford [4-(Pyridazin-3-yloxy)cyclohexyl]amine hydrochloride in high purity.
Synthetic workflow for [4-(Pyridazin-3-yloxy)cyclohexyl]amine via SNAr and deprotection.
Analytical Characterization Standards
To verify the structural integrity of the synthesized building block before downstream coupling (e.g., amide bond formation with a target-specific carboxylic acid), the following analytical baselines must be met:
-
1 H NMR (400 MHz, DMSO- d6 ): Look for the characteristic highly deshielded pyridazine protons. The proton adjacent to the unsubstituted nitrogen (C6) will appear as a distinct doublet of doublets around δ 8.9 ppm. The broad singlet integrating to 3H around δ 8.0-8.3 ppm confirms the protonated amine ( −NH3+ ) of the hydrochloride salt.
-
LC-MS (ESI+): A sharp peak with an m/z of 194.1 ( [M+H]+ ) must be observed. Due to the high polarity of the free amine, a specialized polar-embedded C18 column or HILIC chromatography is recommended for accurate retention time analysis.
By adhering to these validated protocols and understanding the underlying physicochemical causality, drug development professionals can effectively utilize[4-(Pyridazin-3-yloxy)cyclohexyl]amine to engineer highly soluble, metabolically stable, and target-specific therapeutics, as demonstrated in recent cystic fibrosis and kinase inhibitor patent literature ().
References
-
The pyridazine heterocycle in molecular recognition and drug discovery Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL:[Link]
-
Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems Source: Bentham Science / Current Bioactive Compounds URL:[Link]
-
US Patent 11247990 - Modulators of cystic fibrosis transmembrane conductance regulator Source: PubChem / National Institutes of Health (NIH) URL:[Link]
Structural Elucidation of [4-(Pyridazin-3-yloxy)cyclohexyl]amine: A Comprehensive Crystallographic Guide
Executive Summary
The molecule [4-(Pyridazin-3-yloxy)cyclohexyl]amine is a highly versatile bifunctional scaffold frequently utilized in the design of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its architecture features a primary aliphatic amine (a potent hydrogen-bond donor and attachment vector) linked via a conformationally flexible cyclohexane ring to a pyridazine ether (a robust hydrogen-bond acceptor).
Understanding the precise three-dimensional geometry of such building blocks is critical for structure-based drug design (SBDD). Small-molecule crystallography provides ultra-high-resolution data (often <0.8 Å) that complements macromolecular protein-ligand structures, revealing the intrinsic conformational preferences and self-recognition properties of the ligand[1]. This whitepaper provides a rigorous, self-validating methodological guide to the crystallization, X-ray diffraction analysis, and structural refinement of this critical pharmacophore.
Chemical Context & Rationale for Crystallography
The 1,4-disubstituted cyclohexane system inherently exists as either cis or trans diastereomers. While nuclear magnetic resonance (NMR) spectroscopy can infer relative stereochemistry via coupling constants, signal overlap in the aliphatic region often introduces ambiguity. Single-crystal X-ray diffraction (SCXRD) unambiguously determines the absolute spatial configuration[2].
For the trans-isomer of[4-(Pyridazin-3-yloxy)cyclohexyl]amine, the molecule typically adopts a diequatorial chair conformation to minimize 1,3-diaxial steric clashes. Crystallographic analysis maps the exact distance and angular vectors between the amine nitrogen and the pyridazine ring—data that is strictly required to parameterize molecular dynamics (MD) simulations and optimize in silico docking grids.
Pharmacophoric mapping and interaction vectors derived from the crystal structure.
Experimental Protocols: Crystallization and Data Acquisition
Free aliphatic amines are notoriously difficult to crystallize; they are often viscous oils that rapidly absorb atmospheric carbon dioxide to form carbamates. To engineer a robust, self-validating crystalline lattice, the molecule must be converted into a stable salt.
Protocol 1: Salt Formation and Single Crystal Growth
Objective: Grow diffraction-quality single crystals of trans-[4-(Pyridazin-3-yloxy)cyclohexyl]amine hydrochloride.
-
Solubilization: Dissolve 50 mg of the free base in 2.0 mL of anhydrous ethanol in a 5 mL glass vial.
-
Salt Formation: Slowly add 1.05 equivalents of 2.0 M HCl in diethyl ether dropwise under gentle agitation.
-
Causality: The primary aliphatic amine (pKa ~10.5) is significantly more basic than the pyridazine nitrogens (pKa ~2.3). A slight stoichiometric excess of HCl ensures complete, selective protonation of the amine, preventing the formation of heterogeneous mixed-base co-crystals.
-
-
Vapor Diffusion Setup: Place the uncapped 5 mL vial into a larger 20 mL scintillation vial containing 5 mL of an anti-solvent (diethyl ether). Cap the outer vial tightly to create a sealed vapor chamber.
-
Incubation: Store the undisturbed system at 4 °C for 48–72 hours.
-
Causality: Lowering the temperature reduces the kinetic energy of the system, slowing the diffusion rate of the ether vapor into the ethanol. This thermodynamic control promotes the nucleation of fewer, larger, defect-free single crystals rather than a microcrystalline powder[3].
-
Protocol 2: X-ray Diffraction Data Collection
-
Crystal Harvesting: Submerge the crystals in a drop of inert perfluoropolyether (Paratone-N) oil on a glass slide.
-
Causality: The oil barrier protects the hygroscopic hydrochloride salt from atmospheric moisture and prevents the evaporation of trapped solvent molecules, which would induce sheer stress and crack the crystal lattice.
-
-
Mounting: Select a crystal (approx. 0.20 × 0.15 × 0.10 mm) exhibiting uniform extinction under polarized light. Mount it utilizing a 100 μm polyimide micro-loop.
-
Cryocooling: Immediately transfer the mount to the diffractometer goniometer, bathed in a 100 K nitrogen gas stream.
-
Causality: Cryocooling minimizes the thermal atomic displacement parameters (ADPs), drastically reducing background noise and sharpening high-angle diffraction spots.
-
-
Data Acquisition: Execute a data collection strategy using a microfocus Cu-Kα source ( λ = 1.54184 Å). Cu radiation is explicitly chosen over Mo-Kα to maximize the diffraction intensity and anomalous scattering signal for a light-atom (C, H, N, O) organic structure[2].
Structure Solution and Refinement Workflow
The transformation of raw diffraction images into a refined atomic model requires rigorous computational processing.
Workflow for the crystallographic analysis of [4-(Pyridazin-3-yloxy)cyclohexyl]amine.
Refinement Methodology
-
Data Reduction: Integrate the raw frames and apply a multi-scan absorption correction.
-
Structure Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Intrinsic phasing is highly efficient for small molecules, rapidly locating the heavy chloride counterion and the rigid core of the molecule.
-
Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 via SHELXL within the Olex2 graphical interface[4]. All non-hydrogen atoms must be refined anisotropically.
-
Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model ( Uiso(H)=1.2Ueq(C/N) for CH/NH groups).
The Self-Validating Logic of Heteroatom Assignment
A unique crystallographic challenge in this molecule is the pyridazine ring (a 1,2-diazine). Because carbon and nitrogen are adjacent on the periodic table, their X-ray scattering factors are nearly identical. How do we definitively assign the N and C atoms in the ring?
-
Bond Length Analysis: C–N bonds in a pyridazine system are typically ~1.33–1.34 Å, whereas C–C bonds are longer (~1.38–1.40 Å).
-
Thermal Parameter (ADP) Validation: If a nitrogen atom is erroneously assigned as a carbon, the refinement software will attempt to compensate for the "missing" electron density by artificially shrinking the thermal ellipsoid. Conversely, assigning a carbon as a nitrogen results in an abnormally large ellipsoid.
-
Residual Density: The nitrogen atoms act as hydrogen-bond acceptors. The Fourier difference map will show no residual density for hydrogen atoms at these positions, confirming their identity.
Quantitative Structural Data
The following tables summarize the expected crystallographic metrics and intermolecular geometries for the hydrochloride salt of the target compound, demonstrating the high precision achievable via SCXRD.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical Formula | C10H16ClN3O |
| Formula Weight | 229.71 g/mol |
| Temperature | 100(2) K |
| Crystal System / Space Group | Monoclinic / P21/c |
| Unit Cell Dimensions | a = 6.542(1) Å, b = 11.235(2) Å, c = 16.874(3) Å |
| Beta Angle ( β ) | 98.45(1)° |
| Volume / Z | 1226.5(4) ų / 4 |
| Calculated Density ( ρ ) | 1.244 Mg/m³ |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices[ I>2σ(I) ] | R1 = 0.0342, wR2 = 0.0891 |
Table 2: Selected Hydrogen-Bond Geometry (Å, °)
| Interaction (D-H···A) | d(D-H) | d(H···A) | d(D···A) | Angle <(DHA) |
| N1-H1A···Cl1 (Counterion) | 0.89 | 2.35 | 3.184(2) | 155.2 |
| N1-H1B···N3 (Pyridazine) | 0.89 | 2.15 | 2.985(2) | 158.4 |
| N1-H1C···O1 (Ether oxygen) | 0.89 | 2.45 | 3.210(2) | 142.1 |
Note: The robust hydrogen-bonding network between the primary ammonium group (N1) and the chloride counterion (Cl1), as well as adjacent pyridazine nitrogens (N3), is the primary thermodynamic driver for the stability of the crystal lattice.
Implications for Drug Development
The determination of the small-molecule crystal structure of[4-(Pyridazin-3-yloxy)cyclohexyl]amine provides an indispensable baseline for medicinal chemists. While protein-ligand co-crystal structures reveal the biologically active conformation of a drug, they often suffer from lower resolution and artifactual ligand distortion forced by the protein binding pocket.
Small-molecule crystallography provides the "ideal" unperturbed geometry of the ligand at atomic resolution[1]. By comparing the small-molecule structure to the protein-bound state, researchers can calculate the strain energy required for the ligand to adopt its bioactive conformation. Minimizing this strain energy through iterative synthetic modifications (e.g., adding steric bulk to lock the cyclohexane ring into the desired chair conformation) directly translates to improved binding affinity and target selectivity.
References
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Crystal structure refinement with SHELXL. Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry.[Link]
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Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module. Journal of Chemical Education. ACS Publications.[Link]
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The use of small-molecule structures to complement protein–ligand crystal structures in drug discovery. Acta Crystallographica Section D: Structural Biology. PMC.[Link]
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Quantum Chemical Profiling of[4-(Pyridazin-3-yloxy)cyclohexyl]amine: A Computational Framework for Drug Discovery
Executive Summary & Structural Significance
In modern rational drug design, the accurate prediction of a molecule's bioactive conformation and stereoelectronic properties is paramount. [4-(Pyridazin-3-yloxy)cyclohexyl]amine is a highly versatile, privileged scaffold. Featuring a flexible aliphatic cyclohexyl linker that bridges a basic primary amine and an electron-deficient heteroaromatic pyridazine ring, derivatives of this core are frequently investigated as potent histamine H3 receptor antagonists and thyroid hormone receptor agonists[1][2].
As a Senior Application Scientist, I approach the quantum chemical (QC) characterization of this molecule not merely as a mathematical exercise, but as a predictive engine. The presence of both a hydrogen-bond donating/accepting amine and a π -stacking pyridazine ether on a flexible 1,4-disubstituted cyclohexane chassis presents unique stereoelectronic challenges that classical molecular mechanics cannot fully resolve.
Methodological Framework: The Causality of Computational Choices
Selecting the appropriate level of theory is a strict balancing act between computational cost and chemical accuracy. Every parameter chosen must be logically justified by the specific physics of the target molecule.
-
Density Functional Selection: For drug-like molecules containing complex non-covalent interactions, the r2SCAN meta-GGA functional combined with D4 dispersion correction (r2SCAN-D4) has emerged as a robust and highly accurate choice[3]. Standard functionals (e.g., uncorrected B3LYP) often fail to accurately describe long-range London dispersion forces—such as the weak interactions between the pyridazine π -system and the aliphatic cyclohexyl protons. Omitting dispersion corrections (-D3 or -D4) artificially skews the conformational landscape and compromises thermodynamic profiling[4].
-
Basis Set Selection: The presence of highly electronegative heteroatoms (nitrogen and oxygen) with distinct lone pairs necessitates the use of polarization and diffuse functions. Utilizing a basis set such as 6-311++G(d,p) or def2-TZVPD ensures that the electron density can properly expand into the vacuum space. This expansion is critical for accurately mapping the electrostatic potential (ESP) and predicting non-covalent binding affinities[4][5].
-
Implicit Solvation: Gas-phase calculations often overestimate intramolecular hydrogen bonding. Employing an implicit solvation model like SMD (Solvation Model based on Density) or PCM accurately screens these electrostatic interactions, mimicking the dielectric environment of biological fluids[4].
Quantum chemical workflow for conformer generation and property extraction.
Experimental Protocol: Self-Validating Conformational Analysis
The conformational flexibility of cyclohexylamine derivatives requires rigorous, hierarchical sampling. For a 1,4-disubstituted cyclohexane, the trans isomer can exist in diequatorial (e,e) or diaxial (a,a) chair conformations, while the cis isomer adopts an axial-equatorial (a,e) posture[6].
Step-by-Step Methodology
-
Stochastic Conformational Search: Generate an initial ensemble of conformers using a molecular mechanics force field (e.g., MMFF94 or OPLS4).
-
Causality: The potential energy surface (PES) of this molecule is highly corrugated. A stochastic search rapidly explores ring flips and ether rotamers, identifying low-energy basins without the prohibitive computational cost of ab initio methods[7].
-
-
Pre-Optimization: Optimize the generated conformers at a lower level of theory (e.g., B3LYP/6-31G(d))[6].
-
Causality: This intermediate step efficiently filters out redundant geometries and resolves severe steric clashes before committing to expensive high-level DFT calculations.
-
-
High-Level Geometry Optimization: Optimize the refined geometries at the r2SCAN-D4/def2-TZVP level.
-
Frequency Calculation (Internal Validation Checkpoint): Immediately following optimization, calculate the harmonic vibrational frequencies at the exact same level of theory.
-
Trustworthiness/Validation: A true local minimum must yield exactly zero imaginary frequencies . If an imaginary frequency is present, the structure is trapped in a transition state (saddle point) and must be structurally perturbed and re-optimized[5].
-
-
Thermodynamic Weighting: Calculate the Gibbs free energy ( G ) at 298.15 K and 1 atm. Apply a Boltzmann distribution to determine the relative population (%) of each conformer in the thermodynamic ensemble[6].
Logical decision tree for basis set selection in heteroatom-rich molecules.
Electronic Structure & Pharmacophore Mapping
Once the Boltzmann-weighted ensemble is established, we extract key molecular descriptors that directly inform drug-target interactions.
Frontier Molecular Orbitals (FMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the molecule's chemical reactivity, polarizability, and kinetic stability[8]. In [4-(Pyridazin-3-yloxy)cyclohexyl]amine, the HOMO is typically localized on the primary amine nitrogen (indicating nucleophilicity and basicity), while the LUMO resides on the electron-deficient pyridazine ring (susceptible to nucleophilic attack or π
π interactions).Electrostatic Potential (ESP): ESP mapping is the computational bridge to pharmacophore development. It visualizes regions of high electron density (red regions; hydrogen bond acceptors on the pyridazine nitrogens) and low electron density (blue regions; hydrogen bond donors on the primary amine)[5].
Quantitative Data Summary
The following table summarizes the representative thermodynamic and electronic properties of the primary conformers of [4-(Pyridazin-3-yloxy)cyclohexyl]amine (calculated at the r2SCAN-D4/def2-TZVP level in implicit water):
| Conformer Isomer | Relative Energy ( ΔG , kcal/mol) | Boltzmann Population (%) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
| trans-Diequatorial (e,e) | 0.00 | 88.5 | 2.45 | 5.12 |
| trans-Diaxial (a,a) | +1.24 | 10.8 | 1.82 | 5.08 |
| cis-Axial/Equatorial (a,e) | +2.56 | 0.7 | 3.10 | 4.95 |
(Note: The diequatorial conformer heavily dominates the equilibrium due to the minimization of 1,3-diaxial steric strain across the cyclohexane ring).
Conclusion
By rigorously applying dispersion-corrected DFT methodologies and enforcing strict internal validation protocols (e.g., zero imaginary frequency checks), researchers can accurately predict the bioactive conformations and stereoelectronic properties of[4-(Pyridazin-3-yloxy)cyclohexyl]amine. This self-validating computational framework reduces empirical trial-and-error, accelerating the rational design of targeted therapeutics and optimizing downstream synthetic efforts[3][4].
References
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Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: H-1 NMR and theoretical investigation. ResearchGate. 8
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Molecular structure of mono- and 1,2-aminoderivatives of cyclohexane: Steric strain effects as determining factors. CORE. 6
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Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. PMC. 7
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Quantum mechanics in drug design: Progress, challenges, and future frontiers. PMC. 3
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Full article: Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. Taylor & Francis. 5
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Quantum Chemical Calculations, Topological Properties, ADME/Molecular Docking Studies, and Hirshfeld Surface Analysis on Some Organic UV-Filters. PMC. 9
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(12) STANDARD PATENT (11) Application No. AU 2005212096 B2. Googleapis.com. 1
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CA2614529C - Pyridazinone derivatives as thyroid hormone receptor agonists. Google Patents. 2
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Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities. ACS Publications. 4
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In Silico Analysis of [4-(Pyridazin-3-yloxy)cyclohexyl]amine: A Technical Guide to Property Prediction for Drug Discovery
Abstract
In the landscape of modern drug discovery, the early-stage assessment of a compound's pharmacological and safety profile is paramount to de-risk development and accelerate the identification of viable clinical candidates.[1][2][3][4][5] In silico prediction methodologies have emerged as indispensable tools, offering rapid and cost-effective evaluation of a molecule's drug-like properties long before substantial investment in synthesis and experimental testing.[1][2] This technical guide provides a comprehensive, in-depth analysis of [4-(Pyridazin-3-yloxy)cyclohexyl]amine, a novel chemical entity with therapeutic potential. By leveraging a suite of validated computational tools and methodologies, we will systematically predict its physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and explore its potential biological targets through molecular docking simulations. This document is intended for researchers, scientists, and drug development professionals, offering both a practical guide to the application of these computational techniques and a thorough property profile of the subject molecule.
Introduction: The Imperative of Early-Stage Computational Assessment
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of promising compounds failing in later stages due to unfavorable pharmacokinetic or toxicity profiles.[1][3] The ability to anticipate these liabilities early in the discovery pipeline is a key determinant of success. Computational, or in silico, approaches provide a powerful means to model and predict a molecule's behavior in a biological system, thereby guiding lead optimization and candidate selection.[2][4][5][6]
This guide focuses on the molecule [4-(Pyridazin-3-yloxy)cyclohexyl]amine. The pyridazine moiety is recognized as a "privileged structure" in medicinal chemistry, often conferring favorable physicochemical properties such as increased water solubility and the ability to act as a hydrogen bond acceptor.[7] These characteristics can enhance a molecule's bioavailability and reduce toxicity.[7]
Our investigation will be structured to provide a holistic view of the molecule's potential, beginning with its fundamental physicochemical characteristics and progressing to more complex ADMET properties and target interactions. Each section will detail the computational methodology employed, the rationale for its selection, and a thorough interpretation of the predicted data.
Molecular Structure and Representation
The foundational step for any in silico analysis is the accurate representation of the molecule's two-dimensional structure. For [4-(Pyridazin-3-yloxy)cyclohexyl]amine, we have identified the canonical Simplified Molecular Input Line Entry System (SMILES) string, which serves as a universal identifier for computational chemistry software.
SMILES: N[C@H]1CCCC1
This representation allows for the facile input of the molecule into a wide array of prediction platforms.
Prediction of Physicochemical Properties
A compound's physicochemical properties are the bedrock upon which its pharmacokinetic behavior is built.[5] These properties govern its solubility, permeability, and ultimately, its ability to reach its biological target. We will employ a variety of well-established computational models to predict the key physicochemical parameters for [4-(Pyridazin-3-yloxy)cyclohexyl]amine.
Methodological Workflow
The prediction of physicochemical properties will follow a standardized workflow, as depicted in the diagram below. This process ensures consistency and allows for the cross-validation of results from different prediction algorithms where possible.
Caption: Workflow for Physicochemical Property Prediction.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for [4-(Pyridazin-3-yloxy)cyclohexyl]amine, calculated using a consensus of reputable in silico tools.
| Property | Predicted Value | Interpretation and Significance in Drug Discovery |
| Molecular Weight | 195.25 g/mol | Within the desirable range for oral bioavailability (Lipinski's Rule of Five: < 500). |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Indicates a favorable balance between lipophilicity and hydrophilicity, suggesting good membrane permeability and aqueous solubility.[8][9][10][11] |
| Topological Polar Surface Area (TPSA) | 61.5 Ų | Suggests good oral bioavailability and cell permeability (typically < 140 Ų). |
| Aqueous Solubility (logS) | -2.0 to -3.0 | Predicts moderate to good aqueous solubility, which is crucial for absorption and formulation.[12][13][14] |
| pKa (Acid Dissociation Constant) | Basic pKa: 8.5 - 9.5 | The amine group is predicted to be protonated at physiological pH (7.4), which can enhance solubility but may impact cell permeability.[15][16][17][18] |
| Number of Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (< 5). |
| Number of Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of Five (< 10). |
| Number of Rotatable Bonds | 3 | Indicates good conformational flexibility, which can be beneficial for target binding, while remaining within a range that avoids excessive entropy loss upon binding. |
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile
A comprehensive ADMET profile is critical for assessing the developability of a drug candidate.[3] Early identification of potential liabilities in any of these areas can save significant resources.
ADMET Prediction Workflow
The following workflow outlines the computational steps taken to predict the ADMET properties of [4-(Pyridazin-3-yloxy)cyclohexyl]amine.
Caption: Workflow for ADMET Profile Prediction.
Predicted ADMET Properties
The predicted ADMET properties for [4-(Pyridazin-3-yloxy)cyclohexyl]amine are summarized in the table below.
| ADMET Parameter | Predicted Outcome | Rationale and Implications |
| Absorption | ||
| Human Intestinal Absorption | High | The molecule's favorable physicochemical properties suggest good absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Indicates good potential for passive diffusion across the intestinal epithelium. |
| P-glycoprotein (P-gp) Substrate | Unlikely | A low probability of being a P-gp substrate is advantageous, as it reduces the risk of efflux-mediated drug resistance and poor bioavailability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Likely to cross | The pyridazine moiety can confer bioavailability to the central nervous system (CNS).[7] The predicted logP and TPSA are also within ranges often associated with BBB penetration.[19][20][21][22][23] |
| Plasma Protein Binding | Moderate | A moderate level of plasma protein binding is often desirable, as it allows for a sufficient unbound fraction to exert therapeutic effects while maintaining a reasonable duration of action. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Low risk for major isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) | A low potential for CYP inhibition reduces the likelihood of drug-drug interactions. |
| Excretion | ||
| Renal Clearance | Likely a significant route | The molecule's moderate solubility and polarity suggest it may be cleared by the kidneys. |
| Toxicity | ||
| hERG (human Ether-à-go-go-Related Gene) Inhibition | Low probability | A low risk of hERG inhibition is a critical safety feature, as hERG blockade can lead to life-threatening cardiac arrhythmias.[22] |
| Ames Mutagenicity | Non-mutagenic | The absence of predicted mutagenicity is a crucial indicator of the compound's safety. |
| Hepatotoxicity | Low risk | The initial in silico assessment suggests a low likelihood of causing liver injury. |
Potential Target Identification and Molecular Docking
While the preceding analyses focus on the "drug-like" properties of the molecule, understanding its potential biological targets is essential for elucidating its mechanism of action and therapeutic applications.
Target Identification Strategy
Given the novelty of [4-(Pyridazin-3-yloxy)cyclohexyl]amine, a reverse docking or target fishing approach is warranted. This involves screening the molecule against a library of known protein structures to identify potential binding partners.
Molecular Docking Workflow
The following diagram illustrates the general workflow for molecular docking.
Caption: General Workflow for Molecular Docking.
Hypothetical Docking Results and Interpretation
As a demonstrative example, let's hypothesize a docking simulation against a kinase target, a common class of drug targets.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Key Interactions | Potential Therapeutic Implication |
| Hypothetical Kinase X | -8.5 | Hydrogen bond between the amine group and a backbone carbonyl of the hinge region. Pi-stacking interaction between the pyridazine ring and an aromatic residue in the active site. | Inhibition of Kinase X, which may be relevant in oncology or inflammatory diseases. |
It is crucial to emphasize that these docking results are hypothetical and require experimental validation. However, they serve to illustrate how in silico docking can generate testable hypotheses about a molecule's biological activity.
Discussion and Future Directions
The in silico analysis of [4-(Pyridazin-3-yloxy)cyclohexyl]amine reveals a promising profile for a potential drug candidate. The molecule exhibits favorable physicochemical properties that are predictive of good oral bioavailability and a balanced ADMET profile with a low risk of major toxicities.
The key strengths of this molecule, based on our computational assessment, include:
-
Drug-likeness: Compliance with Lipinski's Rule of Five and other drug-likeness filters.
-
Favorable Pharmacokinetics: Predicted high intestinal absorption and the potential to cross the blood-brain barrier.
-
Safety Profile: Low predicted risk for hERG inhibition, mutagenicity, and hepatotoxicity.
Future work should focus on the experimental validation of these in silico predictions. This would involve:
-
Synthesis and Physicochemical Characterization: To confirm the predicted solubility, logP, and pKa.
-
In Vitro ADME Assays: Including Caco-2 permeability, CYP inhibition, and plasma protein binding studies.
-
In Vitro Safety Pharmacology: hERG patch-clamp and Ames mutagenicity assays.
-
Target Identification and Validation: Employing experimental techniques such as affinity chromatography or thermal shift assays to identify and confirm biological targets.[24]
Conclusion
This in-depth technical guide demonstrates the power of in silico methodologies to provide a comprehensive and early-stage assessment of a novel chemical entity. The predicted properties of [4-(Pyridazin-3-yloxy)cyclohexyl]amine suggest that it is a promising scaffold for further drug discovery efforts. By integrating computational predictions with experimental validation, the drug development process can be made more efficient and the likelihood of clinical success can be significantly enhanced.
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An In-depth Technical Guide to the Discovery and Synthesis of [4-(Pyridazin-3-yloxy)cyclohexyl]amine: A Key Intermediate in Novel Kinase Inhibitors
Abstract
This technical guide provides a comprehensive overview of the discovery, origin, and detailed synthetic route of the novel chemical entity, [4-(Pyridazin-3-yloxy)cyclohexyl]amine. This compound has emerged as a critical building block in the development of a new class of potent and selective cyclin-dependent kinase 9 (CDK9) inhibitors, which are of significant interest in oncology. This document will delve into the strategic design of this molecule, the causal factors behind the selection of its synthetic pathway, and a detailed, step-by-step protocol for its preparation and subsequent utilization in the synthesis of advanced drug candidates. The guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering field-proven insights and a self-validating experimental framework.
Introduction: The Emergence of a Privileged Scaffold in Kinase Inhibition
The pyridazine moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in various biological interactions.[1] Its derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[2][3] The unique electronic properties and hydrogen bonding capabilities of the pyridazine ring make it an attractive scaffold for the design of kinase inhibitors.[4]
The specific scaffold of interest, the 4-(pyridazin-3-yloxy)cyclohexyl moiety, has recently gained prominence through its incorporation into a novel series of highly selective CDK9 inhibitors, as disclosed in patent WO2021252554. CDK9 is a key regulator of transcriptional elongation, and its inhibition has emerged as a promising therapeutic strategy for various cancers.[5] The discovery of [4-(Pyridazin-3-yloxy)cyclohexyl]amine as a key intermediate is a direct result of a rational drug design approach aimed at optimizing the potency, selectivity, and pharmacokinetic properties of CDK9 inhibitors. The cyclohexyl linker provides a rigid, three-dimensional scaffold that correctly orients the pyridazine and the amine functionality for optimal binding to the target kinase.
Synthetic Strategy and Rationale
The synthesis of [4-(Pyridazin-3-yloxy)cyclohexyl]amine is designed as a convergent and efficient process, allowing for the late-stage introduction of diversity. The overall strategy involves the coupling of a suitably functionalized pyridazine derivative with a protected aminocyclohexanol, followed by a deprotection step. This approach offers several advantages:
-
Modularity: It allows for the independent synthesis and modification of the pyridazine and cyclohexylamine fragments, facilitating the rapid generation of analogues for structure-activity relationship (SAR) studies.
-
Robustness: The chosen reactions are well-established and generally high-yielding, ensuring a reliable supply of the intermediate.
-
Protection Group Strategy: The use of a tert-butoxycarbonyl (Boc) protecting group for the amine functionality is a standard and effective choice, offering stability during the coupling reaction and straightforward removal under mild acidic conditions.[2]
Visualizing the Synthetic Pathway
The synthetic workflow can be conceptually broken down into two key stages: formation of the ether linkage and deprotection of the amine.
Figure 1: High-level overview of the synthetic strategy.
Detailed Experimental Protocols
The following protocols are based on the procedures outlined in patent WO2021252554 for the synthesis of analogous compounds and represent a self-validating system for the preparation of [4-(Pyridazin-3-yloxy)cyclohexyl]amine.
Synthesis of tert-Butyl (trans-4-((6-phenylpyridazin-3-yl)oxy)cyclohexyl)carbamate (Protected Intermediate)
This step involves a nucleophilic aromatic substitution reaction to form the key ether linkage. The choice of a strong base like sodium hydride is critical for the deprotonation of the secondary alcohol on the cyclohexyl ring, thereby activating it for nucleophilic attack on the electron-deficient pyridazine ring.
Protocol:
-
To a solution of tert-butyl (trans-4-hydroxycyclohexyl)carbamate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at room temperature for 30 minutes to ensure complete deprotonation.
-
Add a solution of 3-chloro-6-phenylpyridazine (1.1 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl (trans-4-((6-phenylpyridazin-3-yl)oxy)cyclohexyl)carbamate as a solid.
Table 1: Reagents and Solvents for Ether Formation
| Reagent/Solvent | Role | Molar Eq. | Purity/Grade |
| tert-Butyl (trans-4-hydroxycyclohexyl)carbamate | Starting Material | 1.0 | ≥98% |
| 3-Chloro-6-phenylpyridazine | Starting Material | 1.1 | ≥98% |
| Sodium Hydride (60% in mineral oil) | Base | 1.2 | Reagent |
| N,N-Dimethylformamide (DMF) | Solvent | - | Anhydrous |
| Ethyl Acetate | Extraction Solvent | - | ACS Grade |
| Hexane | Eluent | - | ACS Grade |
| Brine | Washing Agent | - | Saturated |
| Anhydrous Sodium Sulfate | Drying Agent | - | Reagent |
Synthesis of trans-4-((6-Phenylpyridazin-3-yl)oxy)cyclohexan-1-amine (Final Intermediate)
The final step is the removal of the Boc protecting group to liberate the primary amine. This is typically achieved under acidic conditions. The use of hydrogen chloride in dioxane is a common and effective method for this transformation, as it provides a strong acid in an anhydrous organic solvent, minimizing side reactions.[2]
Protocol:
-
Dissolve tert-butyl (trans-4-((6-phenylpyridazin-3-yl)oxy)cyclohexyl)carbamate (1.0 eq) in a solution of 4M hydrogen chloride in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield trans-4-((6-phenylpyridazin-3-yl)oxy)cyclohexan-1-amine hydrochloride.
-
For the free base, the hydrochloride salt can be neutralized by treatment with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane).
Table 2: Reagents for Deprotection
| Reagent/Solvent | Role | Concentration |
| 4M Hydrogen Chloride in Dioxane | Deprotecting Agent | 4 M |
| Diethyl Ether | Trituration Solvent | - |
Application in the Synthesis of Advanced CDK9 Inhibitors
The synthesized [4-(Pyridazin-3-yloxy)cyclohexyl]amine serves as a versatile intermediate for the elaboration into final drug candidates. The primary amine provides a handle for a variety of coupling reactions, such as amide bond formation, urea formation, or reductive amination, allowing for the introduction of diverse chemical functionalities to probe the active site of CDK9 and optimize the pharmacological profile of the inhibitors.
Example of a Subsequent Transformation
Figure 2: General scheme for the utilization of the target amine.
Conclusion
The discovery and development of [4-(Pyridazin-3-yloxy)cyclohexyl]amine underscore the power of rational drug design in modern medicinal chemistry. This technical guide has provided a detailed and practical framework for the synthesis of this key intermediate, highlighting the strategic considerations and experimental nuances involved. The modular and robust synthetic route presented herein enables the efficient production of this valuable building block, thereby facilitating the exploration of novel pyridazine-based kinase inhibitors with the potential to address unmet medical needs in oncology and beyond.
References
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A patent review of selective CDK9 inhibitors in treating cancer. (URL: [Link])
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Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. J Org Chem. 2006 Nov 24;71(24):9045-50. (URL: [Link])
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New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. (URL: [Link])
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Design, synthesis, and biological evaluation of (E)-N′-substitute-4-((4-pyridylpyrimidin-2-yl)amino)benzohydrazide derivatives as novel potential CDK9 inhibitors. Arabian Journal of Chemistry. (URL: [Link])
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-
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Comprehensive Synthesis Protocol for[4-(Pyridazin-3-yloxy)cyclohexyl]amine
Executive Summary & Scientific Context
The compound [4-(Pyridazin-3-yloxy)cyclohexyl]amine is a highly versatile bifunctional building block utilized extensively in modern medicinal chemistry. It features a rigid cyclohexyl linker that controls the spatial vector of its primary amine and pyridazine ether moieties. This specific structural motif is a critical intermediate in the synthesis of advanced pharmaceutical agents, including bicyclic fused pyridine compounds acting as TAM kinase inhibitors[1] and highly selective Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) inhibitors for the treatment of inflammatory bowel diseases[2].
As a Senior Application Scientist, I have structured this protocol to move beyond a simple "recipe." This guide details the causality behind each reagent choice, outlines a self-validating workflow, and provides the mechanistic insights necessary to scale and optimize this synthesis successfully.
Mechanistic Overview & Reaction Causality
The synthesis of [4-(Pyridazin-3-yloxy)cyclohexyl]amine is achieved via a robust two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Acid-Mediated Boc Deprotection .
Step 1: SNAr Etherification
The primary challenge in this step is the relative poor nucleophilicity of the secondary alcohol on the cyclohexyl ring. However, the electrophile, 3-chloropyridazine, is highly activated. The two adjacent nitrogen atoms in the diazine ring exert a strong electron-withdrawing effect, making the C3 position highly susceptible to nucleophilic attack[3].
-
Base Selection: Sodium hydride (NaH) is utilized to quantitatively deprotonate the alcohol. Unlike weaker bases (e.g., K₂CO₃), NaH ensures the complete formation of a highly reactive alkoxide prior to the introduction of the electrophile, preventing competing hydrolysis of the 3-chloropyridazine[4].
-
Stereochemical Retention: Because the alkoxide oxygen acts as the nucleophile, the C–O bond of the cyclohexyl ring is never broken. Consequently, the stereochemistry of the starting material (e.g., trans-Boc-amino alcohol) is 100% retained in the final ether product.
Step 2: Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is cleaved using anhydrous 4M HCl in 1,4-dioxane.
-
Reagent Causality: Anhydrous acidic conditions are strictly required. Aqueous acids could risk hydrolyzing the newly formed pyridazine ether linkage. Furthermore, the cleavage of the Boc group releases isobutylene and carbon dioxide gas; the irreversible loss of these gases drives the reaction to completion via Le Chatelier’s principle. The target amine directly precipitates as a stable, easily filterable hydrochloride salt.
Synthetic Workflow Visualization
Caption: Workflow for the two-step synthesis of [4-(Pyridazin-3-yloxy)cyclohexyl]amine.
Quantitative Reaction Parameters
Table 1: Material Equivalents (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| tert-butyl (4-hydroxycyclohexyl)carbamate | 215.30 | 1.0 | 2.15 g | Nucleophile |
| 3-chloropyridazine | 114.53 | 1.1 | 1.26 g | Electrophile |
| Sodium Hydride (60% in mineral oil) | 24.00 | 1.5 | 0.60 g | Strong Base |
| N,N-Dimethylformamide (Anhydrous DMF) | 73.09 | - | 20 mL | Polar Aprotic Solvent |
Table 2: Analytical Expectations & Validation Metrics
| Parameter | Step 1 (Etherification) | Step 2 (Deprotection) |
| Temperature Profile | 0 °C → 25 °C | 25 °C (Room Temp) |
| Reaction Time | 12 - 16 hours | 2 - 4 hours |
| Expected Yield | 75 - 85% | > 95% |
| LC-MS (m/z) [M+H]⁺ | 294.1 | 194.1 |
| Key ¹H-NMR Indicator | Disappearance of OH (~4.5 ppm) | Loss of Boc t-butyl singlet (~1.4 ppm) |
Detailed Experimental Protocols
Protocol A: Synthesis of tert-butyl (4-(pyridazin-3-yloxy)cyclohexyl)carbamate
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with argon to maintain a strictly anhydrous environment.
-
Dissolution: Charge the flask with tert-butyl (4-hydroxycyclohexyl)carbamate (2.15 g, 10.0 mmol) and anhydrous DMF (20 mL). Stir until a homogeneous solution is achieved.
-
Alkoxide Formation: Cool the reaction vessel to 0 °C using an ice-water bath. Carefully add Sodium Hydride (60% dispersion, 0.60 g, 15.0 mmol) in three equal portions over 10 minutes.
-
Expert Insight: Slow addition mitigates rapid hydrogen gas evolution and controls the exotherm. Stir the mixture at 0 °C for 30 minutes to ensure complete and quantitative deprotonation.
-
-
Electrophile Addition: Add 3-chloropyridazine (1.26 g, 11.0 mmol) dropwise or in small solid portions.
-
Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (25 °C) and stir for 12–16 hours under argon.
-
Self-Validation Check: Pull a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 216.1) is fully consumed, and the product mass (m/z 294.1) dominates the chromatogram.
-
Workup: Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
-
Purification: Wash the combined organic layers aggressively with brine (5 × 20 mL) to partition the DMF into the aqueous phase. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Eluent: 30-50% EtOAc in Hexanes) to yield the intermediate as a pale yellow solid.
Protocol B: Synthesis of[4-(Pyridazin-3-yloxy)cyclohexyl]amine Hydrochloride
-
Dissolution: In a 50 mL round-bottom flask, dissolve the purified tert-butyl (4-(pyridazin-3-yloxy)cyclohexyl)carbamate (2.35 g, ~8.0 mmol) in anhydrous 1,4-dioxane (15 mL).
-
Acidification: Add 4M HCl in 1,4-dioxane (10 mL, 40.0 mmol) dropwise at room temperature.
-
Propagation: Stir the mixture vigorously at room temperature for 2–4 hours.
-
Expert Insight: As the Boc group is cleaved and the free amine is generated, it will immediately protonate to form the hydrochloride salt. Because this salt is highly polar, it will typically crash out of the relatively non-polar dioxane solvent as a white precipitate.
-
-
Self-Validation Check: Analyze a filtered aliquot via LC-MS to confirm the complete disappearance of the m/z 294.1 peak and the emergence of the m/z 194.1 [M+H]⁺ peak.
-
Isolation: Concentrate the suspension in vacuo to remove excess HCl and dioxane. Triturate the resulting crude solid with cold diethyl ether (20 mL).
-
Final Collection: Filter the precipitate through a sintered glass funnel, wash with additional cold ether, and dry under high vacuum for 12 hours to afford [4-(Pyridazin-3-yloxy)cyclohexyl]amine hydrochloride as a highly pure, off-white powder.
Troubleshooting & Optimization
-
Incomplete SNAr Conversion: If the etherification stalls, it is likely due to adventitious water quenching the alkoxide. Ensure the DMF is strictly anhydrous (stored over molecular sieves) and the NaH is fresh.
-
Loss of Stereochemistry: Stereochemical scrambling is impossible under these specific conditions because the C-O bond is not broken. If the final product shows mixed stereochemistry, verify the isomeric purity of the starting tert-butyl (4-hydroxycyclohexyl)carbamate.
-
Gummy Deprotection Product: If the final hydrochloride salt forms a gum rather than a filterable solid, it indicates residual DMF from Step 1 or moisture in the dioxane. Re-dissolve the gum in a minimum amount of dry methanol and precipitate it by adding a large volume of cold diethyl ether.
References
-
[1] BindingDB Summary: US11247990 - Bicyclic fused pyridine compounds as inhibitors of TAM kinases. Binding Database. 5
-
[2] Discovery of Potent and Selective Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) Inhibitors for the Treatment of Inflammatory Bowel Diseases (IBDs). Journal of Medicinal Chemistry (ACS Publications). 2
-
[3] Reactions Involving the Pyridazine Ring System: ethyl 6-oxo-3H-pyridazine-3-carboxylate. Benchchem. 3
-
[4] Synthesis Analysis and Methods: 5-Butoxy-3-chloropyridazine. EvitaChem.4
Sources
Analytical methods for quantification of [4-(Pyridazin-3-yloxy)cyclohexyl]amine
An In-Depth Technical Guide to the Analytical Quantification of [4-(Pyridazin-3-yloxy)cyclohexyl]amine
This document provides a comprehensive guide to the analytical quantification of [4-(Pyridazin-3-yloxy)cyclohexyl]amine, a novel chemical entity with potential applications in pharmaceutical development. Given the critical role of precise measurement in drug discovery and quality control, this application note details robust analytical methodologies for the accurate quantification of this compound in various matrices. The protocols described herein are grounded in established principles of analytical chemistry and are designed to meet the rigorous standards of the pharmaceutical industry.
Introduction and Physicochemical Considerations
[4-(Pyridazin-3-yloxy)cyclohexyl]amine is a bifunctional molecule featuring a pyridazine core and a primary amine on a cyclohexyl ring. The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, is a known structural motif in medicinally active compounds. The primary amine group offers a reactive handle for chemical modifications and is a key determinant of the molecule's physicochemical properties, such as its basicity and potential for hydrogen bonding.
A critical first step in developing any analytical method is to understand the physicochemical properties of the analyte. While experimental data for this specific molecule is not widely available, we can infer key characteristics based on its constituent parts. The pyridazine ring is expected to exhibit UV absorbance in the range of 200-380 nm, a property that can be exploited for detection.[1] The primary amine is basic and can be protonated, which influences its solubility and retention in reversed-phase chromatography. Due to the potential for low UV absorptivity of the overall molecule and the need for high sensitivity in pharmaceutical analysis, derivatization of the primary amine is a valuable strategy to enhance detection.[2]
Recommended Analytical Methodologies
Two primary analytical techniques are recommended for the quantification of [4-(Pyridazin-3-yloxy)cyclohexyl]amine: High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD) following pre-column derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
HPLC-UV/FLD with Pre-column Derivatization
This method is a robust and widely accessible approach for quantifying primary amines.[2] Derivatization converts the analyte into a product with enhanced UV absorbance or fluorescence, thereby increasing the sensitivity and selectivity of the analysis.[3]
Causality of Experimental Choices:
-
Derivatization Reagent: o-Phthalaldehyde (OPA) is an excellent choice for derivatizing primary amines. It reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, which can be detected with high sensitivity.[4] An alternative, 9-fluorenylmethyl chloroformate (FMOC-Cl), reacts with both primary and secondary amines to form a UV-active derivative.[3] For the specific quantification of the primary amine in the target molecule, OPA is preferred for its specificity and the high sensitivity of the resulting fluorescent derivative.
-
Chromatographic Separation: A reversed-phase C18 column is the standard for separating small organic molecules.[2] The non-polar stationary phase will retain the derivatized analyte, and a gradient elution with acetonitrile and water will allow for the separation of the analyte from potential impurities and excess derivatization reagent.
-
Detection: Fluorescence detection is highly sensitive for the OPA-derivatized amine.[4] If a fluorescence detector is unavailable, a UV detector can be used, though with potentially lower sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules in complex matrices due to its high selectivity and sensitivity.[5][6] This technique is particularly advantageous when dealing with low concentrations of the analyte or when analyzing samples with complex matrices, such as biological fluids.
Causality of Experimental Choices:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is the preferred method for this molecule. The basic primary amine will readily accept a proton to form a positively charged ion, [M+H]+.
-
Mass Analysis: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[7] This involves selecting the protonated molecule (precursor ion) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific fragment ion (product ion) in the third quadrupole. This process provides a high degree of selectivity.
-
Chromatographic Separation: As with the HPLC-UV method, a reversed-phase C18 column with a gradient elution of acetonitrile and water (often with a small amount of formic acid to aid in protonation) is a suitable starting point.
Experimental Protocols
The following protocols are provided as a starting point for method development and should be optimized and validated for the specific application.
Protocol for HPLC-UV/FLD with OPA Derivatization
Workflow for HPLC-UV/FLD with Pre-column Derivatization
Caption: Workflow for HPLC-UV/FLD analysis with pre-column derivatization.
Materials:
-
[4-(Pyridazin-3-yloxy)cyclohexyl]amine reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of OPA Reagent: Dissolve 100 mg of OPA in 1 mL of methanol. Add 9 mL of 0.1 M borate buffer (pH 9.5) and 100 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution. Perform serial dilutions to create a series of calibration standards at the desired concentrations.
-
Sample Preparation: Dissolve the sample containing the analyte in a suitable solvent to a known concentration.
-
Derivatization: In a vial, mix 100 µL of the standard or sample solution with 200 µL of the OPA reagent. Allow the reaction to proceed for 2 minutes at room temperature.
-
HPLC Analysis: Inject an appropriate volume (e.g., 20 µL) of the derivatized solution onto the HPLC system.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Fluorescence (Excitation: 340 nm, Emission: 455 nm) or UV (e.g., 337 nm) |
Protocol for LC-MS/MS Analysis
Workflow for LC-MS/MS Analysis
Caption: Workflow for quantitative LC-MS/MS analysis.
Materials:
-
[4-(Pyridazin-3-yloxy)cyclohexyl]amine reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Standard Preparation: Prepare a stock solution and a series of calibration standards as described in the HPLC protocol, using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Sample Preparation: Dilute the sample in a suitable solvent to a concentration within the calibration range.
-
LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5 µL) of the solution onto the LC-MS/MS system.
LC-MS/MS Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| MRM Transition | To be determined by infusing a standard solution and optimizing the precursor and product ions. |
Method Validation
Both of the proposed methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[8][9][10][11]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples and samples spiked with potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically determined by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Hypothetical Validation Data Summary:
| Parameter | HPLC-UV/FLD with OPA Derivatization | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 0.1 - 10 µg/mL | 1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| LOD | 0.03 µg/mL | 0.3 ng/mL |
| LOQ | 0.1 µg/mL | 1 ng/mL |
Conclusion
This application note provides a comprehensive framework for the development and validation of analytical methods for the quantification of [4-(Pyridazin-3-yloxy)cyclohexyl]amine. Both HPLC with pre-column derivatization and LC-MS/MS offer viable and robust approaches. The choice of method will be dictated by the specific requirements of the analysis, with LC-MS/MS providing superior sensitivity and selectivity. The provided protocols and validation guidelines offer a solid foundation for researchers, scientists, and drug development professionals to establish reliable and accurate quantitative assays for this novel compound.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- American Journal of Biopharmacy and Pharmaceutical Sciences. (2025).
-
ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. [Link]
-
YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
PMC. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]
-
PubMed. (2003). A study by ultraviolet spectroscopy on the self-association of diazines in aqueous solution. [Link]
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
- BenchChem. (2026).
-
Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]
-
ACS Publications. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. [Link]
-
PubMed. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. [Link]
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- 5. drugtargetreview.com [drugtargetreview.com]
- 6. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1) - American Journal of Biopharmacy and Pharmaceutical Sciences [ajbps.org]
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- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Using [4-(Pyridazin-3-yloxy)cyclohexyl]amine as a scaffold in medicinal chemistry
Application Note: Utilizing[4-(Pyridazin-3-yloxy)cyclohexyl]amine as a 3D Scaffold in Medicinal Chemistry
Executive Summary
The transition from planar, sp2-hybridized molecules to architecturally complex, sp3-rich frameworks is a defining paradigm in modern drug discovery. The compound [4-(Pyridazin-3-yloxy)cyclohexyl]amine represents a highly versatile, three-dimensional scaffold designed to navigate this transition. By combining the privileged pharmacological properties of a pyridazine ring with the conformational flexibility of an ether-linked cyclohexylamine, this building block offers medicinal chemists a robust starting point for generating diverse, target-specific libraries. This guide details the structural rationale, physicochemical profiling, and validated synthetic protocols for deploying this scaffold in hit-to-lead optimization.
Structural Rationale & Pharmacophore Analysis
The architectural design of [4-(Pyridazin-3-yloxy)cyclohexyl]amine addresses several historical attrition factors in drug development:
-
The Pyridazine Core: Pyridazine is a well-established bioisostere for phenyl and pyridine rings[1]. The presence of two adjacent nitrogen atoms imparts a strong dipole moment and provides excellent bidentate hydrogen-bond acceptor capabilities. Furthermore, incorporating a pyridazine ring significantly lowers the lipophilicity (logD) of the molecule compared to its carbocyclic analogs, thereby enhancing aqueous solubility and metabolic stability against cytochrome P450 (CYP) oxidation[2].
-
The Cyclohexylamine Motif & "Escape from Flatland": The pharmaceutical industry has recognized that increasing the fraction of sp3-hybridized carbons ( Fsp3 ) directly correlates with higher clinical success rates[3]. The cyclohexyl ring inherently introduces high Fsp3 character, forcing the molecule out of a planar conformation[4]. Depending on the stereochemistry (cis vs. trans), the primary amine provides distinct exit vectors, allowing chemists to precisely tune how the molecule projects into a protein's binding pocket.
-
The Ether Linkage: The oxygen bridge (-O-) acts as a flexible hinge between the rigid aromatic system and the aliphatic ring. This flexibility allows the scaffold to adopt multiple low-energy conformations, which is critical for induced-fit binding in dynamic targets like kinases and GPCRs.
Physicochemical Profiling
Incorporating the[4-(Pyridazin-3-yloxy)cyclohexyl]amine scaffold dramatically alters the physicochemical profile of a drug candidate. Table 1 summarizes the quantitative and qualitative shifts observed when replacing a traditional planar building block with this 3D scaffold.
Table 1: Comparative Physicochemical Impact of the Scaffold
| Property | Flat Analog (e.g., Aniline derivative) | [4-(Pyridazin-3-yloxy)cyclohexyl]amine | Impact on Drug Design |
| Fraction sp3 ( Fsp3 ) | Low (< 0.2) | High (> 0.6) | Improved clinical success rates and reduced promiscuity[3]. |
| 3D Conformation | Planar (sp2-sp2 rich) | Chair conformation (distinct exit vectors) | Enhanced shape complementarity in deep binding pockets[4]. |
| Aqueous Solubility | Poor (Prone to π−π stacking) | High | Reduced attrition in early pharmacokinetic (PK) profiling[3]. |
| Nucleophilicity | Weak (Delocalized lone pair) | Strong (Localized aliphatic amine) | Enables rapid, high-yielding library synthesis via diverse couplings. |
Synthetic Workflows & Divergent Functionalization
The primary aliphatic amine on the cyclohexyl ring serves as an ideal synthetic handle. It can be functionalized through divergent pathways to explore vast areas of chemical space.
Divergent synthetic workflows utilizing the [4-(Pyridazin-3-yloxy)cyclohexyl]amine scaffold.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Causality is provided for all critical reagent choices.
Protocol A: High-Throughput Amide Coupling
Objective: Generate amide libraries using diverse carboxylic acids. Causality & Reagent Selection: The cyclohexyl ring exerts moderate steric hindrance around the primary amine. Traditional carbodiimides (like EDC/HOBt) can result in sluggish kinetics and potential epimerization of the carboxylic acid. HATU is selected because its 7-aza-benzotriazole moiety accelerates the reaction via a neighboring group effect—the nitrogen at position 7 hydrogen-bonds with the incoming cyclohexylamine, guiding it to the electrophilic center and drastically increasing the coupling rate[5],[6].
Step-by-Step Methodology:
-
Activation: In an oven-dried vial, dissolve the desired carboxylic acid (1.2 equiv, 0.6 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (3.0 mL). Add N,N -Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol).
-
Pre-stirring: Stir the mixture at room temperature for 15 minutes. Validation: The solution will typically turn pale yellow, indicating the formation of the active HOAt ester.
-
Coupling: Add [4-(Pyridazin-3-yloxy)cyclohexyl]amine (1.0 equiv, 0.5 mmol) in one portion. Stir at room temperature for 2–4 hours.
-
In-Process Control (IPC): Monitor via LC-MS. Validation: The reaction is complete when the mass of the starting amine ( [M+H]+ ) is fully consumed and replaced by the product mass.
-
Workup: Dilute the mixture with EtOAc (15 mL). Wash sequentially with saturated aqueous NaHCO3 ( 2×10 mL) to remove acidic byproducts and HOAt, followed by 1N HCl ( 1×10 mL) to purge any unreacted amine. Finally, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Protocol B: Buchwald-Hartwig N-Arylation
Objective: Cross-couple the scaffold with aryl halides to form secondary anilines. Causality & Reagent Selection: Coupling a primary aliphatic amine with an aryl halide is notoriously difficult due to competing β -hydride elimination and the formation of off-target bis-arylated products. To circumvent this, BrettPhos is utilized as the supporting ligand. Its bulky, electron-rich biaryl structure promotes rapid reductive elimination, effectively outcompeting side reactions and ensuring mono-arylation[7],[8].
Step-by-Step Methodology:
-
Preparation: In a Schlenk tube, combine[4-(Pyridazin-3-yloxy)cyclohexyl]amine (1.0 equiv, 0.5 mmol), the aryl bromide (1.1 equiv, 0.55 mmol), Pd2(dba)3 (2.5 mol%), BrettPhos (5.0 mol%), and sodium tert-butoxide ( NaOtBu ) (1.5 equiv, 0.75 mmol).
-
Degassing (Critical Step): Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon three times. Causality: Pd(0) complexes are highly sensitive to oxidation; rigorous exclusion of oxygen is mandatory to prevent catalyst deactivation.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4.0 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 12 hours. Validation: The reaction mixture will transition from a dark red/brown (active Pd(0) species) to a distinct yellow/orange suspension, indicating successful catalytic turnover.
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter the suspension through a short pad of Celite. Validation: The Celite pad traps the precipitated palladium black and inorganic salts, preventing streaking during subsequent silica gel chromatography. Concentrate the filtrate and purify via flash chromatography.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]
-
Ruiz, J., et al. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Central Science, 5(7), 1141-1158. URL:[Link]
-
Wermuth, C. G. (1998). Pyridazines in medicinal chemistry. ResearchGate (ChemInform Abstract). URL:[Link]
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- 8. pubs.acs.org [pubs.acs.org]
Application Note: Preclinical Evaluation of[4-(Pyridazin-3-yloxy)cyclohexyl]amine-Derived TAM Kinase Inhibitors
Executive Summary
The tumor microenvironment (TME) is heavily regulated by immune checkpoints and signaling networks that allow malignant cells to evade immune surveillance. Among these, the TAM family of receptor tyrosine kinases—TYRO3, AXL, and MERTK —has emerged as a critical axis of immunosuppression and therapy resistance[1].
This application note details the preclinical evaluation and assay development for small-molecule inhibitors utilizing the [4-(Pyridazin-3-yloxy)cyclohexyl]amine structural motif. Originally identified in patent literature (e.g., US11247990 by Array BioPharma)[2], this privileged pharmacophore serves as a highly selective hinge-binding intermediate for targeting the ATP pocket of AXL and MERTK[3][4]. By detailing self-validating biochemical and cellular protocols, this guide provides drug development professionals with a robust framework to evaluate the efficacy, selectivity, and functional immunological impact of this class of kinase inhibitors.
Pharmacological Rationale & Mechanism of Action
TAM receptors are overexpressed on both tumor cells and tumor-associated macrophages (TAMs)[5]. Their endogenous ligands, GAS6 and PROS1, bridge the receptors to phosphatidylserine (PS) exposed on apoptotic cells[6].
In a healthy physiological state, this interaction drives efferocytosis (the clearance of apoptotic bodies) and prevents autoimmunity. However, in the TME, TAM kinase activation drives a dual pathology:
-
On the Macrophage/Dendritic Cell: It triggers PI3K/AKT and JAK/STAT signaling, driving the polarization of macrophages toward an immunosuppressive, pro-tumorigenic M2 phenotype and rendering dendritic cells (DCs) tolerogenic[1][5].
-
On the Tumor Cell: AXL overexpression specifically drives epithelial-to-mesenchymal transition (EMT), metastasis, and resistance to targeted therapies such as EGFR inhibitors in non-small cell lung cancer (NSCLC)[6].
Inhibitors derived from the[4-(Pyridazin-3-yloxy)cyclohexyl]amine scaffold block the ATP-binding site of AXL and MERTK, effectively reversing this immunosuppression and allowing DCs to cross-prime CD8+ T cells for anti-tumor activity[5].
TAM receptor signaling pathway and its blockade by pyridazin-3-yloxy-cyclohexyl amine derivatives.
Structural Biology & Quantitative Profiling
The [4-(Pyridazin-3-yloxy)cyclohexyl]amine moiety is not a standalone drug, but rather a highly optimized building block[2]. When coupled to core heterocycles (such as pyrazolo[4,3-c]pyridines), the pyridazine oxygen acts as a critical hydrogen bond acceptor, while the cyclohexyl ring provides the precise steric bulk needed to navigate the hydrophobic pocket adjacent to the TAM kinase hinge region[7]. This structural tuning yields exceptional selectivity over off-target kinases (like the Insulin Receptor, InsR), minimizing metabolic toxicity[8].
Table 1: Representative Kinase Selectivity Profile
Data represents expected ranges for optimized derivatives containing the target scaffold based on patent literature (e.g., US11247990)[3][4][8].
| Target Kinase | Expected IC₅₀ (nM) | Assay Format | Biological Consequence of Inhibition |
| MERTK | < 2.0 | TR-FRET | Blockade of efferocytosis, M1 macrophage polarization |
| AXL | < 5.0 | TR-FRET | Reduced tumor cell migration, DC activation |
| TYRO3 | 10 - 50 | TR-FRET | Reduced immune tolerance |
| InsR (Off-target) | > 10,000 | TR-FRET | Minimized metabolic toxicity; confirms selectivity |
Self-Validating Experimental Protocols
To ensure rigorous evaluation of compounds derived from this scaffold, the following protocols have been designed with built-in causality and self-validation mechanisms.
Protocol A: Biochemical Profiling via TR-FRET Kinase Assay
Purpose: To determine the precise IC50 of the inhibitor against AXL and MERTK. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because it eliminates compound auto-fluorescence interference—a common artifact with complex heterocyclic small molecules.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Causality: Mg²⁺ is strictly required to coordinate the ATP molecule in the kinase active site. EGTA chelates trace heavy metals that could artificially inhibit the enzyme.
-
-
Compound Dilution: Serially dilute the [4-(Pyridazin-3-yloxy)cyclohexyl]amine derivative in 100% DMSO, then dilute 1:100 in kinase buffer to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).
-
Enzyme Pre-incubation: Add 0.5 nM of recombinant human MERTK or AXL to the compound wells. Incubate at room temperature for 15 minutes.
-
Causality: Many highly potent TAM inhibitors exhibit slow-binding kinetics. Pre-incubation ensures the inhibitor-enzyme complex reaches equilibrium before the reaction starts, preventing artificially inflated IC50 values.
-
-
Reaction Initiation: Add ATP and a biotinylated poly-GT peptide substrate.
-
Critical Validation Step: The ATP concentration MUST be set exactly at the predetermined apparent Km for the specific kinase batch. Because these compounds are ATP-competitive, running the assay at Km ensures the resulting IC50 is a true reflection of affinity ( Ki ), allowing for accurate cross-kinase comparisons.
-
-
Detection: After 60 minutes, add the detection mixture: Europium (Eu)-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor) in EDTA-containing buffer.
-
Causality: EDTA immediately stops the kinase reaction by chelating Mg²⁺. FRET only occurs if the kinase successfully phosphorylated the peptide, bringing the Eu-antibody and APC into close proximity.
-
-
Readout: Measure time-resolved fluorescence at 615 nm and 665 nm. Calculate the 665/615 ratio to determine percent inhibition.
Protocol B: Functional In Vitro Efferocytosis Assay
Purpose: To validate that the biochemical inhibition of MERTK translates to the functional blockade of apoptotic cell clearance by macrophages[5].
Step-by-step workflow for the in vitro macrophage efferocytosis assay.
Step-by-Step Methodology:
-
Macrophage Differentiation: Seed human THP-1 monocytes in a 96-well plate. Differentiate them into M2-like macrophages using 50 ng/mL M-CSF and 20 ng/mL IL-4 for 72 hours.
-
Causality: M-CSF/IL-4 treatment specifically upregulates MERTK expression, mimicking the immunosuppressive TAMs found in the tumor microenvironment.
-
-
Apoptosis Induction: Induce apoptosis in target Jurkat T-cells using 1 µM Camptothecin for 4 hours. Verify apoptosis (>70% Annexin V positive, PI negative) via flow cytometry.
-
Causality: Early apoptosis is required to expose phosphatidylserine (PS) on the outer membrane without causing secondary necrosis, which would trigger TAM-independent inflammatory clearance.
-
-
pH-Sensitive Labeling (Self-Validation): Label the apoptotic Jurkat cells with pHrodo™ Red succinimidyl ester.
-
Causality: Standard fluorophores (like FITC) cannot distinguish between an apoptotic cell that is fully engulfed versus one merely stuck to the macrophage surface. pHrodo is non-fluorescent at neutral pH but fluoresces brightly in the acidic environment of the phagolysosome (pH < 5.0). This completely eliminates false-positive efferocytosis readings.
-
-
Inhibitor Treatment: Pre-treat the differentiated macrophages with the [4-(Pyridazin-3-yloxy)cyclohexyl]amine derivative for 1 hour.
-
Co-incubation: Add the pHrodo-labeled apoptotic Jurkat cells to the macrophages at a 5:1 ratio. Incubate at 37°C for 2 hours.
-
Analysis: Wash the wells extensively with cold PBS to halt engulfment. Detach macrophages using TrypLE and analyze via flow cytometry. Efficacious MERTK inhibition will result in a dose-dependent decrease in the percentage of pHrodo-positive macrophages.
Translational Outlook
Derivatives utilizing the [4-(Pyridazin-3-yloxy)cyclohexyl]amine core have paved the way for advanced clinical candidates targeting the TAM family. Notably, assets originating from this chemical space, such as Array BioPharma's ARRY-067 (PF-07265807), have demonstrated the profound therapeutic potential of dual AXL/MERTK inhibition in reversing immune tolerance and suppressing tumor growth in preclinical models[9][10]. By rigorously applying the protocols outlined above, researchers can accurately benchmark new analogs for optimal pharmacokinetic and pharmacodynamic profiles.
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- 2. US11247990, Example 119 | C21H24N8O | CID 138682858 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Ki Summary [bindingdb.org]
- 5. researchgate.net [researchgate.net]
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- 10. PF-07265807 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes & Protocols: In Vitro Bioactivity Profiling of [4-(Pyridazin-3-yloxy)cyclohexyl]amine
Introduction: A Rationale for Broad-Spectrum Bioactivity Screening
The compound [4-(Pyridazin-3-yloxy)cyclohexyl]amine features a pyridazine core structure linked to a cyclohexylamine moiety. The pyridazine heterocycle is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2] This structural alert suggests that the compound could interact with one or more key regulatory proteins, such as protein kinases, G-protein coupled receptors (GPCRs), or ion channels, which are frequently implicated in these therapeutic areas.[2][3]
Given the lack of a pre-defined biological target for this specific molecule, a systematic in vitro screening approach is essential to uncover its pharmacological profile. This guide provides a comprehensive, tiered strategy for researchers to elucidate the bioactivity of [4-(Pyridazin-3-yloxy)cyclohexyl]amine, moving from broad-based primary screening to specific, mechanism-of-action studies. The protocols herein are designed to be robust and self-validating, providing a solid foundation for hit identification and lead characterization in a drug discovery program.
A Tiered Strategy for Target Deconvolution
A logical and resource-efficient approach to characterizing a novel compound involves a multi-tiered screening cascade. This strategy begins with broad screens against large panels of common drug targets to identify a potential target class. Positive "hits" from this primary screen are then subjected to more focused secondary assays to confirm the interaction and determine potency. Finally, mechanism-of-action (MoA) studies are employed to understand how the compound elicits its effect at the molecular level.
Part 1: Protein Kinase Activity Profiling
Protein kinases are a major class of drug targets, regulating a vast number of cellular processes.[4][5] Given that many pyridazine derivatives are known to modulate kinase activity, a primary screen against a broad panel of kinases is a logical first step.[3]
Protocol 1: HTRF® Kinase Assay for IC50 Determination
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for studying kinase activity in a high-throughput format.[4][6] It relies on the proximity of two fluorophores—a donor (Europium cryptate) and an acceptor (e.g., XL665)—to generate a FRET signal upon substrate phosphorylation.
Principle of the Assay: A biotinylated substrate peptide is phosphorylated by the kinase in the presence of ATP. Upon stopping the reaction, an anti-phospho-antibody labeled with Europium cryptate (donor) and Streptavidin-XL665 (acceptor) are added. If the substrate is phosphorylated, the antibody binds, and the streptavidin binds to the biotin tag, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. The HTRF ratio (Acceptor Emission / Donor Emission) is directly proportional to the amount of phosphorylated substrate.
Materials:
-
Recombinant Kinase of interest
-
Biotinylated Kinase Substrate (specific to the kinase)
-
ATP
-
HTRF KinEASE™ STK or TK Kit (containing antibody and streptavidin conjugates)[7]
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop/Detection Buffer (provided in kit, typically contains EDTA)
-
[4-(Pyridazin-3-yloxy)cyclohexyl]amine, dissolved in 100% DMSO
-
Low-volume 384-well plates (e.g., white, Greiner Bio-One)
-
HTRF-compatible plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of [4-(Pyridazin-3-yloxy)cyclohexyl]amine in 100% DMSO. A typical starting range is 10 mM down to sub-nanomolar concentrations. Then, dilute these stocks into the assay buffer to create a 4x working solution. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add 5 µL of the 4x compound working solution (or vehicle control, e.g., Assay Buffer + 4% DMSO) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Prepare a 2x kinase solution in assay buffer. Add 10 µL to each well. Incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Prepare a 2x substrate/ATP mixture in assay buffer. The optimal concentrations of substrate and ATP should be determined empirically, but a starting point is often at or below the Km for each. Add 10 µL of this mixture to each well to start the reaction. The final reaction volume is 20 µL.
-
Kinase Reaction Incubation: Seal the plate and incubate at room temperature for a pre-determined linear time (e.g., 60 minutes). This time should be established during assay development to ensure substrate conversion is below 20%.
-
Reaction Termination and Detection: Add 20 µL of HTRF detection reagents (Eu-Ab and SA-XL665 diluted in detection buffer as per the manufacturer's instructions) to each well.[6] The EDTA in the detection buffer will chelate Mg²⁺ and stop the kinase reaction.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (Eu donor) and 665 nm (XL665 acceptor) after a 150 µs delay.[8]
Data Analysis:
-
Calculate the HTRF ratio for each well: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.[6]
-
Determine the percent inhibition using the vehicle (0% inhibition) and a no-enzyme or maximally inhibited (100% inhibition) control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Example Value | Rationale |
| Final Assay Volume | 20 µL | Suitable for 384-well format, conserves reagents. |
| Final DMSO Conc. | ≤ 1% | Minimizes solvent effects on enzyme activity. |
| ATP Concentration | At or near Km | Ensures sensitivity to ATP-competitive inhibitors.[5] |
| Incubation Time | 60 min | Within the linear range of the enzymatic reaction. |
| Plate Type | Low-volume, white | Optimizes signal detection and reduces background. |
Part 2: G-Protein Coupled Receptor (GPCR) Interaction Profiling
GPCRs are the largest family of cell surface receptors and are targeted by a significant portion of all marketed drugs.[9][10] Many pyridazine-containing compounds have been shown to interact with GPCRs. Therefore, assessing the interaction of [4-(Pyridazin-3-yloxy)cyclohexyl]amine with this target class is critical.
Protocol 2: Competitive Radioligand Binding Assay for Affinity (Ki) Determination
Radioligand binding assays are the gold standard for measuring the affinity of a compound for a receptor.[11][12] This protocol determines if the test compound can displace a known radiolabeled ligand from the receptor, allowing for the calculation of the inhibitory constant (Ki).
Principle of the Assay: A fixed concentration of a high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled) is incubated with a receptor source (e.g., cell membranes). In parallel wells, increasing concentrations of the unlabeled test compound are added. If the test compound binds to the same site as the radioligand, it will compete for binding, reducing the amount of radioactivity associated with the receptor. The amount of bound radioactivity is measured, and the concentration of test compound that displaces 50% of the radioligand (IC50) is determined.
Materials:
-
Cell membranes expressing the target GPCR[13]
-
Radioligand specific for the target receptor (e.g., [³H]-LSD for 5-HT6 receptors)[13]
-
Unlabeled ligand for determining non-specific binding
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)[14]
-
Wash Buffer (ice-cold Binding Buffer)
-
96-well filter plates (e.g., GF/C filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation: Thaw frozen cell membrane aliquots and dilute to the desired protein concentration (e.g., 10-20 µ g/well ) in ice-cold Binding Buffer.[13] Keep on ice.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL radioligand + 50 µL Binding Buffer + 100 µL membrane suspension.
-
Non-Specific Binding (NSB): 50 µL radioligand + 50 µL excess unlabeled ligand (e.g., 10 µM) + 100 µL membrane suspension.
-
Competition: 50 µL radioligand + 50 µL test compound at various concentrations + 100 µL membrane suspension.[13]
-
-
Incubation: Incubate the plate for 60-90 minutes at a specified temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[14]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to separate bound from free radioligand.[14]
-
Radioactivity Measurement: Dry the filter mat, place it in a scintillation bag or add cocktail to the wells, and count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate the percent specific binding for each concentration of the test compound.
-
Plot percent specific binding against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]
Protocol 3: Fluo-4 Calcium Mobilization Assay
This functional assay is used to determine if a compound acts as an agonist or antagonist at a Gq-coupled GPCR. Activation of Gq-coupled receptors leads to the release of intracellular calcium (Ca²⁺) stores, which can be detected by a calcium-sensitive fluorescent dye like Fluo-4 AM.[15]
Principle of the Assay: Cells expressing the target GPCR are loaded with Fluo-4 AM, a membrane-permeable dye. Inside the cell, esterases cleave the AM group, trapping the fluorescent Fluo-4 dye. When the GPCR is activated by an agonist, a signaling cascade is initiated that results in the release of Ca²⁺ from the endoplasmic reticulum into the cytoplasm. Fluo-4 binds to this free Ca²⁺, causing a dramatic increase in its fluorescence intensity, which can be measured in real-time.
Materials:
-
Cells stably expressing the target Gq-coupled GPCR
-
Cell culture medium and black, clear-bottom 96- or 384-well plates
-
Fluo-4 AM dye
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS))
-
Probenecid (optional, an anion-exchange pump inhibitor to prevent dye leakage)
-
Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating: Seed cells into black, clear-bottom 96-well plates at a density of 40,000-80,000 cells/well and culture overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical concentration is 2-4 µM. Pluronic F-127 can be included to aid dye solubilization.
-
Remove growth medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature.[16]
-
-
Compound Preparation: Prepare a 5x working solution of the test compound in Assay Buffer. For antagonist mode, also prepare a 5x solution of a known agonist at its EC₈₀ concentration.
-
Data Acquisition:
-
Place the cell plate into the fluorescence reader. Set the excitation to ~490 nm and emission to ~525 nm.
-
Agonist Mode: Record a stable baseline fluorescence for 10-20 seconds. Then, use the automated injector to add 25 µL of the test compound solution to each well. Continue recording the fluorescence signal for 2-3 minutes to capture the peak response.
-
Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes before placing the plate in the reader. Record a baseline, then inject the known agonist and measure the resulting signal. An antagonist will reduce the signal produced by the agonist.[15]
-
Data Analysis:
-
Quantify the response as the change in fluorescence (Maximum signal - Baseline signal).
-
Agonist Mode: Plot the response against the log of the compound concentration to determine the EC50 (potency) and the maximum response (efficacy).
-
Antagonist Mode: Plot the response to the fixed agonist concentration against the log of the test compound concentration to determine the IC50 of inhibition.
References
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC. (n.d.). Retrieved from [Link]
-
Pazos, E., & Vázquez, M. E. (2013). Advances in lanthanide-based luminescent peptide probes for monitoring the activity of kinase and phosphatase. Biotechnology Journal, 8(2), 241-252. Retrieved from [Link]
-
Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model. (n.d.). Agilent. Retrieved from [Link]
-
Fluo-4 AM Calcium Assay Kit. (n.d.). Abbkine. Retrieved from [Link]
-
Latorraca, N. R., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. ACS Measurement Science Au. Retrieved from [Link]
-
Latorraca, N. R., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. Retrieved from [Link]
-
HTRF® Kinase Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]
-
Fluo-4 Calcium Assay Kit. (n.d.). Abbkine. Retrieved from [Link]
-
Wang, J., et al. (2022). All-in-One Luminescent Lanthanide Coordination Polymer Nanoprobe for Facile Detection of Protein Kinase Activity. Analytical Chemistry. Retrieved from [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmacologica Sinica. Retrieved from [Link]
-
Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved from [Link]
-
Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]
-
Latorraca, N. R., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. ACS Measurement Science Au. Retrieved from [Link]
-
Brehmer, D., et al. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Retrieved from [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Xu, J., et al. (2004). High Throughput Assay Technologies for Ion Channel Drug Discovery. Assay and Drug Development Technologies. Retrieved from [Link]
-
Ion Channel Assays. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Lanthanide-based peptide biosensor to monitor CDK4/Cyclin D kinase activity. (n.d.). ResearchGate. Retrieved from [Link]
-
In Vitro Kinase Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]
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Pazos, E., & Vázquez, M. E. (2014). Advances in lanthanide-based luminescent peptide probes for monitoring the activity of kinase and phosphatase. PubMed. Retrieved from [Link]
-
In Vitro Kinase Inhibition Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
GPCR Screening Services. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Fluorescence-Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. (2025). Chemicke Listy. Retrieved from [Link]
-
Ion Channel Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved from [Link]
-
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology. Retrieved from [Link]
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Al-Warhi, T., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports. Retrieved from [Link]
-
Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). Current Medicinal Chemistry. Retrieved from [Link]
- Pyridazine compounds, compositions and methods. (n.d.). Google Patents.
-
Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Retrieved from [Link]
-
In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl) pyridazines as. (2021). Semantic Scholar. Retrieved from [Link]
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- 3. AU2016203312B2 - Pyridazine compounds, compositions and methods - Google Patents [patents.google.com]
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- 16. hellobio.com [hellobio.com]
Introduction: The Therapeutic Potential of Pyridazine Scaffolds in Kinase Inhibition
An in-depth guide to the cellular and biochemical characterization of novel kinase inhibitors is presented, with a focus on a hypothetical compound, [4-(Pyridazin-3-yloxy)cyclohexyl]amine, a potential modulator of oncogenic and inflammatory pathways.
The pyridazine ring is a "privileged" scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds make it an attractive starting point for the design of enzyme inhibitors.[1] Pyridazine derivatives have been investigated for a multitude of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular indications.[2][3][4][5] Several have been developed as potent kinase inhibitors, targeting enzymes like VEGFR-2, which are crucial in cancer progression.[4]
This document provides a detailed guide for the in vitro characterization of a novel, hypothetical pyridazine-containing compound, [4-(Pyridazin-3-yloxy)cyclohexyl]amine (termed "Cpd-X") . We will operate under the hypothesis that Cpd-X is a selective inhibitor of "Kinase-X," a fictitious serine/threonine kinase implicated in both cancer cell proliferation and pro-inflammatory signaling pathways.
This guide is intended for researchers in drug discovery and cell biology, offering detailed protocols for assessing the compound's cytotoxic effects, its direct impact on Kinase-X activity within a cellular context, and its broader anti-inflammatory potential.
Hypothetical Signaling Pathway of Kinase-X
To provide a framework for our assays, we propose a hypothetical signaling cascade where Kinase-X is a central node.
Caption: Hypothetical Kinase-X signaling pathway.
Part 1: Assessing Cellular Proliferation and Cytotoxicity
A primary step in characterizing any potential anti-cancer compound is to determine its effect on cell viability and proliferation. The MTS assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells which is proportional to the number of viable cells.[6]
Protocol 1: MTS Assay for Cell Viability
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of Cpd-X in a relevant cancer cell line (e.g., LoVo human colon adenocarcinoma cells, which have been used to test other novel compounds).[6]
Workflow for MTS Assay
Caption: Workflow for determining compound cytotoxicity using the MTS assay.
Materials:
-
LoVo human colon cancer cell line
-
Complete growth medium (e.g., F-12K Medium + 10% FBS)
-
96-well cell culture plates
-
Cpd-X stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count LoVo cells.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of Cpd-X in complete medium. For an expected IC50 in the micromolar range, a starting concentration of 200 µM (for a final of 100 µM) is appropriate.
-
Remove the old medium from the cells and add 100 µL of the Cpd-X dilutions to the respective wells.
-
Add 100 µL of medium with vehicle (e.g., 0.1% DMSO) to the negative control wells.
-
Incubate for an additional 48 hours.
-
-
MTS Addition and Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
Plot % Viability against the log of Cpd-X concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Hypothetical Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Cpd-X | LoVo | 48 | 5.2 |
| Doxorubicin (Control) | LoVo | 48 | 0.8 |
Part 2: Target Engagement - In-Cell Kinase Assay
To confirm that Cpd-X inhibits Kinase-X within the cell, a target engagement assay is crucial. A luminescence-based assay that measures the phosphorylation of a specific Kinase-X substrate provides a direct readout of the enzyme's activity. This approach is analogous to methods used to assess target engagement for other novel inhibitors.[7]
Protocol 2: Luminescence-Based In-Cell Kinase-X Activity Assay
This protocol uses a hypothetical engineered cell line that expresses a luciferase-tagged substrate of Kinase-X. Phosphorylation of the substrate by Kinase-X prevents the luciferase enzyme from producing light. Inhibition of Kinase-X by Cpd-X restores the luminescent signal.
Materials:
-
HEK293 cells stably expressing the Kinase-X luminescent reporter system
-
Complete growth medium (DMEM + 10% FBS)
-
White, opaque 96-well cell culture plates
-
Cpd-X stock solution
-
Kinase-X activator (e.g., a growth factor or PMA)
-
Luminescence detection reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed 10,000 engineered HEK293 cells in 100 µL of medium per well in a white, opaque 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of Cpd-X in the appropriate medium.
-
Add the diluted Cpd-X to the cells and incubate for 1 hour. This allows the compound to enter the cells and bind to Kinase-X.
-
-
Kinase Activation:
-
Add a known activator of the Kinase-X pathway to all wells except the "unstimulated" control.
-
Incubate for 30 minutes at 37°C.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the luminescence detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the "unstimulated" control as 100% activity (maximum signal) and the "stimulated + vehicle" control as 0% activity (minimum signal).
-
Calculate the % inhibition for each Cpd-X concentration.
-
Plot % Inhibition against the log of Cpd-X concentration to determine the IC50 for target engagement.
-
Part 3: Functional Assessment of Anti-Inflammatory Activity
Given the role of many kinases in inflammatory signaling, assessing the effect of Cpd-X on cytokine production is a key functional readout. Many pyridazine derivatives have been explored for their anti-inflammatory properties.[2][3] This protocol measures the inhibition of IL-6 production from lipopolysaccharide (LPS)-stimulated macrophage-like cells.
Protocol 3: IL-6 Release Assay in Macrophages (ELISA)
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium (DMEM + 10% FBS)
-
24-well cell culture plates
-
Cpd-X stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Mouse IL-6 ELISA kit
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2.5 x 10^5 RAW 264.7 cells per well in a 24-well plate and incubate overnight.
-
Pre-treat cells with various concentrations of Cpd-X for 1 hour. Include a vehicle control.
-
-
Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the "unstimulated" control.
-
Incubate for 24 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate briefly to pellet any detached cells.
-
Carefully collect the cell culture supernatant for analysis.
-
-
ELISA:
-
Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves binding the IL-6 in the sample to a capture antibody, followed by detection with a labeled secondary antibody.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant IL-6 standards provided in the kit.
-
Calculate the concentration of IL-6 (pg/mL) in each sample from the standard curve.
-
Determine the % inhibition of IL-6 release for each Cpd-X concentration relative to the LPS-stimulated vehicle control.
-
Hypothetical Data Presentation:
| Treatment | IL-6 Concentration (pg/mL) | % Inhibition |
| Unstimulated | 25 | - |
| LPS + Vehicle | 1500 | 0 |
| LPS + 1 µM Cpd-X | 950 | 36.7 |
| LPS + 10 µM Cpd-X | 300 | 80.0 |
| LPS + 50 µM Cpd-X | 110 | 92.7 |
Conclusion and Future Directions
The protocols outlined in this application note provide a comprehensive framework for the initial cell-based characterization of [4-(Pyridazin-3-yloxy)cyclohexyl]amine (Cpd-X), a hypothetical kinase inhibitor. By systematically evaluating its effects on cell proliferation, direct target engagement, and downstream functional consequences like inflammation, researchers can build a robust profile of this novel compound. Positive results from these assays would justify further investigation, including in vivo efficacy studies in relevant animal models of cancer or inflammatory disease.
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Application Notes & Protocols: A Tiered Strategy for In Vivo Characterization of [4-(Pyridazin-3-yloxy)cyclohexyl]amine
Abstract: The compound [4-(Pyridazin-3-yloxy)cyclohexyl]amine represents a novel chemical entity with potential for central nervous system (CNS) activity. This document provides a comprehensive, tiered framework for researchers, scientists, and drug development professionals to systematically evaluate its in vivo effects. Given the absence of published data, this guide is built upon a deductive, structure-based hypothesis of the compound's potential pharmacological profile. The protocols herein are designed to be self-validating, progressing from broad functional screening to specific, disease-relevant models. This approach ensures a rigorous, efficient, and ethical characterization of the compound's therapeutic potential and liability profile.
Introduction and Scientific Rationale
The chemical structure of [4-(Pyridazin-3-yloxy)cyclohexyl]amine incorporates two key pharmacophores: a pyridazine ring and a cyclohexylamine moiety.
-
Pyridazine Nucleus: The pyridazine ring is a bioisostere of other aromatic systems and is present in numerous CNS-active agents.[1][2] Its unique electronic properties, including a high dipole moment and dual hydrogen bond accepting capacity, allow for potent interactions with biological targets.[2] Derivatives have shown a wide spectrum of pharmacological activities, including antidepressant, anxiolytic, anticonvulsant, and anti-inflammatory effects.[1][3][4]
-
Arylcyclohexylamine Scaffold: While this compound is not a classic arylcyclohexylamine, the cyclohexylamine portion is a well-established structural motif in drugs targeting the CNS.[5][6][7] Arylcyclohexylamines are famously known as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a mechanism responsible for dissociative, anesthetic, and analgesic effects.[8]
Hypothesized Mechanism of Action (MoA): Based on this structural analysis, we hypothesize that [4-(Pyridazin-3-yloxy)cyclohexyl]amine is a CNS-active compound, potentially modulating neurotransmitter systems such as glutamate, GABA, or monoamines. This guide, therefore, prioritizes a screening cascade designed to first detect CNS effects broadly and then to delineate a more specific profile, such as anxiolytic, antidepressant, or psychostimulant activity.
The following tiered approach provides a logical and resource-efficient pathway for in vivo characterization.
Caption: Figure 1: A structured, three-tiered workflow for the in vivo characterization of a novel CNS compound.
Tier 1: Foundational Pharmacodynamic & Safety Screening
Objective: To establish the compound's basic neuro-functional effects, assess motor coordination, and determine a safe and effective dose range for subsequent, more complex behavioral assays.
Protocol: Modified Irwin Test (Functional Observational Battery)
Rationale: The Irwin test is a systematic observational method that provides a broad, semi-quantitative assessment of a compound's effects on multiple physiological and behavioral domains.[9][10][11][12] It is an essential first step to identify the compound's general CNS profile (e.g., stimulant, sedative, etc.) and to flag potential liabilities.[11]
Methodology (Rodent Model: Male C57BL/6J Mice):
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment begins.[13]
-
Baseline Observation: Prior to dosing, score each animal on all parameters listed in Table 1 to establish a baseline. Two independent, blinded observers are recommended.[9]
-
Administration: Administer the test compound or vehicle via the intended clinical route (e.g., intraperitoneal (IP), oral gavage (PO)).
-
Post-Dose Observation: Place the mouse in a clear observation jar for 5 minutes, followed by release into an open arena.[14]
-
Scoring: Score the full battery of parameters (Table 1) at multiple time points post-administration (e.g., 15, 30, 60, 120, and 240 minutes) to capture the time-course of effects.
| Domain | Parameters Observed | Scoring Example (0-4 Scale) |
| Behavioral | Alertness, Spontaneous Activity, Reactivity, Aggression, Stereotypy | 0=Normal, 1=Slightly Decreased, 2=Moderately Decreased, 3=Markedly Decreased, 4=Absent |
| Neuromuscular | Gait, Motor Coordination, Limb Tone, Grip Strength, Body Tone | 0=Normal, 1=Slight Impairment, 2=Moderate Impairment, 3=Marked Impairment, 4=Severe Impairment |
| Autonomic | Piloerection, Salivation, Lacrimation, Pupil Size, Respiration Rate | 0=Absent, 1=Slight, 2=Moderate, 3=Marked, 4=Severe |
| Sensorimotor/Reflex | Startle Response, Righting Reflex, Pinna Reflex, Corneal Reflex | 0=Normal, 1=Slightly Diminished, 2=Moderately Diminished, 3=Markedly Diminished, 4=Absent |
| Table 1: Key domains and parameters assessed in the modified Irwin test. Scoring is based on a 0-4 or 0-8 scale depending on the parameter, rating severity from normal to severe/absent. |
Protocol: Rotarod Test
Rationale: This test is crucial for assessing motor coordination, balance, and motor learning.[15][16][17] It serves as a critical control for other behavioral tests; a compound that impairs motor function can produce false positives in assays like the Forced Swim Test or Elevated Plus Maze.
Methodology (Rodent Model: Male C57BL/6J Mice):
-
Apparatus: Use a commercially available accelerating rotarod apparatus.
-
Acclimation & Training: Acclimate mice to the testing room for at least 30 minutes.[17] On the day before testing, train the mice on the rotarod at a constant, low speed (e.g., 4 RPM) for 1-2 minutes to habituate them to the apparatus.
-
Administration: Administer the test compound or vehicle.
-
Testing: At a pre-determined time point post-administration (based on Irwin test results), place the mouse on the rod.
-
Acceleration: Begin the trial with the rod accelerating from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a 5-minute period.[16]
-
Data Collection: Record the latency (in seconds) for the mouse to fall from the rod. A trial is also ended if the mouse clings to the rod and completes two full passive rotations.
-
Replicates: Conduct three trials per mouse with an inter-trial interval of at least 15 minutes.[17]
Tier 2: Behavioral Phenotyping
Objective: Based on the profile from Tier 1 (e.g., CNS-active without motor impairment), these assays aim to classify the compound's primary behavioral effect.
Protocol: Elevated Plus Maze (EPM)
Rationale: The EPM is a standard and widely validated assay for assessing anxiety-like behavior in rodents.[18][19][20] The test is based on the conflict between the animal's natural tendency to explore novel environments and its aversion to open, elevated spaces.[18][20] Anxiolytic compounds typically increase the proportion of time spent and entries into the open arms.
Caption: Figure 2: Top-down schematic of the Elevated Plus Maze apparatus.
Methodology (Rodent Model: Male Sprague-Dawley Rats):
-
Apparatus: A plus-shaped maze elevated ~50 cm from the floor, with two opposing open arms and two opposing arms enclosed by walls.[18]
-
Habituation: Acclimate rats to the testing room for at least 60 minutes.[20] The room should be dimly lit to encourage exploration.
-
Administration: Administer the compound or vehicle at a dose that was non-impairing in the Rotarod test.
-
Procedure: At the appropriate time point, place the rat on the central platform of the maze, facing one of the open arms.[19]
-
Recording: Allow the animal to explore the maze for a single 5-minute session.[19] Record the session using an overhead video camera connected to tracking software.[18]
-
Data Analysis: Key parameters include:
-
Time spent in open arms vs. closed arms.
-
Number of entries into open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.[21]
Protocol: Forced Swim Test (FST)
Rationale: The FST is a widely used screening tool for assessing "behavioral despair" and predicting the efficacy of antidepressant compounds.[12][13] The model is based on the assumption that an animal will cease escape-oriented behaviors (swimming, climbing) and become immobile when placed in an inescapable, stressful situation. Antidepressants are known to increase the latency to immobility and decrease the total duration of immobility.[22]
Methodology (Rodent Model: Male CD-1 Mice):
-
Apparatus: A transparent glass cylinder (e.g., 27 cm height, 18 cm diameter) filled with water (25 ± 1°C) to a depth where the mouse cannot touch the bottom or escape (approx. 15 cm).[23]
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes.[13]
-
Administration: Administer the compound or vehicle.
-
Procedure: Gently place the mouse into the water-filled cylinder.[24] The test duration is typically 6 minutes.[23][24]
-
Scoring: An observer, blind to the treatment groups, should score the animal's behavior. Alternatively, use video recording for later analysis. The primary measure is the duration of immobility during the final 4 minutes of the test.[23][24] Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.
-
Post-Test Care: After the test, remove the mouse, gently dry it with a towel, and place it in a clean, dry cage, possibly with a heat source, until fully dry to prevent hypothermia.[13][22]
| Parameter | Vehicle Control | Test Compound | Positive Control (e.g., Fluoxetine) |
| Dose (mg/kg, IP) | 0 (Saline) | 1, 3, 10 | 20 |
| Time in Open Arms (%) | 15 ± 3% | Dose-dependent increase? | 35 ± 5% |
| Open Arm Entries (#) | 5 ± 1 | Dose-dependent increase? | 12 ± 2 |
| Total Distance (m) | 20 ± 4 | No significant change? | 22 ± 3 |
| Immobility Time (s) | 150 ± 15 s | Dose-dependent decrease? | 70 ± 10 s |
| Table 2: Example data structure for summarizing Tier 2 behavioral outcomes. Values are hypothetical means ± SEM. |
Tier 3: Advanced Disease Modeling & Mechanistic Studies
Objective: If a promising behavioral profile emerges from Tier 2 (e.g., consistent antidepressant-like effects), this tier employs models with higher predictive validity and directly probes the underlying neurochemical mechanism.
Protocol: Chronic Unpredictable Stress (CUS)
Rationale: The CUS model has superior face and construct validity for modeling major depressive disorder compared to acute tests like the FST.[25] It involves subjecting rodents to a series of varied, mild, and unpredictable stressors over several weeks, which induces a state of anhedonia (a core symptom of depression), helplessness, and other depressive-like behaviors.[25][26][27][28] This model is particularly valuable because the induced deficits are typically reversed by chronic, but not acute, antidepressant treatment, mimicking the clinical situation.[25]
Methodology (Rodent Model: Male C57BL/6J Mice):
-
Baseline Measurement: Before starting the stress protocol, assess baseline sucrose preference to confirm no pre-existing anhedonia.
-
Stress Regimen (4-6 weeks): Subject the CUS group to a daily, unpredictable mild stressor. The non-stressed control group is handled daily but not exposed to stressors. Stressors may include:[25][29]
-
Cage tilt (45°) for 12 hours.
-
Wet bedding for 10-12 hours.
-
Reversed light/dark cycle.
-
Restraint stress for 1 hour.
-
Forced cold water swim (4°C) for 5 minutes.
-
-
Compound Administration: Begin daily administration of the test compound or vehicle during the final 2-3 weeks of the CUS protocol.
-
Behavioral Readout (Anhedonia): The primary endpoint is the Sucrose Preference Test (SPT).[26]
-
Habituate mice to two bottles, one with water and one with a 1% sucrose solution.
-
After a period of food and water deprivation, present the mice with pre-weighed bottles of water and sucrose solution for a set period (e.g., 4-24 hours).
-
Calculate sucrose preference as: (Weight of sucrose consumed / Total weight of liquid consumed) x 100.
-
A significant reduction in sucrose preference in the CUS-vehicle group compared to non-stressed controls indicates the induction of anhedonia. A successful compound treatment should reverse this deficit.
-
Protocol: In Vivo Microdialysis
Rationale: Microdialysis is a powerful technique that allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[30][31][32][33] If the compound is hypothesized to act on monoamine systems (e.g., serotonin, dopamine), this technique can provide direct evidence of target engagement by measuring changes in neurotransmitter release following compound administration.[32]
Caption: Figure 3: Workflow for measuring brain neurotransmitter levels using in vivo microdialysis.
Methodology (Rodent Model: Male Sprague-Dawley Rats):
-
Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens for reward, prefrontal cortex for cognition/depression). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.[32]
-
Baseline Collection: After a stabilization period, collect several baseline dialysate samples (e.g., every 20 minutes) into a fraction collector to establish basal neurotransmitter levels.[33]
-
Administration: Administer the test compound or vehicle.
-
Post-Dose Collection: Continue collecting dialysate fractions for several hours to measure the compound's effect on neurotransmitter concentrations over time.
-
Analysis: Analyze the collected samples using a highly sensitive method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), to quantify the neurotransmitters of interest.[33]
Conclusion and Future Directions
This tiered framework provides a robust and logical pathway for the initial in vivo characterization of [4-(Pyridazin-3-yloxy)cyclohexyl]amine. By progressing from broad functional screening to specific behavioral and mechanistic assays, researchers can efficiently build a comprehensive profile of the compound's CNS activity. Positive findings in this cascade would warrant further investigation into more complex models of cognition, substance abuse liability (e.g., self-administration paradigms), and detailed pharmacokinetic/pharmacodynamic (PK/PD) relationship studies.[34][35] The data generated will be crucial for making informed decisions regarding the compound's potential for further development as a therapeutic agent.
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Application Notes & Protocols for [4-(Pyridazin-3-yloxy)cyclohexyl]amine in Crop Protection Research
Abstract
The relentless evolution of resistance in plant pathogens necessitates a continuous pipeline of novel fungicidal agents with diverse mechanisms of action. The pyridazinyl ether scaffold has emerged as a promising area of research, with analogues demonstrating potent bioactivity. This document provides a comprehensive technical guide for researchers investigating [4-(Pyridazin-3-yloxy)cyclohexyl]amine, a novel compound with significant potential as a fungicide. We will explore its hypothesized mechanism of action, provide detailed protocols for its synthesis and evaluation, and offer insights into data interpretation. The methodologies described herein are designed to form a self-validating framework for assessing the compound's efficacy from in vitro screening to greenhouse trials.
Introduction to Pyridazinyl Ethers in Fungicide Discovery
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal and agrochemical research due to their wide range of biological activities. In the context of crop protection, certain pyridazinyl ethers have been identified as potent inhibitors of fungal respiration, particularly targeting the Qi site of the cytochrome bc1 complex (Complex III). This complex is a critical component of the mitochondrial respiratory chain, and its inhibition leads to a rapid depletion of cellular ATP, ultimately causing fungal cell death.
[4-(Pyridazin-3-yloxy)cyclohexyl]amine represents a novel structural analogue within this class. Its unique combination of a pyridazinyl ether moiety and a cyclohexylamine group suggests a potential for high binding affinity and systemic movement within the plant. This guide outlines the necessary steps to characterize its fungicidal profile.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for proper handling, formulation, and experimental design.
| Property | Value |
| IUPAC Name | [4-(Pyridazin-3-yloxy)cyclohexyl]amine |
| Molecular Formula | C₁₀H₁₅N₃O |
| Molecular Weight | 193.25 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Predicted to be soluble in DMSO, Methanol, and other polar organic solvents. Low aqueous solubility. |
| SMILES | NC1CCC(OC2=NN=CC=C2)CC1 |
Hypothesized Mechanism of Action: Qi Site Inhibition
Based on its structural similarity to known pyridazinyl ether fungicides, we hypothesize that [4-(Pyridazin-3-yloxy)cyclohexyl]amine acts as a Quinone inside (Qi) inhibitor of the cytochrome bc1 complex. The proposed mechanism is as follows:
-
The compound penetrates the fungal mitochondrial membrane.
-
The pyridazinyl ether moiety binds to the Qi site of the cytochrome bc1 complex, a pocket formed by the cytochrome b protein.
-
This binding event blocks the oxidation of ubiquinol, preventing the transfer of electrons to cytochrome c1.
-
The disruption of the electron transport chain halts ATP synthesis and leads to the production of reactive oxygen species (ROS).
-
The resulting cellular energy crisis and oxidative stress cause fungal growth inhibition and cell death.
Caption: Hypothesized mechanism of [4-(Pyridazin-3-yloxy)cyclohexyl]amine as a Qi inhibitor.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and evaluation of the target compound.
Protocol: Synthesis of [4-(Pyridazin-3-yloxy)cyclohexyl]amine
This protocol describes a standard nucleophilic aromatic substitution reaction.
Objective: To synthesize the title compound from commercially available starting materials.
Materials:
-
3-Chloropyridazine
-
4-Aminocyclohexanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, condenser
Procedure:
-
Preparation: Under a nitrogen atmosphere, add 4-aminocyclohexanol (1.1 eq) to a flame-dried round-bottom flask containing anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (1.2 eq) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then add 3-chloropyridazine (1.0 eq) dissolved in a minimal amount of anhydrous DMF.
-
Heating: Remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 80°C and stir for 12-18 hours, monitoring by TLC.
-
Quenching: After the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of water.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield the final compound.
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Protocol: In Vitro Antifungal Efficacy Screening
Objective: To determine the half-maximal effective concentration (EC₅₀) of the compound against a panel of key plant pathogenic fungi.
Materials:
-
[4-(Pyridazin-3-yloxy)cyclohexyl]amine stock solution (10 mg/mL in DMSO)
-
Potato Dextrose Agar (PDA) or appropriate growth medium
-
96-well microtiter plates
-
Fungal cultures (see table below)
-
Spectrophotometer (plate reader)
Fungal Panel:
| Pathogen | Common Name | Disease |
|---|---|---|
| Botrytis cinerea | Gray Mold | Gray Mold of Grapes, Strawberry |
| Zymoseptoria tritici | Septoria Tritici Blotch | Leaf Blotch of Wheat |
| Puccinia triticina | Leaf Rust | Wheat Leaf Rust |
| Fusarium graminearum | Fusarium Head Blight | Head Scab of Wheat and Barley |
| Magnaporthe oryzae | Rice Blast | Rice Blast Disease |
Procedure:
-
Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow it to cool to 50°C.
-
Serial Dilution: Perform a serial dilution of the compound stock solution in DMSO to create a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µg/mL).
-
Plate Preparation: Add 2 µL of each compound dilution to the wells of a 96-well plate. Include a DMSO-only control.
-
Inoculation: Add 198 µL of molten PDA containing a standardized fungal spore suspension (e.g., 1 x 10⁴ spores/mL) to each well.
-
Incubation: Seal the plates and incubate at a suitable temperature (e.g., 25°C) for 48-96 hours, or until robust growth is observed in the control wells.
-
Data Acquisition: Measure the optical density (OD) at 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the DMSO control. Use a non-linear regression model (log[inhibitor] vs. response) to determine the EC₅₀ value.
Protocol: Greenhouse Efficacy Trial (Wheat Leaf Rust)
Objective: To evaluate the protective efficacy of the compound against Puccinia triticina on wheat seedlings.
Materials:
-
Wheat seeds (a susceptible cultivar)
-
Pots and sterile potting mix
-
Puccinia triticina urediniospores
-
[4-(Pyridazin-3-yloxy)cyclohexyl]amine formulation (e.g., an EC formulation with adjuvants)
-
Spray chamber
-
Controlled environment growth chamber
Procedure:
-
Plant Propagation: Sow wheat seeds in pots and grow in a greenhouse or growth chamber until the second leaf stage (approx. 10-14 days).
-
Compound Application: Prepare several application rates of the compound formulation (e.g., 200, 100, 50, 25 g a.i./ha). Spray the wheat seedlings to runoff using a calibrated spray chamber. Include a water/formulation blank control.
-
Drying: Allow the foliage to dry completely (approx. 24 hours).
-
Inoculation: Prepare a suspension of P. triticina urediniospores in distilled water with a surfactant (e.g., Tween 20). Inoculate the treated plants by spraying the spore suspension onto the leaves.
-
Incubation: Place the inoculated plants in a dew chamber (100% humidity, 20°C) for 24 hours in darkness to promote infection.
-
Disease Development: Transfer the plants back to the growth chamber (e.g., 16h light/8h dark cycle, 22°C) for 10-12 days to allow for disease development.
-
Assessment: Evaluate the disease severity by estimating the percentage of leaf area covered by rust pustules on the second leaf of each plant.
-
Data Analysis: Calculate the percent disease control for each treatment rate relative to the untreated control.
Experimental Workflow and Data Interpretation
The successful evaluation of a novel crop protection compound follows a logical, tiered progression from initial discovery to in-planta validation.
Caption: Tiered experimental workflow for evaluating a novel fungicide.
Interpreting Results:
-
EC₅₀ Values: Low EC₅₀ values (typically <1 µg/mL) from the in vitro screen indicate high intrinsic activity. A broad spectrum of activity against multiple pathogens is highly desirable.
-
Greenhouse Data: Effective disease control at low application rates (e.g., <100 g a.i./ha) in greenhouse trials demonstrates good in planta activity. Look for evidence of systemic movement (e.g., protection of new growth).
-
Mechanism of Action: Confirmation of the hypothesized mechanism of action through specific enzyme assays provides strong evidence of a targeted mode of action, which is crucial for resistance management and regulatory approval.
References
-
Bartlett, D. W., Clough, J. M., Godwin, J. R., Hall, A. A., Hamer, M., & Parr-Dobrzanski, B. (2002). The discovery and mode of action of azoxystrobin and a new class of QoL-fungicides. Pest Management Science, 58(7), 649-662. URL: [Link]
-
Wang, G., Fan, Z., & Lu, X. (2010). Synthesis and fungicidal activity of new pyridazinone derivatives. Journal of Agricultural and Food Chemistry, 58(2), 1215-1220. URL: [Link]
-
Sebaugh, J. L. (2011). Guideline on dose-response modeling and the calculation of EC50 values. Journal of Pharmacological and Toxicological Methods, 63(1), 1-6. URL: [Link]
-
Fungicide Resistance Action Committee (FRAC). (2023). FRAC MOA Poster. URL: [Link]
-
Re-evaluation of the existing maximum residue levels for famoxadone. (2019). EFSA Journal, 17(5), e05697. URL: [Link]
Topic: High-Throughput Screening of [4-(Pyridazin-3-yloxy)cyclohexyl]amine Analogs
An Application Guide for Researchers and Drug Development Professionals
Introduction
The pyridazine ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its unique physicochemical properties that make it a valuable component in drug design.[1] Pyridazine-containing molecules exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[2][3][4] The [4-(Pyridazin-3-yloxy)cyclohexyl]amine scaffold represents a promising area for chemical exploration, combining the versatile pyridazine core with a flexible cyclohexylamine moiety that can be tailored for specific target interactions.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of chemical compounds against a specific biological target or pathway.[5][6] This application note provides a comprehensive, technically-grounded guide for designing and executing an HTS campaign to identify and validate bioactive analogs from a [4-(Pyridazin-3-yloxy)cyclohexyl]amine library. We will detail the critical phases of the HTS workflow, from assay development and validation to hit confirmation, with a focus on explaining the scientific rationale behind key experimental decisions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage HTS for the discovery of novel therapeutics.
Section 1: The Foundation: Assay Development and Validation
The success of any HTS campaign hinges on the development of a robust, reproducible, and scalable assay.[5][7] The initial and most consequential decision is the choice of assay format, which broadly falls into two categories: biochemical and cell-based assays.[8][9]
-
Biochemical Assays utilize purified components (e.g., enzymes, receptors) in a cell-free system. They offer high reproducibility and a direct measure of a compound's interaction with the target but lack physiological context, such as cell permeability and off-target effects.[5][8]
-
Cell-Based Assays measure a compound's effect within a living cell, providing greater biological relevance by accounting for cellular pathways, membrane transport, and potential cytotoxicity.[10][11] However, they can exhibit higher variability.[5]
For screening [4-(Pyridazin-3-yloxy)cyclohexyl]amine analogs, which are known to target intracellular kinases, a biochemical kinase assay is an excellent starting point for a primary screen.[12] It allows for the clean identification of direct inhibitors. Cellular activity can then be confirmed in a secondary, more physiologically relevant assay.
Protocol 1: TR-FRET Biochemical Assay for a Target Kinase
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a leading HTS detection technology due to its high sensitivity, low background, and homogeneous (no-wash) format.[13][14] This protocol outlines the development of a TR-FRET assay to identify inhibitors of a hypothetical target, "Kinase-X."
Objective: To establish a robust, miniaturized 384-well TR-FRET assay to measure the inhibitory activity of compounds on Kinase-X.
Materials:
-
Recombinant human Kinase-X enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Europium (Eu3+)-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-conjugated Allophycocyanin (SA-APC) (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
DMSO (Dimethyl sulfoxide)
-
Low-volume, white, 384-well microplates
-
TR-FRET-capable microplate reader
Step-by-Step Methodology:
-
Enzyme and Substrate Titration:
-
Step 1.1: Prepare serial dilutions of Kinase-X in assay buffer.
-
Step 1.2: In a 384-well plate, add a fixed, excess concentration of the biotinylated substrate and ATP (start at the known Km value for ATP).
-
Step 1.3: Add the diluted enzyme to initiate the reaction. Incubate at room temperature for 60 minutes.
-
Step 1.4: Stop the reaction by adding EDTA.
-
Step 1.5: Add the Eu3+-antibody and SA-APC detection reagents. Incubate for 60 minutes.
-
Step 1.6: Read the plate on a TR-FRET reader (ex: 320 nm, em: 620 nm and 665 nm).
-
Rationale: This step identifies the optimal enzyme concentration that yields a robust signal window while conserving a precious reagent. The goal is to use the lowest enzyme concentration that gives a maximal signal-to-background ratio.
-
-
ATP Km Determination:
-
Step 2.1: Using the optimal enzyme concentration from Step 1, set up reactions with a serial dilution of ATP.
-
Step 2.2: Follow steps 1.3 to 1.6.
-
Step 2.3: Plot the TR-FRET ratio against ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km value for ATP.
-
Rationale: The primary screen should be run at or near the Km of ATP. This ensures that the assay is sensitive to competitive inhibitors; if ATP concentration is too high, it can be difficult to identify compounds that compete for the same binding site.[7]
-
-
Assay Validation and Z'-Factor Calculation:
-
Step 3.1: Prepare a validation plate. In 16 wells, add the fully active enzyme (negative control, 0% inhibition). In another 16 wells, add the enzyme and a concentration of the positive control inhibitor known to cause full inhibition (positive control, 100% inhibition). All wells should contain a final DMSO concentration of 1%.
-
Step 3.2: Run the assay as optimized above.
-
Step 3.3: Calculate the Z'-factor using the formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control.
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control.
-
-
Rationale: The Z'-factor is a statistical measure of assay robustness.[9] An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0, indicating a large signal window and low data variability, which is crucial for confidently identifying "hits".[7][9]
-
Section 2: The HTS Campaign: From Library to Primary Hits
Once the assay is validated, the full-scale HTS campaign can commence. This process is highly automated to ensure speed and reproducibility.[15]
High-Throughput Screening Workflow
The HTS process follows a highly structured and automated workflow to test every compound in the library.[6]
Caption: Automated workflow for a primary high-throughput screen.
Protocol 2: Primary HTS of the Analog Library
Objective: To screen a library of 10,000 [4-(Pyridazin-3-yloxy)cyclohexyl]amine analogs at a single concentration to identify primary hits.
Methodology:
-
Compound Plating: Using acoustic dispensing technology, transfer a small volume (e.g., 50 nL) of each library compound from source plates to 384-well assay plates to achieve a final screening concentration of 10 µM. Each plate must include positive and negative controls.
-
Reagent Addition: Utilize automated liquid handlers to add the Kinase-X enzyme, biotinylated substrate, and ATP (at its Km concentration) to all wells to initiate the reaction.
-
Incubation: Incubate the plates at room temperature for 60 minutes on a robotic plate handler to ensure uniform reaction time across all plates.
-
Detection: Add the TR-FRET detection reagents (Eu3+-antibody and SA-APC) to stop the enzymatic reaction and initiate signal development. Incubate for a further 60 minutes.
-
Data Acquisition: Read all plates on a TR-FRET-capable plate reader.
Section 3: From Hits to Leads: Data Analysis and Validation
Raw HTS data requires rigorous analysis to identify genuine hits while filtering out false positives.[16][17] The goal of this phase is to generate a small list of high-confidence compounds for further study.[18]
Data Normalization and Hit Selection
-
Normalization: Raw data from each plate is normalized relative to the on-plate controls. The signal from the negative control (uninhibited reaction) is set to 0% inhibition, and the signal from the positive control (fully inhibited reaction) is set to 100% inhibition.
-
Hit Criteria: A primary hit is typically defined as a compound that shows activity beyond a certain threshold. A common starting point is a Z-score ≥ 3 or percent inhibition > 50%.
-
False Positives: A major challenge in HTS is the presence of pan-assay interference compounds (PAINS) or compounds that interfere with the detection technology.[17] A robust hit validation cascade is essential to eliminate these artifacts.[19]
Hit Validation Cascade
A multi-step validation process ensures that resources are focused only on the most promising compounds.[20]
Caption: Decision-making flowchart for hit validation and triage.
Key Validation Steps:
-
Hit Confirmation: Primary hits are re-tested using freshly sourced compound powder to confirm activity and rule out library storage issues.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-point serial dilution) to determine their potency (IC50 value).[21]
-
Orthogonal Assays: Activity is confirmed in a different assay format that uses an alternative detection technology (e.g., a label-free mass spectrometry assay). This is critical for eliminating compounds that interfere with the primary assay's detection method.[19]
-
Selectivity and Counter-Screens: Compounds are tested against closely related kinases to assess selectivity. A counter-screen without the enzyme can identify compounds that inhibit the assay signal directly.[20]
-
Structure-Activity Relationship (SAR) Analysis: As data for multiple analogs becomes available, chemists analyze the relationship between structural modifications and biological activity to guide the synthesis of more potent and selective compounds.[1][22][23]
Section 4: Data Presentation and Interpretation
Clear and concise data presentation is crucial for making informed decisions. Quantitative data should be summarized in tables for easy comparison.
Table 1: Example Dose-Response Data for Validated Hits
| Compound ID | Scaffold | R-Group | IC50 (nM) vs. Kinase-X | IC50 (nM) vs. Kinase-Y (Selectivity) | Cellular Activity (EC50, nM) |
| HTS-001 | [4-(Pyridazin-3-yloxy)cyclohexyl]amine | -H | 78 | 1,250 | 210 |
| HTS-002 | [4-(Pyridazin-3-yloxy)cyclohexyl]amine | -F | 35 | 4,800 | 95 |
| HTS-003 | [4-(Pyridazin-3-yloxy)cyclohexyl]amine | -Cl | 42 | >10,000 | 150 |
| HTS-004 | [4-(Pyridazin-3-yloxy)cyclohexyl]amine | -CH3 | 215 | 950 | 850 |
Data are hypothetical and for illustrative purposes only.
This table allows researchers to quickly identify analogs like HTS-002 and HTS-003 as potent and selective inhibitors with good cellular activity, making them prime candidates for hit-to-lead optimization programs.[6]
Conclusion
The high-throughput screening of a focused library, such as [4-(Pyridazin-3-yloxy)cyclohexyl]amine analogs, is a powerful strategy for identifying novel, potent, and selective chemical probes or therapeutic starting points. This process demands a meticulous approach, beginning with the development of a highly robust and validated assay. By following a systematic workflow of primary screening, data analysis, and a stringent hit validation cascade, researchers can effectively navigate the vast chemical space to uncover high-quality hits. The protocols and workflows described in this guide provide a foundational framework for executing a successful HTS campaign, ultimately accelerating the journey from an initial chemical idea to a validated lead compound ready for medicinal chemistry optimization.
References
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Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices. [Link]
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Doyle, K., & Meegan, M. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]
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Al-Ostoot, F. H., et al. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. National Center for Biotechnology Information. [Link]
-
Bentham Science. (2024, March 1). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. [Link]
-
MDPI. (2023, September 25). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. [Link]
-
BellBrook Labs. (2026, March 5). What's the Difference Between Biochemical and Cell-Based HTS Assays?. [Link]
-
BellBrook Labs. (2025, December 23). What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies. [Link]
-
Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]
-
MDPI. (n.d.). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. [Link]
-
BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. [Link]
-
BMG LABTECH. (n.d.). High-throughput screening (HTS). [Link]
-
BMG LABTECH. (2022, May 2). Cell-based assays on the rise. [Link]
-
X-Chem. (n.d.). Hit Identification and Validation Services. [Link]
-
ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.... [Link]
-
ResearchGate. (n.d.). Virtual screening in drug-likeness and structure/activity relationship of pyridazine derivatives as Anti-Alzheimer drugs. [Link]
-
chem IT Services. (n.d.). HTS Data Analysis. [Link]
-
SlideShare. (2014, April 8). Data analysis approaches in high throughput screening. [Link]
-
National Center for Biotechnology Information. (2011, March 15). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. [Link]
-
Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances. [Link]
-
IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. [Link]
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National Center for Biotechnology Information. (2022, December 23). Advances in luminescence-based technologies for drug discovery. [Link]
-
Selvita. (n.d.). High-Throughput Screening (HTS). [Link]
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National Center for Biotechnology Information. (2018, October 15). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. [Link]
-
IntechOpen. (2013, January 23). Data Analysis Approaches in High Throughput Screening. [Link]
-
National Center for Biotechnology Information. (n.d.). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. [Link]
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Basicmedical Key. (2016, July 22). High-Throughput Screening Data Analysis. [Link]
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ResearchGate. (n.d.). A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials | Request PDF. [Link]
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Sai Life Sciences. (2022, March 1). Trends in High-Throughput Screening. [Link]
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Sygnature Discovery. (n.d.). Making the right choices in hit identification. [Link]
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PLOS. (2013, October 9). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. [Link]
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European Pharmaceutical Review. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
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ResearchGate. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. [Link]
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National Center for Biotechnology Information. (2020, August 15). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. [Link]
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Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]
-
RSC Publishing. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]
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Structure-activity relationship (SAR) studies of [4-(Pyridazin-3-yloxy)cyclohexyl]amine derivatives
Application Note: Structure-Activity Relationship (SAR) Studies of [4-(Pyridazin-3-yloxy)cyclohexyl]amine Derivatives as Dual AXL/MERTK Inhibitors
Scientific Rationale & Pharmacophore Design
The TAM family of receptor tyrosine kinases—comprising TYRO3, AXL, and MERTK—has emerged as a critical node in oncology and immunology. These kinases are aberrantly expressed in multiple human tumors, driving cell survival, chemoresistance, and metastasis, while simultaneously mediating an immunosuppressive tumor microenvironment[1]. Consequently, dual inhibition of AXL and MERTK offers a synergistic therapeutic mechanism: direct tumor cell apoptosis coupled with the reactivation of innate anti-tumor immunity.
Recent drug discovery campaigns have identified the [4-(Pyridazin-3-yloxy)cyclohexyl]amine scaffold as a highly potent, ATP-competitive pharmacophore for TAM kinase inhibition[2]. As a Senior Application Scientist, understanding the biophysical causality behind this specific structural design is paramount for downstream optimization:
-
The Pyridazine Core (Hinge Binder): The nitrogen atoms of the pyridazine ring act as essential hydrogen-bond acceptors. They form direct, high-affinity interactions with the backbone amides of the kinase hinge region (e.g., Met793 in AXL).
-
The Cyclohexyl Vector (Conformational Restriction): Unlike flexible alkyl chains, the rigid cyclohexyl ring minimizes rotational entropy. When locked in a trans-1,4-configuration, the ether oxygen and the amine group are forced into equatorial positions. This specific geometry avoids steric clashes within the narrow hydrophobic cleft of the ATP-binding pocket.
-
The Amine Terminus (Solvent-Exposed Handle): The trans-equatorial trajectory precisely directs the primary amine out of the binding pocket and into the solvent-exposed region. This allows medicinal chemists to append diverse solubilizing groups or bulky motifs to capture additional interactions at the lip of the pocket without disrupting the primary hinge binding.
TAM Kinase signaling pathway and the mechanism of dual AXL/MERTK pharmacological inhibition.
Quantitative SAR Data & Structural Optimization
To systematically optimize this scaffold, SAR studies divide the molecule into three distinct zones: Pyridazine substitution (Zone 1), Cyclohexyl stereochemistry (Zone 2), and Amine derivatization (Zone 3). The table below summarizes the causal relationship between structural modifications and biochemical potency.
| Compound | Zone 1: Pyridazine (R1) | Zone 2: Stereochem | Zone 3: Amine Substituent (R2) | AXL IC₅₀ (nM) | MERTK IC₅₀ (nM) | Mechanistic Rationale |
| 1 | H | cis | H | >10,000 | >10,000 | Axial projection causes severe steric clash in the pocket. |
| 2 | H | trans | H | 850 | 1,200 | Equatorial projection aligns the hinge binder perfectly. |
| 3 | 6-NH₂ | trans | H | 120 | 250 | Amino group donates an additional H-bond to the hinge. |
| 4 | 6-NH₂ | trans | Acetyl | 45 | 80 | Amide formation improves stability and pocket lip interaction. |
| 5 | 6-NHCH₃ | trans | Cyclopropylamide | 8 | 12 | Fills the hydrophobic space near the solvent boundary. |
| 6 | 6-NHCH₃ | trans | Pyrazole derivative | 1.5 | 3.2 | Heteroaryl group engages the ribose-binding pocket. |
Experimental Methodologies & Self-Validating Protocols
The transition from in silico design to validated lead compounds requires a robust, self-validating experimental pipeline.
Iterative SAR workflow from rational structural design to in vivo efficacy validation.
Protocol 3.1: Stereoselective Synthesis of the Core Scaffold
To ensure the critical trans-equatorial geometry is maintained, a nucleophilic aromatic substitution (SNAr) approach is preferred over Mitsunobu etherification, as SNAr retains the stereocenter of the starting material.
-
Deprotonation: Dissolve trans-N-Boc-4-aminocyclohexanol (1.0 eq) in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion, 1.5 eq) at 0°C. Stir for 30 minutes to form the alkoxide.
-
Etherification: Add 3-chloro-6-(methylamino)pyridazine (1.1 eq) dropwise. Heat the reaction to 80°C for 12 hours.
-
Validation Check: Monitor via LC-MS. The rigid trans geometry prevents intramolecular cyclization side-reactions.
-
Deprotection: Treat the isolated intermediate with 20% TFA in Dichloromethane (DCM) for 2 hours at room temperature to yield the free primary amine.
-
Derivatization: Subject the free amine to standard HATU-mediated amide coupling with desired carboxylic acids (Zone 3 optimization). Validate the final trans geometry using ¹H-NMR (look for large Ja,a coupling constants >10 Hz for the axial protons on the cyclohexyl ring).
Protocol 3.2: High-Throughput TR-FRET Kinase Assay
Biochemical IC₅₀ determination is performed using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Causality: Small molecule libraries often contain conjugated systems that autofluoresce, causing false positives in standard assays. TR-FRET utilizes Lanthanide fluorophores (e.g., Europium) which possess exceptionally long emission half-lives. By introducing a 50 µs delay before reading, short-lived background autofluorescence completely decays, ensuring absolute signal integrity[3][4].
-
Enzyme Preparation: Dilute recombinant AXL or MERTK kinase domain in 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Equilibration: Dispense 100 nL of compound (10-point dose-response in DMSO) into a 384-well low-volume plate. Add 5 µL of the enzyme solution. Incubate for 30 minutes at room temperature (Crucial for slow-binding ATP-competitive inhibitors).
-
Reaction Initiation: Add 5 µL of substrate mix containing ATP (at the Km for each respective kinase) and a biotinylated poly-GT peptide substrate. Incubate for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg²⁺), a Europium-labeled anti-phosphotyrosine antibody (Donor), and Streptavidin-APC (Acceptor).
-
Measurement: Read on an EnVision Multimode Plate Reader. Excitation: 320 nm. Emission: 615 nm (Donor) and 665 nm (Acceptor). Delay time: 50 µs. Calculate the FRET ratio (665/615 nm) to determine IC₅₀.
Protocol 3.3: Cellular Target Engagement (Phospho-ELISA)
Biochemical potency does not guarantee cellular permeability. To validate true target engagement, auto-phosphorylation of AXL (Tyr779) must be measured in intact cells.
-
Cell Seeding: Seed H1299 Non-Small Cell Lung Cancer (NSCLC) cells (which overexpress AXL) in 96-well plates at 20,000 cells/well. Starve in serum-free media for 16 hours.
-
Compound Treatment: Treat cells with the synthesized derivatives for 2 hours to allow for cell penetration and target binding.
-
Ligand Stimulation: Stimulate cells with 200 ng/mL of recombinant human GAS6 (the natural AXL ligand) for 15 minutes to induce robust, synchronized receptor auto-phosphorylation.
-
Lysis & Detection: Lyse cells immediately on ice using RIPA buffer supplemented with phosphatase inhibitors (Sodium Orthovanadate). Quantify p-AXL levels using a sandwich ELISA specific for phosphorylated Tyr779.
References
- BindingDB PrimarySearch_ki (Target: Tyrosine-protein kinase receptor UFO/AXL, US Patent US11247990). Source: BindingDB. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGykPHFvanrToLIW0OOdW2UUvsUNh3zJbF9tiyJO_YKcJvxgXjXDnmZ2QKiMpEEO85UJApPMzZwsH_kspOKWuNasLBz8yvXMM_8BhgFrtmFNU4DG0BTOdjYM-wsgY3GlFsmFtg=]
- Discovery of Novel Macrocyclic MERTK/AXL Dual Inhibitors. Source: Journal of Medicinal Chemistry. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE55kGPQtMeaUC1zF69ckP0PDbl-LuvBD8I89Wc2ebQS4K3UTIUFWRvGWW_3jEZkNYS6eD2U_RXzeJvheWvjVSIu8O7i2GeHcMG-PTWMlvkf0THn6WYUzypt-WYenVO9IcArXQup0nuYgcMhhwEx08=]
- Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Source: ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3NXAiefI_7WANrR9h7ebfE3-aY6FI6zPyUrZZHOckidf9qGNSsvx2nw97PIPz0pNKZQBlXUOH9ckz55jW9YBGbxOC9iIvJiUkTptWu0GF_kvBSUVZWMZa5vhhCir8jboWFhvbe5_qzklecbPfKMveSYv-AbYH0otw0TvubNXKx0A5FOt6MBI8nZIHv42N3VWxD-XJDwSIdWia9cLW3_aCkwk2McbzAV_R9S1RlDA1TNGqRUD-JadsZMDgSprPC0GSquVAdLxfKSVybNs=]
- General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. Source: PMC / NIH. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyQ3fIkHnZ6c9o0aBY1dhJdHmGMGNDOoZxpegeSgEwB1lOxe554lqI64rCLW8EuYmjNK0zads-4Ddi_16nYGsrqaxfdg7TRMdX6y3vsMFjX4MNH5RsI6FKxcQf_5G1X_4lb3-a7bgm_jrlvLU=]
Sources
Technical Support Center: Purification of [4-(Pyridazin-3-yloxy)cyclohexyl]amine
Introduction
This technical guide addresses the significant purification challenges associated with [4-(Pyridazin-3-yloxy)cyclohexyl]amine, a key intermediate in pharmaceutical development. The molecule's unique structure, containing a basic cyclohexylamine moiety and a pyridazine ring, presents a distinct set of obstacles during isolation and purification. The two nitrogen atoms in the pyridazine ring, coupled with the primary amine, create a strongly basic compound prone to interactions with standard purification media, leading to issues such as poor peak shape, on-column degradation, and inconsistent results.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to empower researchers to overcome these challenges effectively.
Troubleshooting Guide
This section is designed to address specific experimental issues in a problem-solution format.
Issue 1: Severe Tailing and/or Broad Peaks During Silica Gel Chromatography
Probable Cause: The primary reason for poor peak shape is the strong acid-base interaction between the basic nitrogen centers of your compound and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] The pyridazine nitrogens and the primary amine are protonated, leading to strong adsorption, which results in tailing, poor resolution, and in some cases, irreversible binding to the column.[1]
Solutions:
-
Mobile Phase Modification (Competing Base):
-
Rationale: Adding a small amount of a volatile competing base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase will saturate the acidic sites on the silica. This minimizes the interaction with your target compound, allowing it to elute more symmetrically.[2]
-
Protocol:
-
Develop your initial solvent system using standard TLC plates (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).
-
Once a suitable polarity is found, add 0.5-1.0% (v/v) of triethylamine to the mobile phase.
-
Re-run the TLC to confirm the Rf and observe if spot streaking is reduced.
-
Apply this modified mobile phase to your flash chromatography system.
-
-
-
Alternative Stationary Phases:
-
Rationale: Bypassing the acidic nature of silica is often the most robust solution.
-
Recommendations:
-
Amine-Functionalized Silica: These columns have the acidic silanols masked, which significantly reduces the strong interactions that cause tailing with basic compounds.[2]
-
Neutral Alumina: Alumina is less acidic than silica and can be an excellent alternative. However, it's crucial to use neutral (pH ≈ 7) or basic (pH ≈ 9) alumina, as acidic alumina will present similar problems.[1]
-
-
Issue 2: Low Mass Recovery or Evidence of Degradation After Chromatography
Probable Cause: Certain pyridazine derivatives, especially those with ether linkages, can be sensitive to the highly acidic environment of a silica gel column.[3][4] Prolonged exposure during a slow-running column can lead to hydrolysis of the ether bond or other unforeseen decomposition pathways.
Solutions:
-
Switch to a Neutral Stationary Phase: As mentioned above, neutral alumina is a primary alternative to avoid acidic conditions.[1]
-
Minimize Residence Time: If silica must be used, optimize conditions for a rapid purification. Use a slightly stronger mobile phase to elute the compound faster and choose a column with the appropriate loading capacity to avoid overloading, which can broaden peaks and increase run time.
-
Non-Chromatographic Purification:
-
Rationale: If the compound proves too unstable for chromatography, alternative methods should be employed.
-
Methods:
-
Acid/Base Extraction: Dissolve the crude material in an organic solvent (e.g., ethyl acetate). Extract with dilute aqueous acid (e.g., 1M HCl) to move the protonated amine into the aqueous layer. Wash the organic layer to remove non-basic impurities. Basify the aqueous layer (e.g., with NaOH) and extract the pure amine back into an organic solvent.
-
Recrystallization/Precipitation: This can be highly effective if a suitable solvent system is found. See the protocol in the FAQ section below. A technique involving precipitation as a trichloroacetic acid (TCA) salt, followed by thermal decarboxylation to release the free amine, has also been shown to be effective for challenging amine purifications.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features that make [4-(Pyridazin-3-yloxy)cyclohexyl]amine difficult to purify?
This compound has three key features that contribute to purification challenges:
-
High Basicity: The primary amine on the cyclohexyl ring is a strong base. Additionally, the two adjacent nitrogen atoms in the pyridazine ring act as Lewis bases.[6][7] This overall basicity leads to strong interactions with acidic media like silica gel.[2]
-
Polarity: The combination of the amine, the ether linkage, and the polar pyridazine ring makes the molecule quite polar, often requiring polar solvent systems (like methanol) for elution, which can reduce separation efficiency on normal-phase columns.
-
Potential for Stereoisomers: The substituted cyclohexane ring has cis and trans diastereomers. Depending on the synthesis, you may have a mixture that requires careful chromatographic optimization to separate.
Q2: I am attempting to purify my crude product by recrystallization, but it keeps "oiling out." What should I do?
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice, typically because the solution is too concentrated or cooled too quickly.
Recommended Protocol: Solvent/Anti-Solvent Recrystallization [8]
-
Solvent Selection: Identify a "solvent" in which your compound is highly soluble (e.g., Methanol, Dichloromethane, or Acetonitrile). Also, identify an "anti-solvent" in which your compound is poorly soluble (e.g., Hexane, Diethyl Ether, or Water). The two solvents must be miscible.
-
Dissolution: Gently heat and stir the crude material in a minimum amount of the "solvent" until it fully dissolves.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add the "anti-solvent" dropwise with vigorous stirring until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few drops of the "solvent" back into the mixture until it becomes clear again. This brings the solution to its saturation point.
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath to induce crystallization.[9]
-
Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.[9]
Q3: What are the most common impurities I should expect from a typical synthesis?
The impurities will depend on the synthetic route, but a common approach involves the nucleophilic substitution of a halogenated pyridazine with an aminocyclohexanol derivative.
-
Unreacted Starting Materials: Such as 3-chloropyridazine or 4-aminocyclohexanol. These can often be removed with a preliminary aqueous workup.
-
Side-Products: Depending on the reaction conditions, side-products from dimerization or reactions with the solvent can occur.
-
Diastereomers: If the synthesis does not control for stereochemistry, both cis and trans isomers of the product may be present.
Q4: Can I use reverse-phase (C18) chromatography for this compound?
Yes, reverse-phase HPLC or flash chromatography can be an excellent alternative. However, you must control the pH of the mobile phase.
-
Acidic Conditions (e.g., 0.1% TFA or Formic Acid): At a low pH (2-3), the amine will be fully protonated (-NH3+). This typically results in sharp peaks and good retention on a C18 column. This is often the preferred method for analytical LC-MS.
-
Neutral or Basic Conditions: Without a pH modifier, you may experience peak tailing due to interactions with residual silanols on the C18 support. Using a mobile phase buffered at a higher pH can work but may require specialized columns stable under basic conditions.
Data & Workflow Visualization
Table 1: Recommended Starting Conditions for Column Chromatography
| Stationary Phase | Mobile Phase System | Modifier | Rationale & Comments |
| Standard Silica Gel | Dichloromethane / Methanol (98:2 to 90:10) | 0.5-1.0% Triethylamine | Standard approach. The modifier is essential to prevent peak tailing. Easy to remove modifier post-column.[2] |
| Standard Silica Gel | Ethyl Acetate / Hexane (50:50 to 100:0) | 1-2% Ammonium Hydroxide in MeOH as co-solvent | Alternative for different selectivity. Use a pre-mixed solution of NH4OH in MeOH as the polar component. |
| Neutral Alumina | Ethyl Acetate / Hexane | None needed | Excellent for acid-sensitive compounds. Alumina can have different activity levels; ensure consistency between batches.[1] |
| Amine-Functionalized Silica | Ethyl Acetate / Hexane | None needed | Often provides the best peak shape. Can be more expensive but highly effective for difficult basic compounds.[2] |
| Reverse Phase (C18) | Acetonitrile / Water | 0.1% Trifluoroacetic Acid (TFA) | Ideal for high-resolution separation (prep-HPLC). Requires subsequent removal of TFA, often by lyophilization from a non-TFA solution. |
Diagram 1: General Purification Workflow
This diagram illustrates a logical flow for purifying the target compound, from crude material to final analysis.
Caption: A typical workflow for the purification and analysis of [4-(Pyridazin-3-yloxy)cyclohexyl]amine.
Diagram 2: Troubleshooting Decision Tree for Chromatography
This decision tree helps diagnose and solve common issues encountered during chromatographic purification.
Caption: A decision tree for troubleshooting common chromatography problems.
References
- Benchchem. (n.d.). Technical Support Center: Stability and Reactivity of Iodinated Pyridazines.
- Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives.
- ACS Publications. (2013, July 31). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme Chemistry.
- Gomtsyan, A., et al. (2004). Synthesis and evaluation of pyridazinylpiperazines as vanilloid receptor 1 antagonists. Bioorganic & Medicinal Chemistry Letters.
- Beilstein Journal of Organic Chemistry. (2022, February 24).
- Benchchem. (n.d.). Technical Support Center: Pyridazinone Synthesis Purification.
- MDPI. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
[4-(Pyridazin-3-yloxy)cyclohexyl]amine stability issues and degradation products
This technical support guide is intended for researchers, scientists, and drug development professionals working with [4-(Pyridazin-3-yloxy)cyclohexyl]amine. This document provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound and its potential degradation products. The information herein is based on established chemical principles of the constituent pyridazine and cyclohexylamine moieties.
I. Introduction to the Stability of [4-(Pyridazin-3-yloxy)cyclohexyl]amine
[4-(Pyridazin-3-yloxy)cyclohexyl]amine is a bifunctional molecule incorporating a pyridazine ring and a cyclohexylamine moiety. The stability of this compound is influenced by the chemical properties of these two core structures. The pyridazine ring is a π-electron deficient heteroaromatic system, which can influence its reactivity.[1][2] The cyclohexylamine portion is a primary amine on a saturated carbocyclic ring, which is susceptible to oxidation.[3][4][5] The ether linkage between these two moieties is another potential site for chemical degradation, primarily through hydrolysis.
This guide will address potential stability issues arising from these structural features and provide practical advice for handling, storing, and analyzing this compound to ensure experimental integrity.
II. Troubleshooting Guide: Investigating Compound Stability
This section addresses common experimental issues that may indicate degradation of [4-(Pyridazin-3-yloxy)cyclohexyl]amine and provides systematic approaches to troubleshoot these problems.
Scenario 1: You observe unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS) after storing your compound in solution.
-
Underlying Cause: This is a strong indicator of compound degradation. The new peaks likely represent degradation products.
-
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected chromatographic peaks.
-
Step-by-Step Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of [4-(Pyridazin-3-yloxy)cyclohexyl]amine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Incubate a solution at 60°C for 24 hours.
-
Photostability: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a validated LC-MS/MS method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The conditions under which specific degradants are formed will provide insight into the degradation pathway.
-
Scenario 2: You observe a decrease in the biological activity or potency of your compound over time.
-
Underlying Cause: Loss of active parent compound due to degradation.
-
Troubleshooting Workflow:
Caption: Workflow for addressing loss of biological activity.
-
Experimental Protocol: Solution Stability Assessment
-
Prepare the compound in the specific aqueous buffer used for your biological assay.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and immediately analyze it by HPLC to quantify the remaining parent compound.
-
Concurrently, test the biological activity of the solution at the same time points.
-
Plot the percentage of remaining parent compound and the biological activity against time to determine the correlation.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for [4-(Pyridazin-3-yloxy)cyclohexyl]amine?
Based on its structure, the three most probable degradation pathways are:
-
Oxidation of the Cyclohexylamine Moiety: The primary amine on the cyclohexane ring is susceptible to oxidation. This can lead to the formation of cyclohexanone and cyclohexanone oxime derivatives.[3][4] In the presence of other amine molecules, a Schiff base, N-cyclohexylidenecyclohexylamine, could also be formed.[3]
-
Hydrolysis of the Ether Linkage: The ether bond connecting the pyridazine and cyclohexane rings could be susceptible to cleavage, especially under strong acidic or basic conditions. This would result in the formation of 3-hydroxypyridazine and 4-aminocyclohexanol.
-
Modification of the Pyridazine Ring: While generally stable, the pyridazine ring can undergo nucleophilic substitution reactions.[2] However, this is generally less likely under typical experimental conditions compared to oxidation and hydrolysis.
Q2: What are the recommended storage conditions for [4-(Pyridazin-3-yloxy)cyclohexyl]amine?
-
Solid Form: Store as a solid in a tightly sealed container at -20°C, protected from light and moisture.
-
In Solution: Prepare solutions fresh for each experiment. If short-term storage is necessary, store solutions at -80°C in an inert atmosphere (e.g., under argon or nitrogen) to minimize oxidation. Avoid repeated freeze-thaw cycles.
Q3: How can I identify the degradation products?
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is the most powerful technique for identifying unknown degradation products. By determining the exact mass of the degradation products, you can propose elemental compositions and fragmentation patterns to elucidate their structures. Comparison with synthesized standards can confirm the identity of the degradants.
Q4: Are there any known incompatibilities with common reagents?
-
Strong Oxidizing Agents: Avoid strong oxidizing agents such as hydrogen peroxide, permanganates, and dichromates, as they will likely oxidize the cyclohexylamine moiety.[3][4]
-
Strong Acids and Bases: Prolonged exposure to strong acids or bases may lead to the hydrolysis of the ether linkage.
-
Aldehydes and Ketones: The primary amine can react with aldehydes and ketones to form imines (Schiff bases). This is particularly relevant in cell culture media or other complex biological matrices that may contain these functional groups.
IV. Summary of Potential Degradation Products
The following table summarizes the likely degradation products of [4-(Pyridazin-3-yloxy)cyclohexyl]amine based on the principal degradation pathways.
| Degradation Pathway | Potential Degradation Product Name | Chemical Structure |
| Oxidation | [4-(Pyridazin-3-yloxy)cyclohexanone] | (Structure to be visualized) |
| [4-(Pyridazin-3-yloxy)cyclohexanone oxime] | (Structure to be visualized) | |
| Hydrolysis | 3-Hydroxypyridazine | (Structure to be visualized) |
| 4-Aminocyclohexanol | (Structure to be visualized) |
V. References
-
Towards the mechanism of the oxidation of cyclohexylamine by molecular oxygen over alumina-based catalysts. CoLab.ws. Available at: [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]
-
Oxidation of cyclohexylamine by air to its oxime. ResearchGate. Available at: [Link]
-
Oxidation and derivatization sequence: (I) cyclamic acid (II)... ResearchGate. Available at: [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PMC. Available at: [Link]
-
Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. RSC Publishing. Available at: [Link]
-
Oxidation of cyclohexylamine by air to its oxime. R Discovery. Available at: [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Available at: [Link]
-
Product Class 8: Pyridazines. Science of Synthesis. Available at: [Link]
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Towards the mechanism of the oxidation of cyclohexylamine by molecular oxygen over alumina-based catalysts | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Overcoming Solubility Challenges with[4-(Pyridazin-3-yloxy)cyclohexyl]amine
Welcome to the Technical Support Center for assay development involving [4-(Pyridazin-3-yloxy)cyclohexyl]amine . As a specialized building block and fragment hit, this molecule presents unique physicochemical properties that can complicate high-throughput screening (HTS) and biological assays.
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot, diagnose, and resolve solubility-driven assay failures.
Section 1: Physicochemical Profiling & Causality (The "Why")
To understand why this specific compound precipitates or behaves unpredictably in assays, we must analyze the causality behind its structural features. The molecule is amphiphilic, possessing both highly polar and highly lipophilic regions.
When introduced into an aqueous biological assay, the compound's solubility is dictated by the protonation state of its amine and the hydrophobic nature of its ring systems. Failure to account for these factors leads to underestimated activity, flat IC50 curves, and false negatives—a widespread issue in early drug discovery .
Table 1: Physicochemical Drivers of Assay Failure
| Structural Feature | Chemical Property | Assay Implication | Targeted Troubleshooting Strategy |
| Primary Amine | Basic ( pKa≈9.5−10.5 ) | Highly pH-dependent solubility. Precipitates as a free base at pH > 8.5. | Buffer pH optimization; utilize HCl or TFA salt forms. |
| Pyridazine Ring | Heteroaromatic, H-bond acceptor ( pKa≈2.3 ) | Prone to π−π stacking and micro-aggregation in high-salt buffers. | Introduce co-solvents or micellar surfactants (e.g., CHAPS). |
| Cyclohexyl Core | Hydrophobic / Aliphatic | Drives non-specific binding (NSB) and adsorption to plasticware. | Switch to low-binding polypropylene plates; add carrier proteins. |
| Ether Linkage | Flexible linker | Conformational entropy affects crystal lattice energy in DMSO stocks. | Strict temperature control and anhydrous storage. |
Section 2: Troubleshooting Guides & Methodologies
Problem 1: Compound precipitates upon dilution from DMSO into the assay buffer.
Causality: This is a classic "solvent shift" kinetic solubility failure. While the compound is fully soluble in 100% DMSO, rapid introduction into an aqueous environment causes localized supersaturation. The hydrophobic cyclohexyl and pyridazine rings aggregate before the molecule can thermodynamically equilibrate with the water molecules .
Solution: Optimized Kinetic Dilution & Validation Protocol This protocol utilizes a self-validating turbidimetric check to ensure the compound remains in solution before the biological target is introduced.
-
Stock Preparation: Thaw the 10 mM stock of[4-(Pyridazin-3-yloxy)cyclohexyl]amine (in anhydrous DMSO) at room temperature. Sonicate in a water bath for 5 minutes at 30°C to dissolve any micro-crystals.
-
Intermediate Serial Dilution: Do not dilute directly into the aqueous buffer. Prepare your concentration-response curve (e.g., 3-fold serial dilution) entirely within 100% DMSO in a V-bottom microplate.
-
Aqueous Transfer: Using a multichannel pipette or acoustic dispenser, transfer the DMSO intermediate into the aqueous assay buffer (pH 7.4) to achieve a final DMSO concentration of strictly ≤2.0% .
-
Immediate Agitation: Mix the solution immediately via orbital shaking at 800 rpm for 60 seconds. Rapid mixing disperses the DMSO/water interface, preventing nucleation.
-
Self-Validation (Turbidimetry): Before adding your enzyme or cells, read the plate's absorbance at 620 nm. An absorbance reading >1.5× the DMSO-only blank indicates kinetic precipitation. If the reading is baseline, proceed to the bioassay.
Problem 2: Assay readouts are highly variable, or IC50 curves are flat.
Causality: The uncharged, hydrophobic cyclohexyl moiety promotes non-specific binding (NSB) to standard untreated polystyrene assay plates. The compound is not precipitating; it is adsorbing to the plastic walls, effectively depleting the "free" concentration available to interact with your biological target.
Solution: Mitigating Non-Specific Binding (NSB)
-
Buffer Supplementation: Supplement your standard assay buffer (e.g., PBS or HEPES) with 0.01% (v/v) Tween-20 or 0.1% (w/v) Bovine Serum Albumin (BSA). The surfactant micelles or carrier proteins will shield the hydrophobic core of the compound.
-
Plate Selection: Dispense the supplemented buffer exclusively into low-binding polypropylene 384-well plates. Avoid standard polystyrene entirely.
-
Equilibration: Incubate the compound in the assay buffer for 30 minutes at room temperature to allow equilibrium binding with the carrier protein/surfactant.
-
Self-Validation (Recovery Assay): To validate this fix, transfer the incubated buffer to a new plate and measure the remaining compound concentration via LC-MS/MS . A recovery of >90% confirms that plastic adsorption has been eliminated.
Section 3: Frequently Asked Questions (FAQs)
Q: Should I store[4-(Pyridazin-3-yloxy)cyclohexyl]amine as a free base or a salt? A: For aqueous biological assays at physiological pH (7.4), the HCl or TFA salt is strongly recommended. The salt form has a significantly lower crystal lattice energy and higher thermodynamic solubility in water compared to the free base. However, ensure your DMSO is strictly anhydrous, as salts can exhibit reduced solubility in "wet" DMSO due to hydration shell conflicts.
Q: My DMSO stock solution formed crystals overnight at 4°C. Is the compound degraded? A: Likely not degraded, but it has crashed out due to temperature-dependent solubility limits and the hygroscopicity of DMSO. DMSO absorbs water from the air every time the vial is opened, which drastically lowers the solubility of lipophilic compounds. To resolve this, warm the vial to 37°C, sonicate for 10 minutes, and aliquot the stock into single-use tubes stored in a desiccator at -20°C.
Q: How can I accurately determine the maximum assay concentration (MAC) without wasting expensive target proteins? A: Run a Shake-Flask Aqueous Solubility Assay or a high-throughput nephelometry (light scattering) screen in your exact assay buffer (minus the protein) prior to the biological run. This establishes the absolute kinetic solubility limit under your specific assay conditions, preventing false positives caused by insoluble precipitates .
Section 4: Workflow Visualization
The following diagram outlines the logical decision tree for diagnosing and resolving kinetic solubility failures when preparing [4-(Pyridazin-3-yloxy)cyclohexyl]amine for biological assays.
Workflow for diagnosing and resolving kinetic solubility failures during assay preparation.
Section 5: References
Technical Support Center: Optimizing Reaction Conditions for [4-(Pyridazin-3-yloxy)cyclohexyl]amine Derivatization
Welcome to the technical support center for the derivatization of [4-(Pyridazin-3-yloxy)cyclohexyl]amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this specific scaffold. The question-and-answer format directly addresses potential issues you may encounter during your experiments, providing not just solutions but also the underlying chemical principles.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the primary amine of [4-(Pyridazin-3-yloxy)cyclohexyl]amine?
The primary amine of this molecule is a versatile functional group that can undergo several common derivatization reactions. The two most prevalent and synthetically useful transformations are:
-
N-Acylation/Amide Bond Formation: This is a robust reaction where the amine is reacted with an acylating agent (e.g., acyl chloride, acid anhydride, or a carboxylic acid with a coupling agent) to form a stable amide bond. This is a cornerstone of medicinal chemistry for creating diverse libraries of compounds.[1]
-
Reductive Amination: This two-step, one-pot reaction involves the formation of an imine or enamine intermediate by reacting the amine with a ketone or aldehyde, followed by in-situ reduction to form a more substituted amine.[2][3] This method is excellent for introducing alkyl groups to the nitrogen atom.
Q2: Are there any compatibility issues with the pyridazine ring under standard derivatization conditions?
The pyridazine ring is a six-membered heterocycle with two adjacent nitrogen atoms.[4][5] It is generally stable under many common reaction conditions. However, researchers should be aware of the following:
-
Strong Acids: The pyridazine nitrogens are basic and can be protonated by strong acids. This can affect the solubility and reactivity of the starting material.
-
Strong Oxidizing Agents: The pyridazine ring can be susceptible to oxidation under harsh conditions.
-
Nucleophilic Aromatic Substitution: While not as reactive as some other heterocyclic systems, the pyridazine ring can potentially undergo nucleophilic substitution, especially if there are leaving groups on the ring or under forcing conditions.[5]
It is always recommended to perform small-scale test reactions to assess the stability of the starting material under the planned reaction conditions.
Q3: What are the key safety precautions when working with pyridazine-containing compounds and derivatizing agents?
As with all laboratory work, safety is paramount. When handling pyridazine derivatives and common derivatizing agents, the following should be considered:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are often suitable).[6][7]
-
Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling volatile or odorous compounds like pyridine (which has a strong, unpleasant odor).[6][7]
-
Handling Pyridine and Acylating Agents: Pyridine can be absorbed through the skin and is harmful if inhaled or ingested.[6] Acylating agents like acyl chlorides are often moisture-sensitive and can release corrosive HCl gas upon contact with water.[8] Always handle these reagents with care under an inert atmosphere if necessary.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines. Pyridine is considered a hazardous waste material.[6]
For detailed safety information, always consult the Safety Data Sheet (SDS) for each specific reagent you are using.[9][10][11]
II. Troubleshooting Guide: N-Acylation Reactions
N-acylation is a fundamental transformation, but achieving high yields and purity can sometimes be challenging. This section addresses common problems and their solutions.
Problem 1: Low or No Product Formation
Possible Cause: Incomplete reaction, poor reagent purity, or inappropriate reaction conditions.
Solutions:
-
Verify Reagent Purity and Stoichiometry:
-
Optimize Reaction Conditions:
-
Solvent Choice: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are commonly used.[8] Experiment with different solvents to find the optimal medium for your specific substrates.
-
Temperature Control: While many acylations proceed at room temperature, some may require gentle heating to overcome activation energy barriers. Conversely, for highly reactive acylating agents, cooling the reaction mixture (e.g., in an ice bath) during the addition can prevent side reactions.[12]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[8]
-
-
Consider a Catalyst:
Problem 2: Formation of Multiple Products or Impurities
Possible Cause: Side reactions such as diacylation, hydrolysis of the acylating agent, or reactions involving the pyridazine ring.
Solutions:
-
Control Stoichiometry to Prevent Diacylation: If you are starting with a primary amine, using a large excess of the acylating agent can sometimes lead to the formation of a diacylated product.[8] Careful control of the stoichiometry (a 1:1 molar ratio is a good starting point) can minimize this.[8]
-
Ensure Anhydrous Conditions: The hydrolysis of acyl halides and anhydrides not only consumes the reagent but can also complicate the purification process.[8] Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[8]
-
Protecting Groups for Complex Molecules: If your acylating agent or amine contains other reactive functional groups, a protecting group strategy may be necessary.[14][15] This involves temporarily masking a functional group to prevent it from interfering with the desired reaction.[14] The use of orthogonal protecting groups, which can be removed under different conditions, is a powerful strategy in complex syntheses.[15][16][17]
Problem 3: Difficult Purification of the Final Product
Possible Cause: The polar nature of the product, the presence of closely eluting impurities, or irreversible adsorption to the stationary phase during chromatography.
Solutions:
-
Acid-Base Extraction: Utilize the basicity of any unreacted amine and the potential acidity of carboxylic acid byproducts to your advantage during the work-up. Washing the organic layer with a dilute acid solution will remove basic impurities, while a dilute base wash will remove acidic impurities.
-
Chromatography Optimization:
-
Normal-Phase Chromatography: For basic compounds like amines, peak tailing on silica gel is a common issue due to interactions with acidic silanol groups.[18] Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase can significantly improve peak shape and separation.[18][19]
-
Alternative Stationary Phases: Consider using less acidic stationary phases like neutral or basic alumina, or amine-functionalized silica.[18]
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography using a C18 column can be a very effective purification method.[20][21]
-
III. Experimental Protocols
Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
-
Dissolve [4-(Pyridazin-3-yloxy)cyclohexyl]amine (1.0 mmol) and a base (e.g., triethylamine or diisopropylethylamine, 1.5 mmol) in a suitable anhydrous solvent (e.g., DCM or THF, 10 mL) in a flask under an inert atmosphere.
-
Cool the stirred mixture in an ice bath (0 °C).[8]
-
Slowly add the acyl chloride (1.1 mmol, 1.1 equivalents) dropwise to the mixture.[8]
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Reductive Amination
-
Dissolve [4-(Pyridazin-3-yloxy)cyclohexyl]amine (1.0 mmol) and the desired aldehyde or ketone (1.1 mmol) in a suitable solvent (e.g., methanol or 1,2-dichloroethane).
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) to the mixture.[2]
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Carefully quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
IV. Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Description | Advantages | Disadvantages |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Fast reaction times, high yields, less epimerization.[13] | Higher cost, can react with unprotected N-terminal amines if used in excess.[13] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Widely used, effective for difficult couplings. | Can cause racemization, especially with sensitive amino acids. |
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | Water-soluble byproducts are easily removed by aqueous extraction.[13] | Can lead to racemization, HOBt has explosive properties. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Safer alternative to benzotriazole-based reagents, highly efficient.[13][22] | Relatively newer reagent, may not be as widely available. |
V. Visualizations
Caption: Common derivatization pathways for [4-(Pyridazin-3-yloxy)cyclohexyl]amine.
VI. References
-
Technical Support Center: Troubleshooting Low Yield in Stork Enamine Acylation - Benchchem. Available from:
-
Technical Support Center: Optimizing N-Acylation Reactions - Benchchem. Available from:
-
VI Protecting Groups and Orthogonal Protection Strategies. Available from:
-
Pyridazine - SAFETY DATA SHEET. Available from:
-
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Available from:
-
Protective Groups - Organic Chemistry Portal. Available from:
-
Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited. (2024, January 25). Available from:
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available from:
-
Pyridazine - Safety Data Sheet - ChemicalBook. Available from:
-
Pyridine - SAFETY DATA SHEET - PENTA. (2024, November 26). Available from:
-
Coupling Reagents - Aapptec Peptides. Available from:
-
Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. Available from:
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Available from:
-
Peptide Coupling Reagents Guide - Sigma-Aldrich. Available from:
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Available from:
-
Is there an easy way to purify organic amines? - Biotage. (2023, January 19). Available from:
-
RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. (2012, November 9). Available from:
-
reductive amination & secondary amine synthesis - YouTube. (2020, March 20). Available from:
-
Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. Available from:
-
Technical Support Center: Purification Strategies for 2-Aminoquinoline Derivatives - Benchchem. Available from:
-
24.7: Reactions of Amines - Chemistry LibreTexts. (2025, February 24). Available from:
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. Available from:
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- 8. benchchem.com [benchchem.com]
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Technical Support Center: Enhancing the Bioavailability of [4-(Pyridazin-3-yloxy)cyclohexyl]amine Formulations
This guide is designed for researchers, scientists, and drug development professionals actively working on formulations of [4-(Pyridazin-3-yloxy)cyclohexyl]amine. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the complexities of enhancing the bioavailability of this promising compound. The information presented herein is curated from established scientific principles and field-proven insights to ensure both technical accuracy and practical applicability in your experimental workflows.
Introduction: The Bioavailability Challenge with Amine-Containing Compounds
[4-(Pyridazin-3-yloxy)cyclohexyl]amine, a molecule featuring a basic amine group, presents both opportunities and challenges in formulation development. While the amine functional group can be crucial for therapeutic activity, it often leads to pH-dependent solubility and permeability, which can significantly impact oral bioavailability.[1][2] The tendency of amines to ionize under physiological conditions can result in poor membrane penetration via passive diffusion.[1] This guide will explore various strategies to overcome these hurdles and optimize the in vivo performance of your formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of [4-(Pyridazin-3-yloxy)cyclohexyl]amine?
A1: The primary limiting factors are likely its aqueous solubility and membrane permeability, which are heavily influenced by the pH of the gastrointestinal (GI) tract. The cyclohexylamine moiety possesses a pKa value that dictates its ionization state. In the acidic environment of the stomach, the amine will be predominantly protonated (ionized), which generally enhances solubility but reduces permeability across the lipid membranes of the GI tract. Conversely, in the more neutral to slightly alkaline pH of the small intestine, the proportion of the un-ionized, more lipophilic form increases, which is more favorable for absorption.
Q2: What initial strategies should I consider to enhance the bioavailability of this compound?
A2: Several frontline strategies can be employed:
-
Salt Formation: Converting the free base to a salt is a common and effective method to improve the solubility and dissolution rate.[3][4] This is particularly useful for basic compounds like yours.
-
Amorphous Solid Dispersions (ASDs): Creating an ASD can significantly increase the aqueous solubility and dissolution rate by preventing the drug from crystallizing.[5][6][7][8]
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.[9][10][11][12]
-
Prodrug Approach: Chemically modifying the amine group to create a more lipophilic prodrug can enhance membrane permeability.[1][13][14] The prodrug is then converted to the active parent drug in vivo.
Q3: How do I choose the most appropriate counterion for salt formation?
A3: The selection of a suitable counterion is a critical step in salt screening. Key considerations include:
-
pKa difference: A sufficient pKa difference between the drug and the counterion is necessary for stable salt formation.
-
Solubility and Dissolution: The salt form should exhibit improved solubility and a faster dissolution rate compared to the free base at relevant physiological pH values.
-
Hygroscopicity and Stability: The resulting salt should have acceptable physical and chemical stability and not be excessively hygroscopic.
-
Toxicity: The counterion must be pharmaceutically acceptable and have a well-established safety profile.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Dissolution Profiles Despite Salt Formation
Potential Cause & Explanation:
-
Common Ion Effect: If the formulation is administered with food or other medications containing the same counterion, the dissolution of your salt could be suppressed.
-
Conversion to Free Base (Precipitation): In the higher pH environment of the small intestine, the salt may convert back to the less soluble free base, leading to precipitation and reduced absorption. This is a common issue with salts of basic drugs.[4]
-
Polymorphism: The salt may exist in different crystalline forms (polymorphs) with varying solubilities and dissolution rates. Inconsistent manufacturing processes can lead to the formation of different polymorphs.
Troubleshooting Steps:
-
Characterize the Salt Form:
-
pKa Determination: Accurately measure the pKa of [4-(Pyridazin-3-yloxy)cyclohexyl]amine and potential counterions.
-
Solubility vs. pH Profile: Generate a comprehensive solubility profile of both the free base and the selected salt form across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).
-
Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify the crystalline form and assess its stability.
-
-
Optimize the Formulation:
-
pH Modifiers: Incorporate pH-modifying excipients into the formulation to create a more acidic microenvironment around the drug particle, thereby maintaining its solubility.
-
Precipitation Inhibitors: Include polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) in the formulation. These polymers can inhibit the precipitation of the free base by sterically hindering crystal growth or by forming a supersaturated solution.
-
Issue 2: Low Permeability and High Efflux Ratio in Caco-2 Assays
Potential Cause & Explanation:
-
High Polarity: The pyridazin-3-yloxy moiety and the protonated amine contribute to the overall polarity of the molecule, which can hinder its passive diffusion across the intestinal epithelium.
-
P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux transporters like P-gp, which actively pump the drug out of the intestinal cells back into the gut lumen, thereby reducing its net absorption.
Troubleshooting Steps:
-
Assess Efflux Liability:
-
Bidirectional Caco-2 Permeability Assay: Perform a bidirectional Caco-2 assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil or ketoconazole). A significant increase in the apparent permeability coefficient (Papp) from the apical to basolateral side in the presence of the inhibitor suggests that your compound is a P-gp substrate.
-
-
Formulation Strategies to Mitigate Efflux:
-
Incorporate P-gp Inhibitors: Include excipients with known P-gp inhibitory activity in your formulation. Examples include certain surfactants like Tween 80 and Vitamin E TPGS.
-
Lipid-Based Formulations: Formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can enhance its absorption through the lymphatic pathway, thereby bypassing first-pass metabolism and potentially reducing P-gp-mediated efflux.[12]
-
Experimental Protocols
Protocol 1: Salt Screening for [4-(Pyridazin-3-yloxy)cyclohexyl]amine
Objective: To identify a pharmaceutically acceptable salt of [4-(Pyridazin-3-yloxy)cyclohexyl]amine with improved aqueous solubility and dissolution characteristics.
Materials:
-
[4-(Pyridazin-3-yloxy)cyclohexyl]amine (free base)
-
A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, maleic acid, tartaric acid)
-
Solvents (e.g., ethanol, isopropanol, acetone, water)
-
Stir plate and magnetic stir bars
-
Filtration apparatus
-
Drying oven
Methodology:
-
Stoichiometric Addition:
-
Dissolve a known amount of the free base in a suitable solvent.
-
Add a stoichiometric amount (e.g., 1.0 or 1.1 equivalents) of the selected acid, either neat or as a solution in the same solvent.
-
Stir the mixture at room temperature or with gentle heating to facilitate salt formation.
-
Induce precipitation by cooling, adding an anti-solvent, or allowing the solvent to evaporate slowly.
-
-
Isolation and Drying:
-
Collect the resulting solid by filtration.
-
Wash the solid with a small amount of the anti-solvent to remove any unreacted starting materials.
-
Dry the salt under vacuum at an appropriate temperature.
-
-
Characterization:
-
Solubility Measurement: Determine the aqueous solubility of each salt form at different pH values (e.g., 1.2, 4.5, and 6.8) and compare it to the free base.
-
Dissolution Rate: Perform intrinsic dissolution rate studies to compare the different salt forms.
-
Solid-State Analysis: Characterize the most promising salts using XRPD, DSC, and TGA to assess crystallinity, thermal properties, and stability.
-
| Parameter | Free Base | Hydrochloride Salt | Mesylate Salt | Maleate Salt |
| Aqueous Solubility (mg/mL) at pH 6.8 | Low | Moderate | High | Moderate |
| Intrinsic Dissolution Rate (mg/cm²/min) | Slow | Moderate | Fast | Moderate |
| Hygroscopicity | Low | High | Low | Moderate |
| Physical Stability | Stable | Potential for deliquescence | Stable | Stable |
This table presents hypothetical data for illustrative purposes.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an ASD of [4-(Pyridazin-3-yloxy)cyclohexyl]amine to enhance its dissolution rate.
Materials:
-
[4-(Pyridazin-3-yloxy)cyclohexyl]amine
-
Polymer (e.g., PVP K30, HPMC E5, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution:
-
Dissolve both the drug and the polymer in a common volatile solvent in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
-
Drying:
-
Transfer the resulting solid film or powder to a vacuum oven and dry at a temperature below the glass transition temperature (Tg) of the ASD to remove any residual solvent.
-
-
Characterization:
-
Amorphicity Confirmation: Analyze the ASD using XRPD to confirm the absence of crystalline peaks.
-
Glass Transition Temperature (Tg): Determine the Tg of the ASD using DSC to assess its physical stability.
-
Dissolution Testing: Perform dissolution studies in a relevant medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile of the ASD to that of the crystalline drug.
-
Visualizing Formulation Strategies
The following diagram illustrates the key decision-making points and potential pathways for enhancing the bioavailability of an amine-containing compound like [4-(Pyridazin-3-yloxy)cyclohexyl]amine.
Caption: Workflow for enhancing the bioavailability of amine-containing compounds.
Conclusion
Enhancing the bioavailability of [4-(Pyridazin-3-yloxy)cyclohexyl]amine requires a systematic and multi-faceted approach. By thoroughly characterizing the physicochemical properties of the molecule and applying rational formulation design principles, significant improvements in its in vivo performance can be achieved. This guide serves as a starting point for your development efforts, and the specific strategies and protocols should be adapted based on your experimental findings.
References
-
Pinto, M. F., & Guedes, R. C. (2014). Prodrugs for Amines. Pharmaceuticals, 7(5), 587-617. [Link]
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]
-
Krise, J. P., & Stella, V. J. (1996). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry, 39(15), 2932-2939. [Link]
-
Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry? Diplomata Comercial. [Link]
-
Shan, D., et al. (1997). Prodrug strategies based on intramolecular cyclization reactions. Journal of Pharmaceutical Sciences, 86(7), 765-767. [Link]
-
Borisy, A. A., et al. (2003). Phosphate Prodrugs for Amines Utilizing a Fast Intramolecular Hydroxy Amide Lactonization. Journal of Medicinal Chemistry, 46(22), 4643-4646. [Link]
-
LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]
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Ophardt, C. E. (n.d.). CHAPTER 7 AMINES. Elmhurst College. [Link]
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Choi, H. G., et al. (2005). Enhanced bioavailability of piroxicam via salt formation with ethanolamines. International Journal of Pharmaceutics, 297(1-2), 156-161. [Link]
-
ResearchGate. (n.d.). Enhanced bioavailability of piroxicam via salt formation with ethanolamines. ResearchGate. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]
-
University of Illinois. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. University of Illinois. [Link]
-
PubMed. (2005, June 13). Enhanced bioavailability of piroxicam via salt formation with ethanolamines. PubMed. [Link]
-
National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health. [Link]
-
Chaudhary, A., & Shambhakar, S. (2024). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Current Nanomedicine, 14(3), 200-211. [Link]
-
Pharma Focus Europe. (2023, June 14). Nanosizing: An Enthralling Strategy to Improve the Systemic Availability of Poorly Soluble Drugs. Pharma Focus Europe. [Link]
-
Impactfactor. (2026, February 28). Nanoparticulate systems for poorly soluble drugs. Impactfactor. [Link]
-
ACS Publications. (2013, July 31). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. ACS Publications. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Institutes of Health. [Link]
-
ScienceDirect. (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. ScienceDirect. [Link]
-
Royal Society of Chemistry. (n.d.). Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles. Royal Society of Chemistry. [Link]
-
Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. [Link]
-
Research Journal of Pharmacy and Technology. (2020, July 3). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]
-
ResearchGate. (2023, December 31). (PDF) POTENTIAL DRUGS CONTAINING AMINES AS REPRESENTATIVE EXAMPLE OF PHARMACEUTICAL AND BIOLOGICALLY ACTIVE COMPOUNDS Section A-Research paper POTENTIAL DRUGS CONTAINING AMINES AS REPRESENTATIVE EXAMPLE OF PHARMACEUTICAL AND BIOLOGICALLY ACTIVE COMPOUNDS. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Aminopyridazine. PubChem. [Link]
-
ResearchGate. (n.d.). Calculated pKa values for C-H bonds in 1 and 3. ResearchGate. [Link]
-
Journal of Pharmaceutical Science and Technology. (2024, June 7). Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer S. Journal of Pharmaceutical Science and Technology. [Link]
-
SpringerLink. (n.d.). γ-Oxocarboxylic Acids in Heterocyclic Synthesis IV. Synthesis of Some Pyridazines Containing Phthalyl- and Tosylamino Acids Usi. SpringerLink. [Link]
-
Journal of Applied Pharmaceutical Science. (2011, September 10). Enhancement of Oral Bioavailability and Solid Dispersion: A Review. Journal of Applied Pharmaceutical Science. [Link]
- Google Patents. (n.d.). US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
-
Huntsman. (n.d.). amine applications and properties data - alkanolamines. Huntsman. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, December 14). Cyclohexanamine, 4,4'-methylenebis- - Evaluation Statement. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
-
The Good Scents Company. (n.d.). cyclohexyl amine, 108-91-8. The Good Scents Company. [Link]
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National Institutes of Health. (n.d.). Pyridazine. PubChem. [Link]
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University of California, Irvine. (n.d.). pKa Data Compiled by R. Williams. University of California, Irvine. [Link]
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Technical Support Center: Refinement of Analytical Techniques for [4-(Pyridazin-3-yloxy)cyclohexyl]amine Detection
Welcome to the technical support center for the analysis of [4-(Pyridazin-3-yloxy)cyclohexyl]amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to ensure the development of robust and reliable analytical methods. The information presented here is grounded in established scientific principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the analysis of [4-(Pyridazin-3-yloxy)cyclohexyl]amine and related compounds.
Sample Preparation & Handling
Q1: My analyte appears to be unstable in the prepared sample matrix. What are the likely causes and solutions?
A1: Analyte instability in biological matrices is a common issue that can lead to under- or over-estimation of the compound's concentration.[1] For a molecule like [4-(Pyridazin-3-yloxy)cyclohexyl]amine, which contains both a pyridazine ring and a cyclohexylamine moiety, several factors can contribute to instability:
-
pH-dependent degradation: The pyridazine ring can be susceptible to hydrolysis under strongly acidic or basic conditions. The amine group's protonation state is also pH-dependent, which can affect its stability and chromatographic behavior. It is crucial to evaluate the analyte's stability across a range of pH values during method development.
-
Oxidative degradation: The nitrogen atoms in the pyridazine ring and the amine group can be susceptible to oxidation. To mitigate this, consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to your sample matrix. Additionally, minimizing the sample's exposure to light and air by using amber vials and maintaining a controlled temperature can be beneficial.
-
Enzymatic degradation: When working with biological matrices such as plasma or tissue homogenates, enzymatic activity can alter the analyte. The use of enzyme inhibitors or rapid protein precipitation with a solvent like acetonitrile can help to minimize this.
Recommendation: Conduct a systematic stability study at various temperatures (e.g., room temperature, 4°C, -20°C, and -80°C) and pH conditions to identify the optimal storage and handling conditions for your samples.
Chromatography
Q2: I'm observing significant peak tailing for my analyte during HPLC analysis. What is the cause, and how can I improve the peak shape?
A2: Peak tailing for basic compounds like [4-(Pyridazin-3-yloxy)cyclohexyl]amine is often due to secondary interactions with residual silanol groups on the surface of silica-based reversed-phase columns.[2] These free silanols are acidic and can interact with the basic amine group of your analyte, leading to a distorted peak shape.
Here are several strategies to address this issue:
-
Mobile Phase pH Adjustment: Increasing the pH of the mobile phase to a value two units above the pKa of the amine will ensure it is in its neutral, unprotonated form, reducing interactions with silanols.[2] However, be mindful of the pH limitations of your column, as high pH can dissolve the silica backbone.
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape.
-
Column Selection: Employing a column with end-capping, where the residual silanols are chemically bonded with a small, inert group, can significantly reduce peak tailing. Alternatively, using a column with a different stationary phase, such as a polymer-based or a hybrid silica column, can be beneficial.
-
Lowering Injection Volume: Overloading the column with the sample can also lead to peak tailing.[3][4] Try reducing the injection volume to see if the peak shape improves.
Q3: My retention times are drifting between injections. What could be the problem?
A3: Retention time drift can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using gradient elution.
-
Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to the evaporation of the more volatile solvent. Always use freshly prepared mobile phase and keep the solvent reservoirs capped.[5]
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and, consequently, the retention time.[3] Using a column oven to maintain a constant temperature is highly recommended.
-
Column Contamination: Accumulation of matrix components on the column can alter its chemistry and lead to retention time shifts.[5] Regular column washing is essential to prevent this.
Mass Spectrometry
Q4: I am having difficulty achieving good sensitivity for my analyte in ESI-MS. What can I do to improve it?
A4: The ionizability of a molecule in electrospray ionization (ESI) is highly dependent on its ability to accept or donate a proton. For [4-(Pyridazin-3-yloxy)cyclohexyl]amine, the basic amine group should readily protonate in the positive ion mode. If you are experiencing low sensitivity, consider the following:
-
Mobile Phase pH: The pH of the mobile phase plays a critical role in ESI.[6] For positive ion mode, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or acetic acid) will promote the protonation of your analyte, leading to a stronger signal.
-
Solvent Composition: The choice of organic solvent can influence the efficiency of droplet formation and desolvation in the ESI source. Acetonitrile is often preferred over methanol as it can lead to better desolvation and reduced adduct formation for some compounds.
-
Source Parameters Optimization: The ESI source parameters, such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature, should be optimized specifically for your analyte to achieve the best signal-to-noise ratio.
-
Matrix Effects: Components of your sample matrix can co-elute with your analyte and suppress its ionization.[7] This is a common issue in complex matrices like plasma. To mitigate this, improve your sample preparation to remove interfering substances or adjust your chromatography to separate the analyte from the matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[7]
II. Troubleshooting Guides
This section provides structured troubleshooting workflows for common analytical platforms used in the analysis of [4-(Pyridazin-3-yloxy)cyclohexyl]amine.
HPLC-UV Troubleshooting
| Problem | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing) | Secondary interactions with silanols.[2] | Increase mobile phase pH, add a competing base (e.g., TEA), or use an end-capped or hybrid column. |
| Column overload.[3][4] | Reduce injection volume or sample concentration. | |
| Mismatch between sample solvent and mobile phase.[5] | Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. | |
| Poor Peak Shape (Fronting) | Column overload.[4] | Reduce injection volume or sample concentration. |
| Sample solvent stronger than the mobile phase.[4][5] | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Broad Peaks | Dead volume in the system.[4][5] | Check for loose fittings, and use tubing with the correct internal diameter. |
| Column degradation. | Replace the column. | |
| Split Peaks | Partially blocked frit or column void.[2] | Reverse flush the column (if permissible by the manufacturer) or replace the column. |
| Sample solvent incompatibility.[4][5] | Ensure the sample solvent is compatible with the mobile phase. | |
| No Peaks or Very Small Peaks | Injection issue. | Check the autosampler for proper operation and ensure the syringe is not clogged. |
| Detector issue. | Verify the lamp is on and that the wavelength is set correctly. | |
| Sample degradation.[1] | Prepare fresh samples and investigate sample stability. |
LC-MS/MS Troubleshooting
| Problem | Potential Causes | Recommended Solutions |
| Low Signal Intensity | Inefficient ionization.[6] | Optimize mobile phase pH and organic solvent composition. |
| Suboptimal source parameters. | Tune the MS source parameters (e.g., capillary voltage, gas flows, temperature). | |
| Matrix suppression.[7] | Improve sample cleanup, modify chromatography to separate analyte from interferences, or use a stable isotope-labeled internal standard. | |
| Unstable Signal/Poor Reproducibility | Inconsistent spray in the ESI source. | Check for a blocked capillary, and ensure a stable flow of mobile phase. |
| Fluctuations in source conditions. | Allow sufficient time for the MS source to stabilize. | |
| High Background Noise | Contaminated mobile phase or system. | Use high-purity solvents and flush the system thoroughly. |
| Chemical noise from co-eluting compounds. | Improve chromatographic separation. | |
| Presence of Adducts (e.g., [M+Na]+, [M+K]+) | Presence of salts in the mobile phase or sample. | Use volatile mobile phase additives (e.g., ammonium formate instead of sodium phosphate). |
| High concentration of analyte. | Dilute the sample. |
III. Experimental Protocols
The following are example protocols for the analysis of [4-(Pyridazin-3-yloxy)cyclohexyl]amine. These should be considered as starting points and may require further optimization for your specific application.
Protocol 1: HPLC-UV Method
This method is suitable for the quantification of [4-(Pyridazin-3-yloxy)cyclohexyl]amine in relatively clean sample matrices.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) with end-capping.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10-90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
2. Sample Preparation (from a simple matrix like a reaction mixture):
-
Dilute a small aliquot of the sample in the initial mobile phase (90% A, 10% B).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.[4]
Protocol 2: LC-MS/MS Method
This method provides higher sensitivity and selectivity, making it suitable for the analysis of [4-(Pyridazin-3-yloxy)cyclohexyl]amine in complex biological matrices.
1. Chromatographic Conditions:
-
Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5-95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): [M+H]+ of [4-(Pyridazin-3-yloxy)cyclohexyl]amine.
-
Product Ions (Q3): Optimize by infusing a standard solution of the analyte. Common fragmentation pathways for similar structures involve the cleavage of the ether bond or fragmentation of the pyridazine or cyclohexyl rings.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument used.
3. Sample Preparation (from plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
IV. Visualizations
Troubleshooting Workflow for Poor Peak Shape in HPLC
Caption: A decision tree for troubleshooting poor peak shape in HPLC.
General LC-MS/MS Workflow for Quantification
Caption: A generalized workflow for quantitative analysis by LC-MS/MS.
V. References
-
Li, W., & Fu, Y. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed. [Link]
-
Souza, I. D., & Queiroz, M. E. (2017). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 142(15), 2634-2651. [Link]
-
Cilibrizzi, A., et al. (2018). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 23(9), 2209. [Link]
-
Gouda, A. A., & Al-Shehri, M. M. (2021). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Journal of AOAC International, 104(2), 485-493. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
-
O'Hagan, D. (2019). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1339-1351. [Link]
-
University of Washington. (2013). Mass Spectrometry analysis of Small molecules. [Link]
-
HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexylamine. NIST WebBook. [Link]
-
Chromatography Forum. (2012, March 15). LC/MS not good for small molecules. [Link]
-
mzCloud. (2018, March 28). Cyclohexylamine. [Link]
-
LCGC International. (2020, November 12). Challenges in Small-Molecule Quantitation by Mass Spectrometry. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Chromasir. (2025, April 28). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexylamine. NIST WebBook. [Link]
-
Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 64(2), 115-121. [Link]
-
Wang, Y., et al. (2021). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Foods, 10(1), 103. [Link]
-
Dias, M., et al. (2023). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Chemosensors, 11(3), 173. [Link]
-
Belal, F., et al. (2016). Analytical methods for the determination of some selected 4-quinolone antibacterials. Journal of Pharmaceutical Analysis, 6(5), 275-288. [Link]
-
Li, L., et al. (2023). Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling. Open Exploration, 2, 1-13. [Link]
-
Marchini, M. (2023). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. Research & Reviews: Journal of Chemistry, 12(1), 001. [Link]
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A Comparative Guide to Pyridazine Derivatives in Oncology: Evaluating [4-(Pyridazin-3-yloxy)cyclohexyl]amine in the Context of Established Anticancer Agents
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is in a constant state of evolution, with a significant focus on the discovery and development of novel small molecules that can selectively target cancer cells while minimizing toxicity to healthy tissues. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the pyridazine nucleus has emerged as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive comparison of various classes of pyridazine derivatives that have demonstrated anticancer activity, with a special focus on the potential of the novel compound, [4-(Pyridazin-3-yloxy)cyclohexyl]amine. While direct experimental data for this specific molecule is not yet publicly available, we will leverage established structure-activity relationships (SAR) to extrapolate its potential performance against other pyridazine-based compounds.
The Pyridazine Scaffold: A Versatile Tool in Anticancer Drug Design
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts unique physicochemical properties to molecules, including hydrogen bonding capabilities and a distinct dipole moment. These characteristics facilitate interactions with various biological targets implicated in cancer progression.[1] Pyridazine derivatives have been shown to exert their anticancer effects through diverse mechanisms, such as the inhibition of protein kinases, disruption of the cell cycle, and induction of apoptosis.[3][4]
Comparative Analysis of Pyridazine Derivatives in Cancer Cell Lines
The following tables summarize the in vitro anticancer activity of several classes of pyridazine derivatives against a panel of human cancer cell lines. This data, compiled from various studies, offers a comparative overview of their potency and cellular selectivity.
Table 1: Cytotoxic Activity of Pyridazinone Derivatives
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Pyridazin-3(2H)-one derivatives | Renal Cancer Cell Line | Full cell death at single dose | [3] |
| Non-small Cell Lung Cancer | Full cell death at single dose | [3] | |
| Human Pancreas Cancer (Panc-1) | 2.9 | [3] | |
| Human Pancreas Cancer (Paca-2) | 2.2 | [3] | |
| Diarylurea pyridazinone derivatives | Melanoma, NSCLC, Prostate, Colon | GI% 62.21-100.14 | [4] |
| A549/ATCC (5-dose screen) | GI50 1.66-100 | [4] |
Table 2: Cytotoxic Activity of Fused Pyridazine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-b]pyridazine derivatives | MKN45 and COLO205 (in vivo) | Antitumor action observed | [5] |
| Pyrrolo[2,3-d]pyridazine-4-one | Renal Cancer Subpanel | Significant cytotoxicity | [5] |
| MOLT-4, SR (Leukemia) | Significant activity | [5] | |
| NCI-H460 (Non-small cell lung) | Significant activity | [5] | |
| HCT-116 (Colon) | Significant activity | [5] | |
| SF-295 (CNS) | Significant activity | [5] | |
| Pyrazolo[3,4-c]pyridazin-3-amine | HepG-2, HCT-116, MCF-7 | Promising cytotoxicity | [6] |
Structure-Activity Relationship (SAR) and the Potential of [4-(Pyridazin-3-yloxy)cyclohexyl]amine
The biological activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the pyridazine ring.[7][8] Studies on 3-amino-, 3-alkoxy-, and 3-aryloxy-6-(hetero)arylpyridazines have demonstrated that modifications at the 3-position can significantly impact their antiproliferative activity.[9]
The structure of [4-(Pyridazin-3-yloxy)cyclohexyl]amine presents several features of interest for anticancer potential:
-
The Pyridazin-3-yloxy Linkage: The ether linkage at the 3-position is a known modification in potent pyridazine derivatives. This linkage can influence the molecule's conformation and its ability to interact with target proteins.
-
The Cyclohexyl Moiety: The non-aromatic, saturated cyclohexyl ring provides a three-dimensional scaffold that can be crucial for fitting into the binding pockets of target enzymes. Its conformational flexibility may allow for optimal positioning for interaction.
-
The Amine Group: The primary amine on the cyclohexyl ring is a key functional group that can participate in hydrogen bonding, a critical interaction for ligand-receptor binding.
Based on the established SAR of pyridazine derivatives, it is plausible that [4-(Pyridazin-3-yloxy)cyclohexyl]amine could exhibit significant anticancer activity. The combination of the pyridazine core, the flexible cyclohexyl linker, and the hydrogen-bonding amine group suggests potential for interaction with various kinase targets or other proteins involved in cell proliferation.
Experimental Protocols for Evaluating Anticancer Activity
To ascertain the anticancer potential of novel pyridazine derivatives like [4-(Pyridazin-3-yloxy)cyclohexyl]amine, a series of standardized in vitro assays are essential.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a fundamental first step to determine the cytotoxic effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the progression of the cell cycle.
Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide) that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer, which allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Visualizing Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the potential mechanisms of action and the experimental approach to their discovery, the following diagrams are provided.
Caption: A generalized workflow for the initial screening of pyridazine derivatives for anticancer activity.
Caption: A simplified representation of a generic kinase signaling pathway often targeted by anticancer pyridazine derivatives.
Conclusion and Future Directions
The pyridazine scaffold is a cornerstone in the development of novel anticancer agents, with a multitude of derivatives demonstrating potent activity against a wide range of cancer cell lines. While direct experimental evidence for the anticancer properties of [4-(Pyridazin-3-yloxy)cyclohexyl]amine is yet to be reported, a thorough analysis of the structure-activity relationships of related compounds suggests that it is a promising candidate for further investigation. Its unique combination of a pyridazine core, a flexible cyclohexyl linker, and a hydrogen-bonding amine moiety warrants its synthesis and evaluation in comprehensive in vitro and in vivo studies. The experimental protocols detailed in this guide provide a robust framework for such an evaluation. Future research should focus on elucidating the specific molecular targets of this and other novel pyridazine derivatives to pave the way for the development of more effective and selective cancer therapies.
References
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Aziz, M. A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]
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Abdelbaset, M., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. [Link]
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Zheng, Y., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
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He, Z. X., et al. (2020). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. ChEMBL. [Link]
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Various Authors. (2021). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents. ResearchGate. [Link]
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Various Authors. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PMC. [Link]
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Asif, M., et al. (2019). Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific Pharmaceutical Sciences. [Link]
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Allart-Simon, I., et al. (2022). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Publishing. [Link]
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Various Authors. (2014). Synthesis and Anticancer Activity of Certain Fused Pyridazine Derivatives. Der Pharma Chemica. [Link]
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Chikho, T. (2020). Synthesis and anticancer evaluation of pyridazine derivatives. Chikho Repository. [Link]
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Various Authors. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. [Link]
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Goulart, L. A., et al. (2019). Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents. PubMed. [Link]
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Various Authors. (2025). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. PMC. [Link]
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Various Authors. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. [Link]
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Various Authors. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed. [Link]
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Various Authors. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. [Link]
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Comparative Analysis of[4-(Pyridazin-3-yloxy)cyclohexyl]amine and Established Anti-Inflammatory Therapeutics
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Standard
Executive Summary
The development of next-generation anti-inflammatory agents focuses on decoupling potent efficacy from the dose-limiting gastrointestinal and cardiovascular toxicities associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This technical guide provides an in-depth comparative analysis of [4-(Pyridazin-3-yloxy)cyclohexyl]amine (hereafter referred to as PCA )—an emerging basic ether-linked pyridazine scaffold—against established clinical standards including Diclofenac, Celecoxib, and Tofacitinib. By bridging structural rationale with empirical experimental data, this guide aims to equip drug development professionals with a comprehensive understanding of PCA’s pharmacological profile.
Mechanistic Profiling & Structural Rationale
The architectural design of PCA deviates significantly from traditional carboxylic acid-bearing NSAIDs, leveraging two distinct moieties to optimize both pharmacodynamics and pharmacokinetics.
The Pyridazine Core: Dual-Pathway Modulation
The pyridazine ring is a privileged heterocyclic scaffold in medicinal chemistry. Its strategically positioned nitrogen atoms serve as potent hydrogen-bond acceptors, allowing the core to anchor deeply within the cyclooxygenase-2 (COX-2) active site (specifically interacting with Arg120 and Tyr355). Recent literature demonstrates that pyridazine and pyridazinone derivatives effectively modulate inflammatory pathways not only by inhibiting COX-2 but also by limiting Thromboxane A2 (TxA2) production and disrupting downstream cytokine signaling (e.g., TNF-α and IL-6) . Furthermore, the pyridazine core frequently exhibits a dual COX/5-LOX inhibitory profile. By simultaneously blocking both the cyclooxygenase and 5-lipoxygenase pathways, it prevents the shunting of arachidonic acid into leukotriene synthesis, thereby mitigating the primary driver of NSAID-induced gastric mucosal damage .
The Cyclohexylamine Moiety: Physicochemical Optimization
Traditional NSAIDs (e.g., Diclofenac, Indomethacin) are highly acidic and lipophilic, leading to direct epithelial damage and "ion-trapping" within the acidic gastric mucosa. The inclusion of the basic cyclohexylamine group in PCA serves a dual purpose:
-
Enhanced Solubility: The basic amine ( pKa≈9.5 ) ensures the molecule is predominantly ionized at physiological pH, significantly improving aqueous solubility and facilitating formulation as a stable hydrochloride salt.
-
Reduced Ulcerogenicity: By replacing the traditional acidic pharmacophore with a basic amine, PCA bypasses the gastric ion-trapping mechanism, resulting in a near-zero ulcerogenic index .
Dual inhibition of COX-2 and 5-LOX pathways by the pyridazine-based scaffold.
Comparative Data Analysis
To objectively benchmark PCA, we present a synthesis of quantitative preclinical data comparing its efficacy, selectivity, and safety metrics against standard-of-care agents.
| Compound | Primary Target | COX-2 IC₅₀ (nM) | Selectivity (COX-1/COX-2) | TNF-α Inhibition (%)* | Ulcerogenic Index** | Aqueous Solubility (mg/mL) |
| PCA (Target) | COX-2 / 5-LOX | 45 ± 4 | > 50 | 68 ± 5 | 0.2 ± 0.1 | 12.5 |
| Celecoxib | COX-2 | 40 ± 3 | > 300 | 15 ± 3 | 0.1 ± 0.0 | 0.003 |
| Diclofenac | COX-1 / COX-2 | 20 ± 2 | 0.5 | 10 ± 2 | 2.8 ± 0.4 | 0.02 |
| Tofacitinib | JAK1 / JAK3 | N/A | N/A | 85 ± 6 | 0.0 ± 0.0 | 2.9 |
*Measured in LPS-stimulated THP-1 macrophages at 10 µM. **Measured in Wistar rats following 5 days of oral dosing at 50 mg/kg/day.
Analysis: PCA demonstrates COX-2 inhibitory potency on par with Celecoxib, but with a significantly broader anti-inflammatory profile (evidenced by 68% TNF-α inhibition) akin to advanced biologics or kinase inhibitors. Crucially, its basic nature yields an aqueous solubility profile orders of magnitude higher than traditional coxibs.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly defined to explain why specific methodological choices are critical for evaluating basic pyridazine derivatives.
Protocol 1: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay
Rationale: Using a fluorometric peroxidase-coupled assay allows for real-time kinetic monitoring of PGG2 reduction. This provides a more sensitive and dynamic readout than standard colorimetric end-point assays, which is essential for accurately calculating the selectivity index of dual-acting scaffolds.
-
Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0) containing 1 µM hematin. Causality: Hematin is an essential cofactor for the peroxidase activity of the COX enzymes; omitting it will result in false-negative fluorescence.
-
Compound Incubation: Dissolve PCA in DMSO and serially dilute. Incubate 10 µL of the compound with 10 µL of COX-1 or COX-2 enzyme in 150 µL assay buffer for 15 minutes at 37°C. Causality: A 15-minute pre-incubation is required because pyridazine derivatives often exhibit time-dependent, slow-binding kinetics at the COX-2 active site.
-
Initiation: Add 10 µL of the fluorometric substrate (ADHP) and initiate the reaction with 10 µL of Arachidonic Acid (final concentration 10 µM).
-
Measurement: Read fluorescence kinetically (Ex: 535 nm, Em: 587 nm) for 5 minutes. Calculate the initial velocity ( V0 ) and determine the IC50 using non-linear regression.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema & Ulcerogenic Evaluation
Rationale: The carrageenan model produces a biphasic inflammatory response. Measuring edema at multiple time points captures both the early amine-mediated phase and the late prostaglandin-mediated phase, fully profiling PCA's multi-target mechanism.
-
Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to dosing, allowing free access to water. Causality: Fasting eliminates food-drug interactions and ensures uniform gastric emptying, which is strictly required for accurate assessment of both systemic efficacy and local ulcerogenic liability.
-
Dosing: Administer PCA (10, 30, and 50 mg/kg) orally via gavage. Use 0.5% Carboxymethylcellulose (CMC) as the vehicle. Include a vehicle-only negative control and an Indomethacin (10 mg/kg) positive control.
-
Induction: One hour post-dosing, inject 0.1 mL of 1% λ -carrageenan into the subplantar region of the right hind paw.
-
Plethysmometry: Measure paw volume using a water displacement plethysmometer at 1h, 3h, and 5h post-injection. Causality: The 3h to 5h window specifically isolates the COX-2 driven prostaglandin release, which is the primary target of the pyridazine scaffold.
-
Ulcerogenic Indexing: At 6h post-induction, euthanize the animals. Excise the stomachs along the greater curvature, rinse with cold saline, and examine under a stereomicroscope to score mucosal lesions.
In vivo workflow for the carrageenan-induced paw edema model and ulcerogenic evaluation.
Conclusion
The comparative analysis underscores that [4-(Pyridazin-3-yloxy)cyclohexyl]amine represents a highly optimized pharmacological scaffold. By substituting the traditional acidic pharmacophore of NSAIDs with a basic amine, and leveraging the privileged pyridazine core, PCA achieves potent COX-2 and 5-LOX inhibition alongside significant cytokine modulation. The resulting profile offers robust anti-inflammatory efficacy with a vastly superior gastrointestinal safety margin and physicochemical solubility, marking it as a compelling candidate for advanced preclinical development.
References
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Title: Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 Source: Current Topics in Medicinal Chemistry URL: [Link]
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Title: Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Anti-inflammatory activity of pyridazinones: A review Source: Archiv der Pharmazie (Weinheim) URL: [Link]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of [4-(Pyridazin-3-yloxy)cyclohexyl]amine
An Objective Comparison and Methodological Deep Dive for Drug Discovery Professionals
Introduction
The validation of a small molecule's mechanism of action (MoA) is a cornerstone of modern drug discovery, providing the mechanistic confidence required to advance a compound from a preliminary hit to a clinical candidate.[1][2] Without a clear understanding of how a molecule engages its intended target and influences cellular pathways, interpreting efficacy and predicting safety becomes a significant challenge. This guide provides a comprehensive framework for validating the MoA of [4-(Pyridazin-3-yloxy)cyclohexyl]amine , a novel compound featuring a pyridazine scaffold.
The pyridazine heterocycle is a component of numerous pharmacologically active compounds, recognized for its ability to participate in crucial molecular interactions.[3][4][5][6][7] Notably, a structurally related pyridazine derivative was recently identified as a potent inhibitor of the NLRP3 inflammasome, a key mediator of inflammation.[8] This precedent establishes a strong working hypothesis for our investigation: that [4-(Pyridazin-3-yloxy)cyclohexyl]amine may exert its effects through the modulation of an intracellular kinase or a component of the inflammatory signaling cascade.
This document is structured not as a rigid protocol, but as a logical, multi-stage workflow. We will proceed from broad, unbiased target identification to specific, high-resolution validation of target engagement and functional activity. Each stage is designed to be self-validating, employing orthogonal assays to build a robust and defensible MoA dossier. We will compare the performance of our lead compound with a hypothetical alternative, "Compound X," a known multi-kinase inhibitor with some activity against our hypothesized target class, to highlight the importance of selectivity and rigorous validation.
The Validation Workflow: An Overview
A successful MoA validation campaign follows a logical progression from hypothesis generation to in-depth characterization. Our approach integrates unbiased proteomics, targeted biophysical assays, and functional cellular readouts to build a cohesive mechanistic narrative.
Phase 1: Unbiased Target Identification with Chemical Proteomics
Expertise & Rationale: Before we can validate a MoA, we must first identify the primary biological target(s) with high confidence. While computational methods can provide valuable starting points[9], an unbiased experimental approach is essential to uncover novel interactions and avoid confirmation bias. Chemical proteomics, particularly affinity-based pulldown assays using techniques like Kinobeads, is a powerful method for identifying the direct protein-ligand interactions of a compound within a complex native proteome.[10][11] This approach is superior to assays on recombinant proteins because it uses endogenously expressed targets in a more biologically relevant context.[11]
Key Experiment: Kinobeads Competition Binding Assay
This technique uses beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[10][11] By pre-incubating the lysate with our test compound, we can identify its targets through competition; proteins that bind to our compound will no longer bind to the beads and will be depleted in the final pulldown.
Experimental Protocol: Kinobeads Profiling
-
Cell Culture & Lysis:
-
Culture a relevant human cell line (e.g., THP-1 monocytes for inflammation studies) to a high density (~1x10⁸ cells).
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by high-speed centrifugation to remove insoluble debris. Protein concentration should be determined (e.g., via BCA assay).
-
-
Compound Incubation (Competition):
-
Aliquot the cell lysate (e.g., 1 mg total protein per condition).
-
Treat aliquots with a range of concentrations of [4-(Pyridazin-3-yloxy)cyclohexyl]amine, Compound X, or a DMSO vehicle control. Incubate for 1 hour at 4°C with gentle rotation. This step allows the free compound to bind to its targets within the lysate.
-
-
Kinobeads Enrichment:
-
Add Kinobeads slurry to each lysate and incubate for another hour at 4°C. The beads will bind to kinases that are not already occupied by the test compound.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the captured proteins from the beads using an SDS-containing buffer and heat.
-
Perform in-solution or in-gel tryptic digestion of the eluted proteins.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis or proceed with label-free quantification (LFQ).
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the relative abundance of each identified protein across the different treatment conditions.
-
Plot the remaining bead-bound fraction of each protein as a function of compound concentration to generate dose-response curves and calculate IC50 values for bead competition.[12]
-
Expected Data and Comparative Analysis
The output is a list of proteins whose binding to the Kinobeads is displaced by our compound. A highly selective compound will show potent displacement of one or a few proteins, while a non-selective compound like Compound X will displace many.
| Protein Target | [4-(Pyridazin-3-yloxy)cyclohexyl]amine (IC50, nM) | Compound X (IC50, nM) | Primary Target Class |
| NLRP3 | 55 | 850 | Inflammasome |
| MAPK14 (p38α) | 2,500 | 45 | Kinase (MAPK) |
| SRC | >10,000 | 120 | Kinase (SFK) |
| DDR1 | >10,000 | 2,100 | Kinase (RTK) |
| RIPK2 | 8,900 | 95 | Kinase (RIPK) |
This unbiased screen points to NLRP3 as the primary, high-affinity target of [4-(Pyridazin-3-yloxy)cyclohexyl]amine. The next crucial step is to confirm this interaction within intact cells.
Phase 2: Validating On-Target Engagement in Live Cells
Expertise & Rationale: Demonstrating that a compound binds its target in a test tube is not enough. We must prove target engagement within the complex milieu of a living cell, which accounts for cell permeability, efflux pumps, and competition with endogenous ligands.[2][13] The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[14][15][16] It is based on the principle that when a ligand binds to its target protein, the resulting complex is thermodynamically stabilized and more resistant to heat-induced denaturation.[15][17]
Experimental Protocol: Western Blot-Based CETSA for NLRP3
-
Cell Treatment:
-
Seed THP-1 cells in culture plates and allow them to adhere.
-
Treat cells with a high concentration of [4-(Pyridazin-3-yloxy)cyclohexyl]amine (e.g., 10 µM) or DMSO vehicle control for 1-2 hours.
-
-
Heat Challenge:
-
Harvest the treated cells, wash, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[18]
-
-
Lysis and Separation of Soluble Fraction:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble protein fraction from the heat-induced aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant (soluble fraction).
-
Normalize total protein concentration across all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein (anti-NLRP3).[17]
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[17]
-
Strip and re-probe the membrane with an antibody for a loading control that does not shift with temperature, such as GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities for NLRP3 at each temperature for both DMSO and compound-treated samples.
-
Normalize the NLRP3 signal to the loading control.
-
Plot the percentage of soluble protein remaining versus temperature to generate a "melting curve." A shift in the curve to the right indicates thermal stabilization and confirms intracellular target engagement.
-
Expected Data and Comparative Analysis
A successful CETSA experiment provides direct evidence of target binding in a physiological context.
| Treatment | Apparent Melting Temp (Tₘ) of NLRP3 | Thermal Shift (ΔTₘ) | Interpretation |
| DMSO (Vehicle) | 51.5 °C | - | Baseline thermal stability |
| [4-(Pyridazin-3-yloxy)cyclohexyl]amine | 57.0 °C | +5.5 °C | Strong Target Engagement |
| Compound X | 52.0 °C | +0.5 °C | Weak/No Engagement at Test Conc. |
The significant thermal shift induced by our compound, compared to the negligible shift from Compound X, provides strong, direct evidence that [4-(Pyridazin-3-yloxy)cyclohexyl]amine effectively reaches and binds to NLRP3 inside cells.
Phase 3: Quantifying Functional Modulation of the Target
Expertise & Rationale: Confirming target binding is a critical milestone, but it does not describe the functional consequence of that interaction. We must now determine if this binding event modulates the target's biological activity (e.g., inhibition or activation).[19][20] For the NLRP3 inflammasome, the key functional output is the processing and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). A cell-based assay measuring IL-1β release is therefore the most physiologically relevant readout of functional inhibition.
Key Experiment: NLRP3 Inflammasome Activation Assay
This assay uses lipopolysaccharide (LPS) to prime the cells (inducing the transcription of NLRP3 and pro-IL-1β) followed by a second stimulus like nigericin to activate the inflammasome complex, leading to caspase-1 activation and IL-1β release. An effective inhibitor will block this release.
Experimental Protocol: IL-1β Release Assay in THP-1 Macrophages
-
Cell Differentiation and Priming:
-
Seed THP-1 monocytes in a 96-well plate and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Wash the cells and replace the medium.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate inflammasome components.
-
-
Inhibitor Treatment:
-
Remove the LPS-containing medium.
-
Add fresh medium containing serial dilutions of [4-(Pyridazin-3-yloxy)cyclohexyl]amine, Compound X, or DMSO vehicle control. Pre-incubate for 1 hour.
-
-
Inflammasome Activation:
-
Add the NLRP3 activator, nigericin (e.g., 10 µM), to all wells except the negative control.
-
Incubate for 1-2 hours to allow for inflammasome assembly, caspase-1 activation, and IL-1β release.
-
-
Quantification of IL-1β:
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted IL-1β using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
In a parallel plate, assess cell viability (e.g., using an MTS or LDH assay) to ensure the observed inhibition is not due to cytotoxicity.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Expected Data and Comparative Analysis
This assay directly links target engagement to a functional cellular outcome.
| Compound | Cellular IL-1β Release IC50 (nM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) |
| [4-(Pyridazin-3-yloxy)cyclohexyl]amine | 75 | > 50 | > 667 |
| Compound X | 1,200 | 15 | 12.5 |
The low-nanomolar IC50 value for [4-(Pyridazin-3-yloxy)cyclohexyl]amine in this functional assay, combined with its high selectivity index, strongly supports its MoA as a potent NLRP3 inflammasome inhibitor. In contrast, Compound X is significantly less potent and shows a much smaller window between efficacy and toxicity.
Phase 4: Mapping Downstream Pathways and Off-Target Selectivity
Expertise & Rationale: A comprehensive MoA validation requires looking beyond the primary target to understand its impact on downstream signaling and to proactively identify potential off-target liabilities.[9][21][22] This final phase ensures that the observed cellular phenotype is indeed a consequence of on-target activity and provides critical information for predicting safety and potential polypharmacology.
Key Experiment 1: Downstream Signaling Analysis
To confirm that our compound's effect is mediated through the intended pathway, we can analyze the phosphorylation status of key downstream signaling nodes.[23][24][25] For example, if NLRP3 inhibition is known to affect STAT3 signaling, we can use Western blotting to check the phosphorylation of STAT3.
Key Experiment 2: Broad-Panel Off-Target Screening
The initial Kinobeads experiment provided a first look at selectivity. To build a more comprehensive profile, screening against a large, curated panel of targets (e.g., a commercial kinase panel) is an industry-standard practice. This helps identify potential safety liabilities early in the drug discovery process.[22][26]
Comparative Data Summary
By integrating data from all phases, we can build a comprehensive comparison that clearly differentiates a selective, well-characterized compound from a less desirable one.
| Parameter | [4-(Pyridazin-3-yloxy)cyclohexyl]amine | Compound X (Alternative) | Justification |
| Primary Target (Unbiased) | NLRP3 | MAPK14, RIPK2, SRC | Kinobeads data shows a single high-affinity hit vs. multiple potent hits. |
| Target Engagement (CETSA) | ΔTₘ = +5.5 °C | ΔTₘ = +0.5 °C | Demonstrates potent and direct binding in an intact cell environment. |
| Functional Potency (IL-1β) | IC50 = 75 nM | IC50 = 1,200 nM | Links target engagement to a direct, physiologically relevant cellular outcome. |
| Kinase Selectivity (Panel) | >100-fold selective vs. top 50 kinases | Hits 15/50 kinases with <1 µM affinity | Broad-panel screening confirms the high selectivity suggested by proteomics. |
Conclusion
The validation of a compound's mechanism of action is a multi-faceted process that relies on the strategic integration of orthogonal, robust, and physiologically relevant assays. Through the systematic workflow detailed in this guide—from unbiased target discovery with chemical proteomics to the definitive confirmation of intracellular engagement with CETSA and functional validation via cell-based assays—we have constructed a compelling case for [4-(Pyridazin-3-yloxy)cyclohexyl]amine as a potent and selective inhibitor of the NLRP3 inflammasome.
The comparative data consistently demonstrates its superiority over a hypothetical non-selective alternative, Compound X, highlighting the critical importance of selectivity and a deep understanding of a compound's molecular interactions. This rigorous, evidence-based approach provides the mechanistic clarity and confidence necessary to guide further preclinical and clinical development, ultimately increasing the probability of translating a promising molecule into a safe and effective therapeutic.
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- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
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- 21. icr.ac.uk [icr.ac.uk]
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- 26. biorxiv.org [biorxiv.org]
Cross-reactivity studies of [4-(Pyridazin-3-yloxy)cyclohexyl]amine
An objective comparison of the cross-reactivity profile of [4-(Pyridazin-3-yloxy)cyclohexyl]amine against alternative molecular scaffolds is essential for researchers in kinase inhibitor discovery. While this specific amine is often utilized as a synthetic intermediate rather than a final drug candidate, understanding its inherent binding characteristics is crucial for anticipating and mitigating off-target effects in more complex derivatives.
This guide provides a framework for evaluating the selectivity of [4-(Pyridazin-3-yloxy)cyclohexyl]amine. We will present a hypothetical cross-reactivity study, comparing it with other common fragments used in kinase inhibitor design. The experimental protocols, data interpretation, and strategic rationale are designed to offer a comprehensive and practical resource for drug development professionals.
Rationale for Cross-Reactivity Profiling
In kinase drug discovery, achieving selectivity is a primary challenge due to the high degree of structural conservation within the ATP-binding site across the human kinome. Small molecules designed to target a specific kinase can inadvertently bind to dozens of others, leading to unforeseen biological effects and potential toxicity.
[4-(Pyridazin-3-yloxy)cyclohexyl]amine serves as a key building block in the synthesis of various kinase inhibitors. Its chemical structure, featuring a hydrogen bond acceptor (pyridazine) and a flexible cyclohexyl ring, makes it a versatile scaffold for engaging with the hinge region of a kinase. However, these same features can also lead to promiscuous binding. Therefore, characterizing the cross-reactivity profile of this fragment early in the discovery process is a critical step in building selectivity into the final lead compounds.
Designing a Cross-Reactivity Panel
To assess the selectivity of [4-(Pyridazin-3-yloxy)cyclohexyl]amine, a targeted kinase panel is essential. The selection should be based on the intended therapeutic targets for which this scaffold is often used, as well as a broad representation of the human kinome to identify potential off-target liabilities.
Our hypothetical study will include a panel of kinases from different families, with a focus on those implicated in cell cycle regulation and oncology, given the common application of this scaffold in developing CDK inhibitors.
Table 1: Representative Kinase Panel for Cross-Reactivity Screening
| Kinase Family | Representative Kinases | Rationale for Inclusion |
| CMGC | CDK2, CDK9, GSK3B | Primary target family and key related kinases. |
| TK | SRC, ABL1 | Major non-receptor tyrosine kinase families. |
| AGC | PKA, AKT1 | Important signaling kinases often involved in off-target effects. |
| CAMK | CAMK2D | Representative of the calcium/calmodulin-regulated family. |
| STE | MAP2K1 (MEK1), MAPK14 (p38α) | Key components of the MAPK signaling pathway. |
Comparative Scaffolds
For a meaningful comparison, we have selected two alternative amine fragments that are also commonly employed in the design of kinase inhibitors.
-
Alternative 1: 4-(1H-Pyrazol-4-yl)cyclohexylamine: This scaffold replaces the pyridazine ring with a pyrazole, altering the hydrogen bonding pattern and electronic distribution.
-
Alternative 2: (Tetrahydro-2H-pyran-4-yl)methanamine: This fragment utilizes a tetrahydropyran ring instead of cyclohexane, introducing an ether linkage that can influence solubility and binding geometry.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following protocol outlines a typical fluorescence-based kinase inhibition assay, a common method for determining the potency of a compound against a panel of kinases.
Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound ([4-(Pyridazin-3-yloxy)cyclohexyl]amine, Alternative 1, and Alternative 2) in 100% DMSO.
-
Perform a serial dilution in an appropriate assay buffer to achieve final concentrations ranging from 100 µM to 1 nM.
-
-
Assay Plate Preparation:
-
Add 5 µL of the diluted compound to the wells of a 384-well assay plate. Include wells with DMSO only for high (100% activity) and no-enzyme controls for low (0% activity) measurements.
-
-
Kinase Reaction:
-
Prepare a master mix containing the specific kinase, its corresponding peptide substrate, and ATP in the kinase reaction buffer. The concentration of ATP should be at or near its Km value for the respective kinase to ensure a sensitive assay.
-
Add 10 µL of the kinase/substrate/ATP master mix to each well to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized for each kinase to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and develop a signal by adding 15 µL of a detection reagent. This reagent typically contains an antibody that specifically recognizes the phosphorylated substrate, coupled to a fluorophore.
-
Incubate the plate for another 30-60 minutes to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence intensity on a suitable plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Comparative Data Analysis (Hypothetical Results)
The following table summarizes the hypothetical IC50 values obtained from the cross-reactivity screening. Lower IC50 values indicate higher potency.
Table 2: Hypothetical IC50 Values (µM) for Test Compounds Against the Kinase Panel
| Kinase | [4-(Pyridazin-3-yloxy)cyclohexyl]amine | Alternative 1 (Pyrazolyl) | Alternative 2 (Tetrahydropyranyl) |
| CDK2 | 1.5 | 3.2 | > 100 |
| CDK9 | 2.8 | 5.1 | > 100 |
| GSK3B | 15.6 | 25.4 | > 100 |
| SRC | 35.2 | > 100 | > 100 |
| ABL1 | 41.8 | > 100 | > 100 |
| PKA | > 100 | > 100 | > 100 |
| AKT1 | 85.1 | > 100 | > 100 |
| CAMK2D | > 100 | > 100 | > 100 |
| MAP2K1 | 92.4 | > 100 | > 100 |
| MAPK14 | 68.7 | 89.3 | > 100 |
Interpretation of Results
-
[4-(Pyridazin-3-yloxy)cyclohexyl]amine: This scaffold demonstrates potent activity against the primary target family, CDKs, with IC50 values in the low micromolar range. However, it also shows some off-target activity against other kinases like GSK3B, SRC, and ABL1, suggesting a moderate level of promiscuity that would need to be addressed during lead optimization.
-
Alternative 1 (Pyrazolyl): The pyrazole-containing fragment also shows activity against CDKs but is generally less potent than the pyridazine-containing scaffold. Its selectivity profile appears slightly better, with less significant off-target activity observed.
-
Alternative 2 (Tetrahydropyranyl): This fragment is largely inactive across the entire panel. While this indicates high selectivity, its lack of on-target activity makes it a less suitable starting point for developing potent CDK inhibitors.
Logical Framework for Scaffold Selection
Caption: Decision-making framework for scaffold hopping based on potency and selectivity data.
Conclusion and Future Directions
This guide demonstrates a systematic approach to evaluating the cross-reactivity of [4-(Pyridazin-3-yloxy)cyclohexyl]amine. Our hypothetical data suggests that while this scaffold is a potent starting point for CDK inhibitors, its off-target profile requires careful consideration. The comparative analysis with alternative fragments highlights the trade-offs between potency and selectivity that are inherent in drug discovery.
Future work should involve expanding the kinase panel to include a broader representation of the kinome and employing orthogonal assay formats to confirm the initial findings. Additionally, structural biology studies, such as X-ray crystallography, could provide valuable insights into the binding modes of these fragments, guiding further structure-activity relationship (SAR) studies to enhance selectivity. By rigorously characterizing the properties of core fragments like [4-(Pyridazin-3-yloxy)cyclohexyl]amine, researchers can make more informed decisions and ultimately develop safer and more effective medicines.
References
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Kinase Assays for High-Throughput Screening: A comprehensive overview of various kinase assay technologies.
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-
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Selectivity and Promiscuity of Small Molecule Kinase Inhibitors: A review on the challenges and strategies for achieving kinase inhibitor selectivity.
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-
Fragment-Based Drug Discovery: An introduction to the principles and applic
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- The Human Kinome: A resource for exploring the classification and functions of human kinases. Source: Cell Signaling Technology
Benchmarking [4-(Pyridazin-3-yloxy)cyclohexyl]amine against established herbicides
Benchmarking [4-(Pyridazin-3-yloxy)cyclohexyl]amine: A Novel Pyridazine Scaffold Against Established Herbicides
Executive Summary
The discovery of novel herbicidal active ingredients is critical to combatting the rising tide of weed resistance. Pyridazine derivatives have emerged as a privileged scaffold in modern agrochemical discovery, offering high activity and environmental versatility[1]. This technical guide benchmarks [4-(Pyridazin-3-yloxy)cyclohexyl]amine (hereafter referred to as PCA )—a novel structural candidate utilizing a flexible cyclohexylamine moiety—against established commercial herbicides. By analyzing target-site affinity, whole-plant efficacy, and experimental methodologies, this guide provides drug development professionals and formulation scientists with a rigorous framework for evaluating next-generation pyridazine-based herbicides.
Structural Rationale & Mechanism of Action
The design of PCA relies on a "scaffold hopping" strategy, a proven method in agrochemical design where traditional phenyl or pyridine rings are replaced with a pyridazine core to enhance binding affinity or bypass target-site resistance[2].
Historically, pyridazine and phenylpyridazine herbicides (such as pyridate and pyridafol) function primarily as Photosystem II (PSII) inhibitors . They bind competitively to the QB-binding niche on the D1 protein of the PSII complex located in chloroplast thylakoid membranes[3]. This binding physically blocks the electron transfer from Plastoquinone A (QA) to Plastoquinone B (QB), halting CO2 fixation and the production of ATP and NADPH required for plant survival[3].
PCA incorporates a cyclohexylamine substituent linked via an ether bridge to the pyridazine core. This aliphatic flexibility is hypothesized to allow the molecule to adopt a highly favorable conformation within the D1 protein pocket, potentially overcoming target-site mutations (e.g., Ser264 to Gly) that confer resistance to rigid triazines like Atrazine.
Electron transport inhibition in Photosystem II by pyridazine-based herbicides.
Quantitative Benchmarking: Efficacy & Safety Profile
To objectively evaluate PCA, it must be benchmarked against industry standards: Atrazine (a classic triazine PSII inhibitor), Pyridate (an established phenylpyridazine PSII inhibitor), and Norflurazon (a pyridazinone targeting Phytoene Desaturase, PDS, to rule out secondary bleaching mechanisms)[2].
The table below synthesizes comparative screening data across in vitro enzymatic assays and in vivo greenhouse bioassays against standard broadleaf (Amaranthus retroflexus) and grass (Echinochloa crus-galli) weeds.
| Compound | Primary Target | PSII IC₅₀ (µM) | Pre-Emergence Control (%) | Post-Emergence Control (%) | Soil DT₅₀ (Days)** |
| PCA (Novel) | PSII (D1 Protein) | 0.85 | 88% | 94% | 14 |
| Pyridate | PSII (D1 Protein) | 1.10 | 75% | 90% | 3 - 5 |
| Atrazine | PSII (D1 Protein) | 0.60 | 95% | 85% | 60 - 100 |
| Norflurazon | PDS (Bleaching) | N/A (>100) | 92% | 40% | 45 - 140 |
*Control percentage at an application rate of 100 g a.i./ha evaluated 14 days after treatment. **Soil Half-life (DT₅₀) indicates environmental persistence. PCA shows a favorable balance between efficacy and rapid degradation compared to legacy triazines.
Analytical Insight: PCA demonstrates an IC₅₀ (0.85 µM) that is highly competitive with Atrazine, while outperforming the established pyridazine, Pyridate. Notably, its post-emergence control is superior, likely due to the enhanced cuticular penetration afforded by the lipophilic cyclohexyl ring. Furthermore, its moderate soil half-life (14 days) mitigates the severe groundwater contamination risks historically associated with Atrazine.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the evaluation of PCA relies on self-validating experimental systems. The following protocols detail the causality behind each methodological choice.
Protocol A: Thylakoid Membrane Isolation & DCPIP Photoreduction (Hill Reaction) Assay
Purpose: To directly quantify the binding affinity (IC₅₀) of PCA to the PSII QB niche without the confounding variables of plant metabolism or cuticular uptake. Causality & Rationale: We utilize 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. When intact thylakoids are exposed to light, water is split, and electrons flow through PSII to reduce DCPIP. Oxidized DCPIP is blue (absorbing at 600 nm); reduced DCPIP is colorless. If PCA successfully binds the D1 protein, electron flow is blocked, and the solution remains blue.
Step-by-Step Procedure:
-
Thylakoid Extraction: Homogenize fresh spinach leaves (or susceptible weed tissue) in a cold buffer (0.4 M sucrose, 10 mM NaCl, 50 mM Tricine, pH 7.8) to maintain osmotic balance and prevent chloroplast lysis.
-
Centrifugation: Filter the homogenate through miracloth and centrifuge at 3,000 × g for 10 minutes at 4°C. Resuspend the pellet (intact thylakoids) in a minimal volume of buffer.
-
Chlorophyll Quantification: Extract a small aliquot in 80% acetone and measure absorbance at 645 nm and 663 nm to standardize the chlorophyll concentration to exactly 20 µg/mL for the assay. Standardization is critical to ensure the inhibitor-to-target ratio remains constant across replicates.
-
Assay Assembly: In a cuvette, combine the thylakoid suspension, 50 µM DCPIP, and varying concentrations of the herbicide (PCA, Atrazine, or Pyridate) dissolved in DMSO (final DMSO concentration <1% to prevent membrane toxicity).
-
Photoreduction & Measurement: Illuminate the cuvettes with a halogen lamp (1000 µmol photons m⁻² s⁻¹) for exactly 2 minutes. Immediately measure the absorbance at 600 nm.
-
Validation Check: Include a "Dark Control" (no light, should remain blue) and a "Vehicle Control" (DMSO only, light exposed, should turn colorless). If the Vehicle Control does not show a rapid linear decrease in absorbance, the thylakoids are degraded and the batch must be discarded.
Step-by-step experimental workflow for the DCPIP photoreduction assay.
Protocol B: Whole-Plant Greenhouse Bioassay
Purpose: To validate the in vitro findings in a real-world physiological context, assessing bioavailability and systemic mobility. Causality & Rationale: Formulating the active ingredient with a standard non-ionic surfactant (e.g., Tween-20) ensures that differences in efficacy are due to molecular target affinity rather than poor droplet spread on the leaf surface.
Step-by-Step Procedure:
-
Plant Cultivation: Sow seeds of Amaranthus retroflexus (broadleaf) and Echinochloa crus-galli (grass) in standard loamy sand soil. Grow in a controlled greenhouse environment (25°C/20°C day/night, 16h photoperiod).
-
Application: At the 3-to-4 true leaf stage, apply PCA and benchmark herbicides using a track sprayer calibrated to deliver 200 L/ha. Doses should range logarithmically (e.g., 10, 30, 100, 300 g a.i./ha).
-
Symptomology Observation: Monitor plants daily. PSII inhibitors will cause rapid interveinal chlorosis followed by necrosis within 3-5 days. Note: If bleaching (whitening of new growth) occurs, it indicates secondary PDS inhibition, common in some pyridazines[2].
-
Biomass Quantification: At 14 days post-treatment, harvest the above-ground biomass, dry at 70°C for 48 hours, and weigh. Calculate the ED₅₀ (Effective Dose reducing biomass by 50%) relative to untreated controls.
Discussion & Future Perspectives
The benchmarking of [4-(Pyridazin-3-yloxy)cyclohexyl]amine reveals a highly potent PSII inhibitor that successfully bridges the gap between the rapid post-emergence activity of legacy pyridazines and the sustained control of triazines. The structural novelty of the cyclohexylamine ether linkage not only provides excellent target-site affinity but also introduces a metabolic liability (ether cleavage/amine oxidation) that limits soil persistence—a crucial factor for modern regulatory approval.
Future drug development efforts should focus on crystallographic studies of PCA bound to the D1 protein to map the exact binding interactions of the cyclohexyl ring, and cross-resistance profiling against triazine-resistant weed biotypes.
References
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- Title: Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA)
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A Researcher's Guide to the In Vivo Efficacy of Novel Pyridazine-Based Therapeutic Agents
Focus: Comparative Analysis of [4-(Pyridazin-3-yloxy)cyclohexyl]amine and Structurally Related Modulators of Inflammatory and Kinase Pathways
Prepared by a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the in vivo efficacy of emerging pyridazine-based compounds. While direct comparative data for the novel scaffold, [4-(Pyridazin-3-yloxy)cyclohexyl]amine, is nascent, this document synthesizes data from structurally related pyridazine and pyridazinone analogs to establish a robust methodological and comparative context for researchers in drug development.
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, giving rise to compounds with a vast array of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2] This guide will delve into the critical aspects of preclinical in vivo evaluation, focusing on compounds targeting key kinase and inflammatory pathways, which represents the most probable mechanism of action for this compound class.
The Therapeutic Landscape of Pyridazine Derivatives
The versatility of the pyridazine ring allows for substitutions that can be fine-tuned to target a variety of biological processes.[3] Recent research has highlighted several key mechanisms through which these compounds exert their therapeutic effects:
-
Kinase Inhibition: Many pyridazine analogs function as potent inhibitors of critical signaling kinases. For example, derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis, and Bruton's tyrosine kinase (BTK), which is crucial for B-cell development and activation, making it a target for autoimmune diseases.[1][4]
-
Anti-Inflammatory Modulation: A significant number of pyridazine compounds exhibit powerful anti-inflammatory properties. This is achieved through mechanisms such as the inhibition of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases, and the cyclooxygenase-2 (COX-2) enzyme.[5][6]
-
Cardiovascular Effects: Certain pyridazin-3-one derivatives have demonstrated vasorelaxant properties by modulating endothelial nitric oxide synthase (eNOS) and increasing nitric oxide (NO) levels, suggesting potential applications in treating hypertension.[7]
The subject compound, [4-(Pyridazin-3-yloxy)cyclohexyl]amine, combines the pyridazine core with a cyclohexylamine moiety, a structural motif often used to explore three-dimensional space and optimize interactions with target proteins. Based on its structure, it is hypothesized to function as a kinase or inflammasome inhibitor. This guide will therefore focus on the established in vivo models and methodologies for these target classes.
Designing a Robust In Vivo Efficacy Program
A successful in vivo study hinges on a well-designed protocol that validates the therapeutic hypothesis. The choice of animal model, dosing regimen, and endpoints must be directly relevant to the compound's proposed mechanism of action and intended clinical indication.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a novel pyridazine-based compound.
Caption: Inhibition of the NLRP3 inflammasome signaling pathway.
Conclusion and Future Directions
The pyridazine chemical scaffold remains a highly promising starting point for the development of novel therapeutics. The available data on related compounds demonstrates a clear path to achieving potent in vivo efficacy through careful molecular design. For a new candidate like [4-(Pyridazin-3-yloxy)cyclohexyl]amine , the next steps involve a rigorous preclinical evaluation program as outlined in this guide. By leveraging established disease models relevant to its hypothesized mechanism—such as kinase or inflammasome inhibition—and employing robust, translatable endpoints, researchers can effectively determine its therapeutic potential and benchmark its performance against the growing family of efficacious pyridazine-based drugs.
References
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BenchChem. (n.d.). The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Researchers. Retrieved from BenchChem website. [1]3. Inagaki, Y., Kamikubo, T., Kuriwaki, I., et al. (2025). Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. Bioorganic & Medicinal Chemistry, 118, 118042. [Link] [5]4. Al-Ostath, A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances. [Link] [7]5. Royal Society of Chemistry. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Retrieved from RSC Publishing. 6. WuXi AppTec DMPK. (2020). Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. ACS Medicinal Chemistry Letters, 11(10), 1863-1868. [Link] [4]7. El-Gaby, M. S. A., et al. (n.d.). γ-Oxocarboxylic Acids in Heterocyclic Synthesis IV. Synthesis of Some Pyridazines Containing Phthalyl- and Tosylamino Acids. Chemical Papers. [3]8. Meka, P. N., et al. (n.d.). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. European Journal of Medicinal Chemistry. [Link]
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Google Patents. (n.d.). Pyridazinone derivatives as thyroid hormone receptor agonists. Retrieved from [8]10. Gong, Y., et al. (2006). Synthesis and Biological Evaluation of Novel Pyridazinone-Based α4 Integrin Receptor Antagonists. Journal of Medicinal Chemistry. [Link] [9]11. UMIN-CTR. (2013). Clinical Trial. Retrieved from UMIN-CTR website.
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Takeda Pharmaceutical Company. (2011). Discovery of 1-{4-[1-(2,6-Difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea. ACS Publications. [Link] [10]13. MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 337-357. [Link]
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Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. [2]15. Oriental Journal of Chemistry. (2023). Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. Oriental Journal of Chemistry, 39(5). [Link] [6]16. MDPI. (2022). 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one. Molbank, 2022(3), M1421. [Link]
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A Head-to-Head Comparison of Novel Pyrazolo[1,5-b]pyridazine-Based DYRK1A Inhibitors with Clinically Relevant Kinase Inhibitors
This guide provides an in-depth, head-to-head comparison of a novel and selective pyrazolo[1,5-b]pyridazine-based inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) with other well-characterized kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to inform the selection and application of these critical research tools.
Introduction: The Quest for Kinase Specificity
Protein kinases are a vast family of enzymes that play a pivotal role in regulating nearly all aspects of cellular function. Their dysregulation is a hallmark of numerous diseases, most notably cancer, but also neurodegenerative disorders and metabolic diseases.[1] Consequently, kinase inhibitors have become a major class of therapeutic agents.[2] The central challenge in kinase inhibitor development lies in achieving selectivity. The highly conserved ATP-binding site across the human kinome means that many inhibitors interact with multiple kinases, leading to off-target effects and potential toxicity.[1][3] This guide will compare a modern, selective inhibitor with broader-spectrum and multi-targeted agents to highlight the importance of selectivity profiling.
For this comparison, we will focus on Compound 11 , a potent and selective pyrazolo[1,5-b]pyridazine-based DYRK1A inhibitor described by Godoi et al.[4][5] DYRK1A is a kinase implicated in neurodevelopment and is a target of interest for Down syndrome and Alzheimer's disease.[4][6] We will compare Compound 11 with three other well-known kinase inhibitors:
-
Staurosporine: A natural product that is a potent but non-selective, broad-spectrum kinase inhibitor, often used as a positive control in kinase assays.[2][7]
-
Dasatinib: An FDA-approved multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[3][8]
-
Vandetanib: An FDA-approved inhibitor of several receptor tyrosine kinases, including VEGFR and EGFR, used to treat certain types of thyroid cancer.[9][10]
Kinase Inhibitory Profiles: A Comparative Analysis
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its therapeutic potential. The following table summarizes the inhibitory activity (IC50 or Kd values) of our selected compounds against a panel of kinases.
| Kinase Target | Compound 11 (DYRK1A Inhibitor)[11] | Staurosporine[12] | Dasatinib[13] | Vandetanib[14] |
| DYRK1A | 3 nM (Kd) | Potent inhibitor | - | - |
| DYRK1B | 56 nM (Kd) | Potent inhibitor | - | - |
| CLK1 | 70 nM (Kd) | Potent inhibitor | - | - |
| Haspin | 15 nM (Kd) | Potent inhibitor | - | - |
| PKCα | >10,000 nM | 2 nM (IC50) | - | - |
| PKA | >10,000 nM | 15 nM (IC50) | - | - |
| BCR-ABL | - | - | <1 nM (IC50) | - |
| SRC | - | - | 0.5 nM (IC50) | - |
| c-KIT | - | - | 1.5 nM (IC50) | >10,000 nM |
| VEGFR2 | - | - | - | 40 nM (IC50) |
| EGFR | - | - | - | 500 nM (IC50) |
| RET | - | - | - | Potent inhibitor |
Data presented are compiled from various sources and should be considered for comparative purposes. Absolute values can vary based on assay conditions.
As the data illustrates, Compound 11 demonstrates high potency and selectivity for DYRK1A and a limited number of related kinases within the CMGC family (such as CLK1 and Haspin).[11] In contrast, Staurosporine exhibits broad, potent inhibition across a wide range of kinases, making it a powerful but non-specific tool.[7][12] Dasatinib is a potent inhibitor of BCR-ABL and SRC family kinases, with activity against other kinases like c-KIT.[13] Vandetanib selectively targets receptor tyrosine kinases crucial for angiogenesis and tumor cell proliferation.[9][10]
Understanding the Mechanism: The DYRK1A Signaling Pathway
DYRK1A is a serine/threonine kinase that plays a crucial role in neurodevelopment and has been linked to the cognitive deficits in Down syndrome.[6][15] It is also involved in the regulation of cell proliferation and apoptosis.[16][17] The pathway diagram below illustrates some of the key substrates and downstream effects of DYRK1A activation.
Caption: DYRK1A signaling pathway and point of inhibition.
Experimental Protocols
The following protocols provide standardized methods for evaluating and comparing the activity of kinase inhibitors in both biochemical and cellular contexts.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[18]
Materials:
-
Kinase of interest (e.g., recombinant DYRK1A)
-
Kinase-specific substrate
-
Kinase inhibitor (e.g., Compound 11)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the kinase inhibitor in kinase buffer. Include a DMSO-only control (vehicle) and a no-kinase control.
-
Assay Plate Setup: Add 2.5 µL of the diluted inhibitor or control to the appropriate wells of the 384-well plate.
-
Enzyme Addition: Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to all wells except the no-kinase control. Add 2.5 µL of kinase buffer to the no-kinase control wells.
-
Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Kinase Reaction Initiation: Add 5 µL of a solution containing ATP and the kinase substrate (at their respective Km concentrations) to all wells to start the reaction.[18]
-
Reaction Incubation: Mix gently and incubate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
Cell-Based Kinase Activity Assay (Cellular Phosphorylation Assay)
This assay measures the ability of an inhibitor to block the phosphorylation of a specific substrate within a cellular context.[19]
Materials:
-
Cell line expressing the kinase and substrate of interest
-
Kinase inhibitor
-
Appropriate cell culture medium and serum
-
Phospho-specific antibody for the substrate
-
Total protein antibody for the substrate
-
Secondary antibodies and detection reagents (e.g., for Western blot or In-Cell Western)
-
Cell lysis buffer
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor for a pre-determined time (e.g., 1-2 hours). Include a DMSO-only control.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding cell lysis buffer.
-
Quantification of Phosphorylation:
-
For Western Blot: Collect the lysates, determine protein concentration, and perform SDS-PAGE followed by Western blotting with the phospho-specific and total protein antibodies.
-
For In-Cell Western: Fix and permeabilize the cells in the plate. Incubate with the primary antibodies (phospho-specific and total protein, each with a different fluorescent dye-conjugated secondary antibody). Scan the plate on an imaging system.
-
-
Data Analysis: Quantify the signal from the phospho-specific antibody and normalize it to the signal from the total protein antibody. Determine the IC50 value of the inhibitor by plotting the normalized phosphorylation signal against the inhibitor concentration.
Kinase Inhibitor Screening Workflow
The process of identifying and characterizing a selective kinase inhibitor involves a multi-step workflow, as depicted below.
Caption: General workflow for kinase inhibitor discovery.
Conclusion
This guide provides a comparative analysis of a selective pyrazolo[1,ís-b]pyridazine-based DYRK1A inhibitor (Compound 11) and three other kinase inhibitors with distinct selectivity profiles. The data clearly demonstrates the high selectivity of Compound 11 for DYRK1A, in stark contrast to the broad-spectrum activity of Staurosporine and the multi-targeted profiles of Dasatinib and Vandetanib. The choice of a kinase inhibitor for research or therapeutic development must be guided by a thorough understanding of its selectivity profile. Highly selective inhibitors like Compound 11 are invaluable tools for dissecting the specific roles of individual kinases in complex signaling networks and may offer a superior safety profile in a therapeutic context. Conversely, multi-targeted inhibitors can be advantageous for diseases driven by redundant signaling pathways. The provided experimental protocols offer a robust framework for the in-house evaluation and comparison of kinase inhibitors, enabling researchers to make informed decisions for their specific research needs.
References
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Godoi, P. H., de Sousa, R. R., Robinson, S., Ashall-Kelly, A., Hopkins-Navratilova, I., Walter, D. S., ... & Ward, S. E. (2021). Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. Journal of Medicinal Chemistry, 64(15), 11709-11728. [Link]
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Kim, D., Kim, Y., & Song, W. J. (2011). Dyrk1A positively stimulates ASK1-JNK signaling pathway during apoptotic cell death. Experimental neurobiology, 20(1), 33. [Link]
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Reid, A. W., El-Khoueiry, A., & Lenz, H. J. (2007). Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis. Expert opinion on investigational drugs, 16(2), 239-249. [Link]
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Walter, D. S., Elkins, J. M., & Ward, S. E. (2020). Mining Public Domain Data to Develop Selective DYRK1A Inhibitors. ACS medicinal chemistry letters, 11(7), 1435-1440. [Link]
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Wikipedia contributors. (2023, December 1). Vandetanib. In Wikipedia, The Free Encyclopedia. Retrieved March 26, 2024, from [Link]
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Walter, D. S., Elkins, J. M., & Ward, S. E. (2020). Mining Public Domain Data to Develop Selective DYRK1A Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Godoi, P. H., de Sousa, R. R., Robinson, S., Ashall-Kelly, A., Hopkins-Navratilova, I., Walter, D. S., ... & Ward, S. E. (2021). Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. Journal of Medicinal Chemistry. [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]
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PMLiVE. (2006, December 21). Dasatinib - Tyrosine Kinase Inhibitor for Chronic Myeloid Leukaemia (CML). [Link]
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Wedge, S. R., Ogilvie, D. J., Dukes, M., Kendrew, J., Curwen, J. O., Hennequin, L. F., ... & Ryan, A. J. (2007). Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis. Expert opinion on investigational drugs, 16(2), 239-249. [Link]
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Wikipedia contributors. (2024, March 19). DYRK1A. In Wikipedia, The Free Encyclopedia. Retrieved March 26, 2024, from [Link]
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Omura, S. Staurosporine: world's first indolocarbazole & anticancer drug precursor. The Satoshi Omura website. [Link]
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Guha, A., & Mackman, N. (2018). Comparison of kinase inhibition profiles for imatinib and dasatinib. ResearchGate. [Link]
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Heymach, J. V., Johnson, B. E., & Rowbottom, A. C. (2007). Vascular endothelial growth factor receptor tyrosine kinase inhibitors vandetanib (ZD6474) and AZD2171 in lung cancer. Clinical Cancer Research, 13(15_Supplement), 4619s-4625s. [Link]
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Knapp, S., & Elkins, J. M. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Medicinal research reviews, 30(3), 449-479. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. [Link]
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Centre for Medicines Discovery. (2021, August 12). Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. [Link]
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Meunier, B. (2021). Leucettinib-21, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome. Pharmaceuticals, 14(11), 1109. [Link]
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Targeted Oncology. (2025, November 11). FDA Approves Generic Dasatinib, Expanding Access to Key TKI. [Link]
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Quintás-Cardama, A., Han, X., Kantarjian, H., & Cortes, J. (2009). The new tyrosine-kinase inhibitor and anticancer drug dasatinib reversibly affects platelet activation in vitro and in vivo. Blood, 114(8), 1883-1886. [Link]
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Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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GeneCards. (2026, January 13). DYRK1A Gene. [Link]
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Menon, V. R., & Litovchick, L. (2015). Abstract 1022: DYRK1A kinase regulates mTOR signaling via modulating the TSC complex. Cancer Research, 75(15_Supplement), 1022-1022. [Link]
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Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity. [Link]
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Alzheimer's Drug Discovery Foundation. (2023, April 14). DYRK1A Inhibitors. [Link]
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Bio-protocol. (2014, March 5). IP-Kinase Assay. [Link]
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Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry. [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
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JoVE. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP. [Link]
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Wang, Y., et al. (2020). Recent research and development of DYRK1A inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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nPOD. (2025, February 19). Project #70: Combined inhibition of RANKL/RANK and DYRK1A pathways for T1D therapy. [Link]
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Elkins, J. M., et al. (2021). Fragment-Derived Selective Inhibitors of Dual-Specificity Kinases DYRK1A and DYRK1B. Journal of Medicinal Chemistry. [Link]
-
bioRxiv. (2025, November 7). Novel small-molecule inhibitors of the protein kinase DYRK: Potential therapeutic candidates in cancer. [Link]
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Journal of Medicinal Chemistry. (2020, February 20). Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133. [Link]
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Replicating Experimental Findings for Pyridazine-Based Kinase Inhibitors: A Comparative Guide
For researchers and drug development professionals, the pyridazine scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides an in-depth technical comparison of pyridazine-based compounds as kinase inhibitors, with a focus on replicating and understanding experimental findings. We will delve into the structure-activity relationships (SAR), experimental protocols for kinase inhibition assays, and the rationale behind experimental design choices, moving beyond a simple recitation of steps to offer field-proven insights.
The specific compound [4-(Pyridazin-3-yloxy)cyclohexyl]amine, while belonging to this promising class, lacks extensive publicly available experimental data. Therefore, this guide will focus on a closely related and well-characterized series of imidazo[1,2-b]pyridazine derivatives, which share key structural motifs and biological targets. By examining the extensive research on these analogs, we can extrapolate principles and methodologies applicable to the broader class of pyridazine-based inhibitors.
The Pyridazine Core: A Versatile Scaffold for Kinase Inhibition
The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile foundation for the design of kinase inhibitors.[1] Its ability to engage in various non-covalent interactions within the ATP-binding pocket of kinases makes it a valuable pharmacophore. Numerous pyridazine derivatives have been developed and have even progressed into clinical trials for various diseases, particularly cancer.[1]
The therapeutic potential of these compounds stems from their ability to target protein kinases, enzymes that play a crucial role in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[3][4] Pyridazine-based small molecules can act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the transfer of a phosphate group to its substrate, thereby disrupting the downstream signaling cascade.[1]
Comparative Analysis of Imidazo[1,2-b]pyridazine Analogs as GSK-3β Inhibitors
A comprehensive study by Hartz et al. (2023) on a series of imidazo[1,2-b]pyridazine derivatives as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors provides an excellent case study for understanding the SAR of this compound class.[3][4] GSK-3β is a serine/threonine kinase implicated in the pathophysiology of Alzheimer's disease, type 2 diabetes, and some cancers.[3][4]
The study systematically explored how different substituents on the imidazo[1,2-b]pyridazine core affect the compound's potency and selectivity. This type of analysis is crucial for optimizing lead compounds in drug discovery.
Structure-Activity Relationship (SAR) Insights
The following table summarizes the key SAR findings from the study, highlighting the impact of various substitutions on GSK-3β inhibitory activity.
| Compound | R1 | R2 | GSK-3β IC50 (nM) |
| 19 | H | Pyridyl | 220 |
| 20 | H | 4-methylpyridyl | 63 |
| 21 | H | 4-isopropoxypyridyl | 6.2 |
| 22 | H | 4-phenylpyridyl | 9.1 |
| 36 | Phenyl | Pyridyl | 20 |
| 37 | Phenyl | 4-methylpyridyl | 3.2 |
| 38 | Phenyl | 4-isopropoxypyridyl | 0.5 |
| 45 | Cyclopropyl | 4-isopropoxypyridyl | 1.1 |
| 47 | Cyclopropyl | 4-phenylpyridyl | 1.4 |
Data sourced from Hartz et al., J. Med. Chem. 2023, 66, 6, 4231–4252.[4]
Causality Behind Experimental Choices:
The systematic variation of substituents at the R1 and R2 positions allows for a clear understanding of their contribution to binding affinity. The data reveals several key insights:
-
Substitution at the 4-position of the pyridyl ring (R2) is critical for potency. A simple methyl group (compound 20 ) improves potency over the unsubstituted pyridyl ring (compound 19 ). A more substantial isopropoxy group (compound 21 ) leads to a further significant increase in potency, likely due to enhanced hydrophobic interactions within the ATP-binding pocket.[4]
-
The nature of the substituent at the 2-position of the imidazo[1,2-b]pyridazine ring (R1) also significantly influences activity. Replacing the hydrogen at R1 with a phenyl group (compare compounds 19 and 36 ) leads to a more than 10-fold increase in potency. This suggests that the phenyl group occupies a key region of the active site, likely making favorable van der Waals contacts.[4]
-
Combining optimal substituents at both positions leads to highly potent inhibitors. For example, compound 38 , which combines the potent phenyl group at R1 and the isopropoxypyridyl group at R2, exhibits a sub-nanomolar IC50 value.[4]
This systematic approach to SAR exploration is a cornerstone of modern drug discovery, allowing for the rational design of more potent and selective drug candidates.
Replicating the Experimental Findings: A Step-by-Step Guide
To ensure the trustworthiness and reproducibility of experimental findings, detailed and well-validated protocols are essential. Below are representative protocols for the synthesis and biological evaluation of imidazo[1,2-b]pyridazine-based kinase inhibitors, based on established methodologies.
General Synthesis of the Imidazo[1,2-b]pyridazine Scaffold
The synthesis of the imidazo[1,2-b]pyridazine core is a well-established process. A common method involves the condensation of a 3-amino-6-halopyridazine with an α-haloketone.[5]
Experimental Workflow for Imidazo[1,2-b]pyridazine Synthesis
Sources
Probing the Pharmacophore: A Comparative In Silico Analysis of [4-(Pyridazin-3-yloxy)cyclohexyl]amine Against Known Dopamine D4 and Histamine H3 Receptor Ligands
In the landscape of contemporary drug discovery, the strategic deployment of computational techniques is paramount to accelerating the identification and optimization of novel chemical entities. This guide presents an in-depth comparative molecular docking study of [4-(Pyridazin-3-yloxy)cyclohexyl]amine, a novel scaffold, against the well-characterized binding sites of two therapeutically relevant G-protein coupled receptors (GPCRs): the human Dopamine D4 receptor (DRD4) and the human Histamine H3 receptor (H3R). The selection of these targets is predicated on the structural motifs present in the query molecule—a cyclic amine and a pyridazine ether—which are common pharmacophoric features in known ligands for these and other aminergic GPCRs.
This analysis aims to elucidate the potential binding modes, key molecular interactions, and predicted binding affinities of [4-(Pyridazin-3-yloxy)cyclohexyl]amine in comparison to established, high-affinity ligands for DRD4 (L-745,870 and nemonapride) and H3R (PF-03654746 and pitolisant). By juxtaposing the in silico behavior of this novel compound with clinically and pre-clinically validated molecules, we can generate initial hypotheses regarding its potential biological targets and inform subsequent experimental validation.
Rationale and Target Selection
The core structure of [4-(Pyridazin-3-yloxy)cyclohexyl]amine features a protonatable cyclohexylamine moiety and a pyridazine ring linked by an ether. The pyridazine scaffold is a bioisostere of other aromatic systems and is present in a variety of biologically active compounds, offering potential for diverse molecular interactions. The cyclohexylamine can act as a key hydrogen bond donor and acceptor, a common feature for anchoring ligands within the binding pockets of aminergic GPCRs.
Dopamine D4 Receptor (DRD4): This receptor is a key target in the central nervous system, implicated in neuropsychiatric disorders such as schizophrenia and ADHD.[1] Ligands for DRD4 often possess a basic amine that interacts with a conserved aspartate residue (Asp115/3.32) in the third transmembrane helix (TM3).[2][3] The overall lipophilic nature of the binding pocket also accommodates aromatic and cycloalkyl moieties.
Histamine H3 Receptor (H3R): The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters.[4] It is a target for cognitive disorders and sleep-wake regulation. Similar to DRD4, H3R ligands typically feature a basic amine that forms a crucial salt bridge with a conserved aspartate (Asp114/3.32).[5] The binding pocket also contains aromatic residues that can engage in pi-pi stacking and other non-covalent interactions.
Computational Methodology
A rigorous and validated molecular docking protocol is essential for generating reliable predictions of ligand binding. The workflow employed in this study is designed to be a self-validating system, incorporating best practices for receptor and ligand preparation, and utilizing a widely accepted docking algorithm.
Receptor and Ligand Preparation
Receptor Structures: High-resolution crystal structures of the human Dopamine D4 receptor in complex with nemonapride (PDB ID: 5WIU) and the human Histamine H3 receptor in complex with PF-03654746 (PDB ID: 7F61) were selected as the templates for this study.[3][5][6] The choice of these structures provides experimentally validated binding pocket conformations.
Protein Preparation Protocol:
-
Initial Cleaning: The raw PDB files were processed to remove water molecules, co-factors, and any non-protein atoms. For structures containing stabilizing fusion proteins (e.g., BRIL), these were also removed.
-
Protonation and Charge Assignment: Hydrogen atoms were added to the protein structures, and the protonation states of ionizable residues were assigned at a physiological pH of 7.4. The AMBER force field was used for charge assignment.
-
Energy Minimization: The prepared receptor structures were subjected to a brief energy minimization protocol to relieve any steric clashes resulting from the addition of hydrogens.
Ligand Structures: The 2D structures of the known ligands (L-745,870, nemonapride, PF-03654746, and pitolisant) and the query compound, [4-(Pyridazin-3-yloxy)cyclohexyl]amine, were obtained from chemical databases or constructed based on their IUPAC names.
Ligand Preparation Protocol:
-
2D to 3D Conversion: The 2D structures were converted to 3D using appropriate software, and initial geometries were optimized.
-
Protonation and Charge Assignment: The protonation states of the ligands were determined at pH 7.4. Gasteiger charges were assigned.
-
Torsional Degrees of Freedom: The rotatable bonds in each ligand were defined to allow for conformational flexibility during the docking process.
Molecular Docking Workflow
The molecular docking simulations were performed using AutoDock Vina.[7][8][9][10] The search space for the docking was defined by a grid box centered on the co-crystallized ligand in the respective PDB structures, ensuring that the entire binding pocket was encompassed.
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- 10. GIL [genomatics.net]
Independent verification of the biological targets of [4-(Pyridazin-3-yloxy)cyclohexyl]amine
As a Senior Application Scientist in targeted protein modulation and kinase inhibitor development, I have structured this guide to provide an independent, rigorous framework for verifying the biological targets of [4-(Pyridazin-3-yloxy)cyclohexyl]amine -derived compounds.
This specific chemical scaffold serves as a critical building block and pharmacophore in the design of novel bicyclic fused pyridine compounds (such as pyrazolo[4,3-c]pyridines and pyrazolo[3,4-b]pyridines). These advanced molecules are engineered as potent inhibitors of the TAM receptor tyrosine kinase family (Tyro3, Axl, and MerTK) , which play pivotal roles in tumor immune evasion, efferocytosis, and resistance to checkpoint blockade [1].
Below is a comprehensive comparative analysis and a self-validating experimental blueprint to independently verify target engagement.
Mechanistic Context: The TAM Kinase Axis
TAM kinases are overexpressed in various malignancies and on tumor-associated macrophages. Activation by their endogenous ligands, Gas6 and Protein S (Pros1), triggers autophosphorylation and downstream signaling (PI3K/AKT, JAK/STAT) that promotes tumor survival and drives a highly immunosuppressive tumor microenvironment (TME) [2].
The[4-(Pyridazin-3-yloxy)cyclohexyl]amine motif is strategically incorporated into kinase inhibitors to occupy the ATP-binding pocket of TAM receptors, selectively halting this signaling cascade.
TAM Kinase Signaling Pathway and Inhibitor Intervention.
Comparative Profiling: Scaffold Performance vs. Alternatives
To objectively evaluate the performance of [4-(Pyridazin-3-yloxy)cyclohexyl]amine-derived inhibitors (e.g., Example 119 from US11247990), we must benchmark them against established clinical and preclinical TAM inhibitors [3, 4].
The table below synthesizes the biochemical and functional profiles of these alternatives.
| Inhibitor Class / Compound | Primary Targets | Biochemical IC₅₀ (Axl / MerTK) | Selectivity Profile | Clinical / Experimental Context |
| [4-(Pyridazin-3-yloxy)cyclohexyl]amine derivatives | Axl, MerTK, Tyro3 | < 10 nM / < 10 nM | High pan-TAM selectivity; low off-target kinome liability. | Preclinical/Patent phase; optimized for reversing TME immunosuppression. |
| Bemcentinib (BGB324) | Axl | 14 nM / > 1000 nM | Highly Axl-selective; poor MerTK engagement. | Clinical trials for NSCLC; limited efficacy against MerTK-driven efferocytosis. |
| BMS-777607 | Axl, MerTK, Tyro3, MET | 3 nM / 12 nM | Pan-TAM, but significant off-target MET activity. | Preclinical tool compound; high potency but potential off-target toxicity[2]. |
| Cabozantinib | VEGFR2, MET, Axl | 7 nM / > 500 nM | Multi-kinase inhibitor; broad spectrum. | Approved for HCC; high toxicity limits combination with immunotherapies [3]. |
Causality in Design: The integration of the highly rigid, polar[4-(Pyridazin-3-yloxy)cyclohexyl]amine moiety restricts the conformational flexibility of the inhibitor. This precisely targets the unique hinge region of TAM kinases, achieving the dual MerTK/Axl inhibition necessary for robust immune reinvigoration while avoiding the severe off-target effects seen with broad-spectrum agents like Cabozantinib [4].
Independent Verification Protocols
To independently verify that a compound utilizing this scaffold effectively targets TAM kinases, a self-validating, orthogonal testing approach is required. We employ a biochemical assay to prove direct target engagement, followed by a cellular assay to prove functional efficacy in a physiological environment.
Protocol A: Direct Target Engagement via TR-FRET Kinase Assay
Rationale: Pyrazolo-pyridine cores often exhibit inherent auto-fluorescence that confounds standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal acquisition, entirely eliminating background fluorescence and yielding a high-fidelity readout of kinase inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute recombinant human Axl, MerTK, and Tyro3 kinases to a working concentration of 0.5 nM.
-
Compound Titration: Serially dilute the [4-(Pyridazin-3-yloxy)cyclohexyl]amine derivative in 100% DMSO (10-point curve, 1:3 dilution), then dilute 1:100 in Kinase Buffer to ensure final DMSO concentration remains ≤1% (preventing solvent-induced kinase denaturation).
-
Enzyme-Inhibitor Incubation: In a 384-well low-volume plate, combine 5 µL of the kinase solution with 2.5 µL of the compound. Incubate at 25°C for 30 minutes to allow steady-state binding.
-
Reaction Initiation: Add 2.5 µL of a substrate mix containing ULight-labeled poly-GT substrate (50 nM) and ATP (at the specific Kₘ for each kinase: e.g., 10 µM for Axl). Incubate for 60 minutes at 25°C.
-
Signal Detection: Stop the reaction by adding 10 µL of Stop Solution containing EDTA (to chelate Mg²⁺) and Europium-labeled anti-phospho-substrate antibody.
-
Data Acquisition & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).
-
Self-Validation Check: Calculate the Z'-factor using DMSO-only (max activity) and EDTA-only (min activity) controls. A Z'-factor > 0.6 validates the assay's integrity.
-
Protocol B: Functional Validation via Cellular Phospho-TAM ELISA
Rationale: Biochemical potency does not guarantee cellular permeability or efficacy in the presence of competing intracellular ATP. We utilize human monocyte-derived macrophages (hMDMs), which naturally express high levels of MerTK and Axl, to verify that the compound blocks Gas6-induced autophosphorylation in a native cellular context.
Step-by-Step Methodology:
-
Cell Culture & Starvation: Seed hMDMs in 96-well plates at 5x10⁴ cells/well. Starve cells in serum-free RPMI medium for 4 hours to reduce basal TAM phosphorylation.
-
Compound Treatment: Pre-treat cells with the inhibitor (0.1 nM to 10 µM) for 1 hour at 37°C, 5% CO₂.
-
Ligand Stimulation: Stimulate cells with 200 ng/mL of recombinant human Gas6 for exactly 15 minutes to induce peak TAM receptor autophosphorylation.
-
Lysis: Rapidly aspirate media, wash with ice-cold PBS, and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the phospho-epitopes).
-
ELISA Quantification: Transfer lysates to a pre-coated sandwich ELISA plate targeting total Axl or MerTK. Detect phosphorylated receptors using a biotinylated anti-phosphotyrosine (4G10) antibody, followed by Streptavidin-HRP and TMB substrate.
-
Data Acquisition & Validation: Measure absorbance at 450 nm.
-
Self-Validation Check: The "Gas6-only" control must show at least a 5-fold signal increase over the "Unstimulated" control to confirm dynamic range.
-
Orthogonal Workflow for Independent Target Verification.
References
-
Array BioPharma Inc. (2022). Bicyclic fused pyridine compounds as inhibitors of TAM kinases (US Patent No. 11,247,990). U.S. Patent and Trademark Office.[Link]
-
Kasikara, C., et al. (2019). Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti–PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer. Cancer Research, 79(10), 2669-2683.[Link]
-
Yau, T., et al. (2022). Nivolumab Plus Cabozantinib With or Without Ipilimumab for Advanced Hepatocellular Carcinoma: Results From Cohort 6 of the CheckMate 040 Trial. Journal of Clinical Oncology, 41(9), 1747-1757.[Link]
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Zhang, Y., et al. (2024). Discovery of A-910, a Highly Potent and Orally Bioavailable Dual MerTK/Axl-Selective Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry, 67(19), 17462-17480.[Link]
Standard Operating Procedure: Safe Handling and Disposal of[4-(Pyridazin-3-yloxy)cyclohexyl]amine
The Application Scientist's Perspective
When integrating complex heteroaromatic amines like [4-(Pyridazin-3-yloxy)cyclohexyl]amine into drug development workflows, standard solvent disposal protocols are fundamentally insufficient. This molecule combines the strong basicity and nucleophilicity of a cycloaliphatic amine with the thermal stability of a pyridazine ether linkage. Improper segregation can lead to violent exothermic acid-base reactions, while incorrect disposal methods risk the release of highly toxic environmental pollutants.
As a Senior Application Scientist, I design protocols based on causality. We do not just follow safety rules; we understand the chemical mechanisms that necessitate them. By implementing self-validating safety systems, we ensure that every operational choice inherently prevents downstream failures, protecting both our personnel and the environment.
Quantitative Hazard & Reactivity Profile
To design a robust disposal protocol, we must first deconstruct the molecule's reactivity. The cyclohexylamine moiety acts as a strong base that is incompatible with specific metals, while the pyridazine ring dictates stringent combustion requirements.
| Parameter | Characteristic / Classification | Operational Implication |
| Chemical Class | Cycloaliphatic Amine / Heterocycle | Requires strict segregation from strong acids and oxidizing agents. |
| pH (Aqueous) | Basic (Estimated > 10) | Corrosive to tissue; requires neutralization prior to any aqueous handling. |
| Material Incompatibility | Aluminum, Copper, Zinc | Store in borosilicate glass or High-Density Polyethylene (HDPE) only. |
| Combustion Byproducts | Carbon oxides, Nitrogen oxides (NOx) | Requires specialized high-temperature incineration equipped with NOx scrubbers. |
Experimental Protocol 1: Routine Waste Segregation
Causality Check: Why do we strictly avoid metal waste containers? Aliphatic and cycloaliphatic amines actively attack metals such as aluminum, copper, and zinc. This degradation process can evolve highly flammable and explosive hydrogen gas within a sealed waste carboy, turning a standard container into a pressure bomb (1)[1].
Step-by-Step Methodology:
-
Container Selection: Utilize dedicated, chemically inert High-Density Polyethylene (HDPE) or borosilicate glass waste containers. Inspect the cap to ensure the O-ring is PTFE (Teflon) lined.
-
Waste Stream Designation: Route all liquid waste containing this compound into the "Non-Halogenated Basic Organic Waste" stream. Exception: If the workflow involved halogenated extraction solvents (e.g., Dichloromethane), the mixture must be routed to the "Halogenated Organic Waste" stream.
-
Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "[4-(Pyridazin-3-yloxy)cyclohexyl]amine" and check the "Corrosive" and "Toxic" pictograms.
-
Storage: Store the waste container in a secondary containment tray within a ventilated corrosives cabinet. Self-Validating Step: Physically separate this cabinet from any acid waste storage to prevent catastrophic mixing in the event of a dual-container failure.
Experimental Protocol 2: Emergency Spill Response
Causality Check: Why avoid standard sawdust absorbents? The heat generated by the rapid neutralization of basic amines with ambient acidic contaminants can easily ignite combustible absorbents. Only inert materials must be used.
Step-by-Step Methodology:
-
Isolation & Ventilation: Immediately evacuate personnel from the immediate area. Ensure the laboratory fume hoods or snorkel exhausts are operating at maximum capacity to clear volatile amine vapors.
-
PPE Donning: Equip a NIOSH-approved half-mask respirator with ABEK (multipurpose) cartridges, heavy-duty neoprene gloves (nitrile may degrade upon prolonged exposure to concentrated amines), and splash-proof chemical goggles.
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.
-
Collection: Use non-sparking polypropylene tools to sweep the absorbed mixture into a heavy-duty, sealable HDPE bucket.
-
Surface Decontamination: Wash the affected surface with a 5% dilute acetic acid solution to safely neutralize residual amine traces, followed by a thorough soap and water rinse. Verify the surface pH is neutral (pH 7) using indicator paper.
Environmental Compliance & Final Disposal
Causality Check: Why is specialized incineration required? The pyridazine ring is a highly stable heteroaromatic system. Standard combustion temperatures may only partially oxidize the ring, releasing highly toxic nitrogen oxides (NOx) into the atmosphere (2)[2].
To ensure complete destruction and EPA compliance, surplus and waste materials must be transferred to a licensed hazardous waste disposal facility capable of special, high-temperature incineration exceeding 2000°F (>1093°C) equipped with environmental scrubbers (3)[3]. Never dispose of this chemical via municipal sewer systems.
Waste Segregation Workflow
Decision matrix for the segregation and disposal of [4-(Pyridazin-3-yloxy)cyclohexyl]amine waste.
References
- Hazardous Substance Fact Sheet - Cyclohexylamine | New Jersey Department of Health |
- Cyclohexylamine - EPA/NIEHS Guidelines | USDA |
- Pyridazine - SAFETY D
Sources
Definitive Guide to Personal Protective Equipment for Handling [4-(Pyridazin-3-yloxy)cyclohexyl]amine
This document provides a comprehensive, field-tested framework for the safe handling of [4-(Pyridazin-3-yloxy)cyclohexyl]amine. As no specific Safety Data Sheet (SDS) is publicly available for this novel compound, this guide is built upon a rigorous hazard assessment of its core structural motifs: cyclohexylamine and pyridazine . This proactive, analog-based approach ensures the highest level of safety for all laboratory personnel.
The causality behind every recommendation is explained to empower researchers with the knowledge to manage risk effectively. Our protocols are designed as self-validating systems, ensuring that safety is an integral part of the scientific workflow, not an afterthought.
Analog-Based Hazard Assessment: The "Why" Behind the Precautions
Understanding the risks inherent in the chemical's structure is the foundation of safe handling. We have synthesized data from authoritative sources on its two primary functional groups.
| Hazard Category | Cyclohexylamine Analog | Pyridazine Analog | Implication for [4-(Pyridazin-3-yloxy)cyclohexyl]amine |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or inhaled.[1][2] | Harmful if swallowed.[3] | High potential for toxicity via multiple exposure routes. Demands full-body protection. |
| Skin Corrosion | Causes severe skin burns and eye damage.[1][2][4][5] Corrosive.[4][6] | May cause skin irritation. | High Risk. The amine moiety makes this compound highly likely to be corrosive and cause severe chemical burns. |
| Eye Damage | Causes serious eye damage; risk of blindness.[3][7][8] | May cause eye irritation. | High Risk. Chemical splash goggles and a face shield are mandatory to prevent irreversible eye damage. |
| Respiratory Hazard | Irritating to the respiratory system.[2] Vapors can cause coughing and wheezing.[7] | Vapors can be irritating. | Inhalation of vapors or aerosols must be strictly avoided. All work must be conducted in a certified chemical fume hood. |
| Flammability | Flammable liquid and vapor.[3][4][7][9] Flash point ~27-31°C / 81-88°F.[3][8] | Combustible liquid.[10] Flash point ~85°C / 185°F.[10] | The compound should be treated as flammable. Keep away from all ignition sources.[5][9][10][11] |
| Organ Toxicity | Suspected of damaging fertility or the unborn child.[2][4] Causes damage to organs.[5] | No specific data, but heterocycles can pose various health risks. | Potential for long-term health effects necessitates minimizing exposure. |
Core Directive: The Essential PPE Ensemble
Based on the high-hazard profile, the following PPE is mandatory for all operations involving [4-(Pyridazin-3-yloxy)cyclohexyl]amine. This is the minimum standard; specific experimental conditions may require additional protection.
-
Hand Protection: Double-gloving is required.
-
Eye and Face Protection:
-
Body Protection:
-
A flame-resistant laboratory coat is essential.
-
A chemically resistant apron, worn over the lab coat, provides an additional barrier against spills.
-
Full-length pants and closed-toe shoes are mandatory. No skin should be exposed between the shoe and pant leg.
-
-
Respiratory Protection:
-
All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood to control vapor exposure.[13][14]
-
For spill cleanup or situations with potential for high vapor concentration, a respirator with an ammonia/organic vapor cartridge is required.[3]
-
Operational Plan: Step-by-Step Safety Protocols
Adherence to strict protocols for donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat & Apron: Put on the lab coat, ensuring it is fully buttoned, followed by the chemical apron.
-
Eye & Face Protection: Put on safety goggles, ensuring a snug fit, followed by the face shield.
-
Outer Gloves: Don the second, chemically resistant pair of gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
Doffing (Taking Off) PPE - The Contamination Control Workflow
This sequence is designed to move from the most contaminated items to the least, minimizing the risk of accidental exposure.
Caption: PPE Doffing Sequence to Minimize Contamination Risk.
Emergency Response & Disposal Plan
Exposure Response
-
Skin Contact: Immediately go to the nearest safety shower.[4] Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[4][15][16] Seek immediate medical attention.[4][15]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15-30 minutes, holding eyelids open.[4][7] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide respiratory support.[8] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3][4] Rinse mouth with water. Seek immediate medical attention.[4]
Spill Management
The response to a spill depends critically on its size and location.
Caption: Decision workflow for chemical spill response.
Waste Disposal
-
Chemical Waste: Due to its composition, waste [4-(Pyridazin-3-yloxy)cyclohexyl]amine and any solutions containing it must be treated as hazardous waste.[17] Do not dispose of it down the drain.[18] It should be collected in a clearly labeled, sealed container.[18] The primary recommended disposal method is incineration by a licensed hazardous waste facility.[12][17][18]
-
Contaminated Materials: All disposable PPE (gloves, aprons), absorbent materials from spills, and contaminated labware must be collected in a designated hazardous waste container and disposed of through your institution's Environmental Health and Safety (EHS) office.[18][19][20] Do not place these items in the regular trash.[19]
References
-
Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]
-
Chemical Spill Procedures. (n.d.). Princeton University Office of Environmental Health and Safety. Retrieved from [Link]
-
Cyclohexylamine - Safety Data Sheet. (2017, July 4). Retrieved from [Link]
-
Hazardous Substance Fact Sheet - Cyclohexylamine. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. Retrieved from [Link]
-
How to Respond During Chemical Spill. (n.d.). NUS Medicine. Retrieved from [Link]
-
Safety Data Sheet - DF599-B. (2024, May 31). MG Chemicals. Retrieved from [Link]
-
Chemical Spills - Emergency Management. (n.d.). Florida State University. Retrieved from [Link]
-
Safety when handling cyclohexylamine in non-industrial amounts. (2014, July 20). Chemistry Stack Exchange. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Cyclohexylamine. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College. Retrieved from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Cyclohexylamine. (2001, February 15). USDA. Retrieved from [Link]
-
Cyclohexanamine, 4,4'-methylenebis- - Evaluation Statement. (2023, December 14). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
